molecular formula C9H18N2 B091469 1,4-Diazaspiro[5.5]undecane CAS No. 180-76-7

1,4-Diazaspiro[5.5]undecane

Cat. No.: B091469
CAS No.: 180-76-7
M. Wt: 154.25 g/mol
InChI Key: VVBIFWHTQJEQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazaspiro[5.5]undecane is a spirocyclic diamine compound that serves as a privileged, high-value scaffold in medicinal chemistry and drug discovery research. The spirocyclic core is a synthetic motif found in various biologically active molecules and naturally occurring compounds . This structure is a key intermediate for developing therapeutics for significant conditions, including chronic kidney diseases, as part of soluble epoxide hydrolase (sEH) inhibitor compounds . The this compound scaffold is also under investigation for treating obesity through the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and shows promise for treating type 2 diabetes mellitus . Researchers utilize this versatile building block in sophisticated synthetic methodologies, including catalytic asymmetric synthesis for creating complex spiro-diketopiperazines, which exhibit a broad range of pharmacological activities . Its applications extend to the synthesis of fused derivatives, such as those with pyrazole rings, which are explored for their structure-activity relationships (SAR) and pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBIFWHTQJEQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442655
Record name 1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180-76-7
Record name 1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diazaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of the Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1,4-Diazaspiro[5.5]undecane for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties and unique three-dimensional spatial arrangements is paramount. The this compound core, a spirocyclic heterocycle featuring two nitrogen atoms, represents a privileged scaffold that has garnered significant attention.[1][2] Its rigid, yet conformationally defined, structure provides a unique vectoral array for substituents, enabling precise interaction with biological targets. Unlike more flexible aliphatic chains, the spirocyclic nature of this undecane derivative reduces the entropic penalty upon binding to a protein target, a critical factor in enhancing ligand efficiency and potency.[3]

This guide serves as a technical deep-dive into the core chemical properties of this compound, offering insights into its synthesis, structural dynamics, reactivity, and its proven utility as a cornerstone for the development of next-generation therapeutics. For researchers and drug development scientists, understanding the nuances of this scaffold is key to unlocking its full potential in creating novel chemical entities with superior pharmacological profiles.[4]

Physicochemical and Structural Characteristics

The fundamental properties of the parent this compound molecule are summarized below. These characteristics form the baseline for its behavior in both synthetic and biological systems.

PropertyValueSource
Molecular Formula C₉H₁₈N₂PubChem[5]
IUPAC Name This compoundPubChem[5]
Molecular Weight 154.25 g/mol PubChem[5]
CAS Number 180-76-7PubChem[5]
Topological Polar Surface Area 15.3 ŲPubChem[6]
XLogP3 0.8PubChem[5]

graph "1_4_Diazaspiro_5_5_undecane_Structure" {
layout=neato;
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms N1 [label="N1", pos="0.8,0.8!", fontcolor="#202124"]; C2 [label="C2", pos="1.6,0!", fontcolor="#202124"]; C3 [label="C3", pos="0.8,-0.8!", fontcolor="#202124"]; N4 [label="N4", pos="-0.8,-0.8!", fontcolor="#202124"]; C5 [label="C5", pos="-1.6,0!", fontcolor="#202124"]; C6 [label="C6", pos="0,1.6!", fontcolor="#202124"]; C7 [label="C7", pos="-1.2,2.4!", fontcolor="#202124"]; C8 [label="C8", pos="-2.4,1.6!", fontcolor="#202124"]; C10 [label="C10", pos="1.2,2.4!", fontcolor="#202124"]; C11 [label="C11", pos="2.4,1.6!", fontcolor="#202124"]; SpiroC [label="C9 (Spiro)", pos="0,0!", fontcolor="#202124", fontsize=14, style=bold];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- SpiroC; SpiroC -- N1; SpiroC -- C6; C6 -- C7; C7 -- C8; C8 -- C11; C11 -- C10; C10 -- SpiroC; }

Caption: Molecular structure of this compound.

Conformational Analysis: The Dominance of the Chair Form

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional shape. For this compound, both the piperazine and cyclohexane rings predominantly adopt a stable chair conformation. This assertion is supported by single-crystal X-ray diffraction studies on its derivatives, which reveal the chair form minimizes torsional and steric strain.[1][2] This conformational preference is a critical feature for drug design, as it reduces the number of accessible low-energy conformations, thereby presenting a more defined structure to a biological target. The piperazine ring can undergo ring inversion, but the energy barrier and the specific equilibrium between conformers can be significantly influenced by the substitution pattern on the nitrogen atoms and the cyclohexane ring.

Synthesis of the this compound Core

The accessibility of the spiro-diamine core is crucial for its widespread use in drug discovery programs. Several synthetic strategies have been developed, ranging from classical multi-step sequences to more elegant and efficient cascade reactions.

Method 1: Double Michael Addition Cascade

A highly efficient and stereoselective method for constructing substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones involves a base-promoted [5+1] double Michael addition.[1][2] This approach exemplifies a cascade reaction, where multiple bonds are formed in a single pot, enhancing synthetic efficiency.

Causality Behind the Method: The reaction's success hinges on the precise reactivity of the chosen substrates. An active methylene compound, such as N,N-dimethylbarbituric acid, is deprotonated by a mild base (e.g., diethylamine) to form a nucleophilic enolate.[1] This enolate then sequentially attacks the two electrophilic β-carbons of a 1,5-diaryl-1,4-pentadien-3-one (a divinylketone). The intramolecular nature of the second Michael addition is entropically favored, rapidly closing the second ring to form the spirocyclic core in excellent yields, often up to 98%.[2] This method is valued for its operational simplicity, mild reaction conditions (ambient temperature), and high atom economy.[1]

Double_Michael_Addition_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Cascade cluster_product Product A Active Methylene Cmpd (e.g., Barbituric Acid) P1 Enolate Formation A->P1 B Divinylketone P2 First Michael Addition B->P2 C Base Catalyst (e.g., Diethylamine) C->P1 P1->P2 P3 Intramolecular Cyclization (Second Michael Add.) P2->P3 Z Diazaspiro[5.5]undecane Derivative P3->Z

Caption: Workflow for the Double Michael Addition Synthesis.

Method 2: Industrial Synthesis from Cyclohexanone

For large-scale production, particularly for pharmaceutical intermediates, a robust and scalable process is necessary. A patented two-pot process has been developed for the synthesis of 1,4-diazaspiro[5.5]undecan-3-one, a key building block.[7]

Protocol: Two-Pot Synthesis of 1,4-diazaspiro[5.5]undecan-3-one Intermediate

  • Step 1 (Pot 1 - Henry Reaction & Dehydration): Cyclohexanone is reacted with nitromethane in the first pot. This is a classic Henry (nitro-aldol) reaction, forming 1-(nitromethyl)cyclohexan-1-ol. This intermediate is often not isolated but is directly dehydrated under the reaction conditions to yield (nitromethylene)cyclohexane. The choice of cyclohexanone as a starting material is driven by its low cost and commercial availability.

  • Step 2 (Pot 1 - Michael Addition): An alkyl glycinate (e.g., methyl glycinate) is added to the same pot. It acts as a nucleophile, adding to the electron-deficient double bond of (nitromethylene)cyclohexane in a Michael-type addition. This forms an alkyl (1-(nitromethyl)cyclohexyl)glycinate intermediate.[7]

  • Step 3 (Pot 2 - Reductive Cyclization): The intermediate from pot 1 is transferred to a second pot. The nitro group is then reduced to an amine, typically using a reducing agent like zinc powder in the presence of an acid source (e.g., ammonium chloride).[7] The newly formed primary amine undergoes spontaneous intramolecular cyclization with the adjacent ester group to form the lactam, yielding 1,4-diazaspiro[5.5]undecan-3-one. This reductive cyclization is a highly effective method for forming the piperazinone ring.

This process is advantageous as it avoids the isolation of multiple intermediates, reducing waste and improving overall yield and process efficiency, which are critical considerations in industrial drug manufacturing.[7]

Reactivity and Functionalization

The chemical reactivity of this compound is dominated by the two secondary amine functionalities, which behave similarly to those in piperazine.[8] This provides two convenient handles for introducing a wide range of substituents, allowing for the exploration of chemical space in drug discovery campaigns.

  • N-Alkylation and N-Arylation: Both nitrogen atoms can be readily alkylated or arylated through standard nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for the attachment of various pharmacophoric groups.

  • Acylation and Sulfonylation: The nitrogens can be acylated with acid chlorides or activated carboxylic acids to form amides, or reacted with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in creating derivatives such as the potent METTL3 inhibitors.[9][10]

  • Reductive Amination: The secondary amines can participate in reductive amination with aldehydes or ketones to introduce more complex alkyl substituents.

The ability to selectively functionalize one or both nitrogen atoms is a key strategic advantage, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

The this compound scaffold is not merely a theoretical curiosity; it is a validated core structure present in numerous potent and selective modulators of critical disease targets.

Derivative ClassBiological TargetTherapeutic PotentialReferences
1,4,9-Triazaspiro[5.5]undecan-2-onesMETTL3 (Methyltransferase-like 3)Oncology (e.g., Acute Myeloid Leukemia)[9][10]
1-Oxa-4,9-diazaspiro[5.5]undecane UreasSoluble Epoxide Hydrolase (sEH)Chronic Kidney Disease[11]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanesDual μ-Opioid Receptor (MOR) / σ1 Receptor (σ1R)Pain Management[12]
3,9-Diazaspiro[5.5]undecane BenzamidesGABA-A ReceptorNeurological Disorders, Immunomodulation[13]
Case Study: METTL3 Inhibitors for Oncology

N6-methyladenosine (m⁶A) is a critical RNA modification, and its writer complex, METTL3/METTL14, is a key player in various cancers.[10] A medicinal chemistry campaign starting from a hit compound led to the development of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as highly potent and selective METTL3 inhibitors. The spirocyclic core served as a rigid scaffold to correctly orient the substituents for optimal interaction with the METTL3 binding site. The lead compound, UZH2, demonstrated a 1400-fold improvement in potency (IC₅₀ of 5 nM) and showed target engagement in cancer cell lines, reducing m⁶A levels.[9][10] This work exemplifies how the defined geometry of the spiro-undecane scaffold can be leveraged to achieve high potency and selectivity.

Conclusion

This compound is a powerful and versatile scaffold for modern drug discovery. Its unique three-dimensional structure, rooted in a conformationally restrained spirocyclic core, provides a robust platform for designing potent and selective ligands. Efficient and scalable synthetic routes make it readily accessible for library synthesis and lead optimization. As demonstrated by its successful application in developing inhibitors for challenging targets like METTL3 and sEH, the this compound core offers a distinct advantage in the rational design of novel therapeutics. For drug development professionals, a deep understanding of its chemical properties is essential for harnessing its full potential to address unmet medical needs.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Semantic Scholar. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Link]

  • MySkinRecipes. This compound-5,9-DIONE HCL. [Link]

  • ResearchGate. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • PubMed. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 1-(4-Bromophenyl)-1,4-diazaspiro[5.5]undecane. [Link]

  • Ceballos, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10866-10883. [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • Wikipedia. Piperazine. [Link]

  • ResearchGate. (2018). Spiro Cyclopropane Influences Axial Substituent Disposition in Cyclohexanes, Piperidines and Piperazines. [Link]

  • PubMed Central (PMC). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

Sources

Introduction: The Strategic Value of the 1,4-Diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Diazaspiro[5.5]undecane (CAS: 180-76-7)

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have emerged as particularly valuable motifs.[1][2] Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets, often leading to enhanced potency and reduced off-target effects.[3]

At the forefront of this chemical space is This compound (CAS No. 180-76-7), a privileged scaffold that merges the conformational rigidity of a spirocycle with the versatile chemistry of a diamine. This unique combination of a cyclohexane ring fused to a piperazine ring through a spiro-center makes it a foundational building block for a diverse range of biologically active compounds.[4] Its derivatives have demonstrated significant potential in developing therapeutics for pain management, neurological disorders, oncology, and chronic kidney disease.[4][5][6][7][8] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, offering field-proven insights for its strategic deployment in drug discovery programs.

Section 1: Physicochemical and Structural Properties

The foundational properties of this compound define its utility as a chemical building block. Its structure provides a rigid framework that can be predictably functionalized at the nitrogen atoms.

PropertyValueSource
CAS Number 180-76-7[9][10][11]
Molecular Formula C₉H₁₈N₂[9]
Molecular Weight 154.25 g/mol [9][10]
IUPAC Name This compound[9]
SMILES C1CCC2(CC1)CNCCN2[9]
InChIKey VVBIFWHTQJEQQD-UHFFFAOYSA-N[9][10]
Physical Form Powder[10]
Typical Purity ≥95%[10]

The spirocyclic nature of the molecule locks the cyclohexane and piperazine rings in specific conformations, which is a critical attribute for designing ligands with high receptor affinity and selectivity.[1][3]

Section 2: Synthesis Strategies and Methodologies

While multiple routes to substituted diazaspiro[5.5]undecane cores exist, a particularly robust and well-documented strategy involves a cascade cyclization via a double Michael addition.[12][13] This approach is highly efficient for constructing densely functionalized derivatives, such as the 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones.

Mechanistic Overview: The [5+1] Double Michael Addition

This powerful reaction involves the base-catalyzed addition of an active methylene compound (a one-carbon nucleophile) to a 1,5-diaryl-1,4-pentadien-3-one, also known as a divinylketone (a five-carbon electrophile).[12]

The general mechanism proceeds as follows:

  • Enolate Formation: A base, such as diethylamine, deprotonates the active methylene compound (e.g., N,N-dimethylbarbituric acid) to form a nucleophilic enolate.[12]

  • First Michael Addition: The enolate attacks one of the electrophilic double bonds of the divinylketone.[12]

  • Intramolecular Cyclization (Second Michael Addition): The resulting intermediate undergoes a rearrangement and subsequent intramolecular Michael addition, where the nitrogen attacks the second double bond, forming the second heterocyclic ring and completing the spirocyclic system.[12]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product SM1 Active Methylene Compound (e.g., N,N-Dimethylbarbituric Acid) Step1 Step 1: Base-Catalyzed Enolate Formation SM1->Step1 Base (e.g., Et₂NH) SM2 Divinylketone (Diarylidene Acetone) Step2 Step 2: Intermolecular Michael Addition SM2->Step2 Step1->Step2 Step3 Step 3: Intramolecular Cyclization Step2->Step3 Product Diazaspiro[5.5]undecane Derivative Step3->Product caption Workflow for Double Michael Addition Synthesis.

Caption: Workflow for Double Michael Addition Synthesis.

Detailed Experimental Protocol: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone

This protocol is adapted from a reported stereoselective synthesis and serves as a validated, representative example.[12]

Materials:

  • 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone, 2 mmol)

  • N,N-dimethylbarbituric acid (2 mmol)

  • Diethylamine (2.5 equivalents)

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • n-Heptane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N,N-dimethylbarbituric acid (312.1 mg, 2 mmol) and diarylidene acetone (468.2 mg, 2 mmol) in dichloromethane.

  • Initiation: Add diethylamine (2.5 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude solid product is purified by crystallization from a mixture of chloroform and n-heptane.

  • Characterization: The final product, a white solid, is obtained in excellent yield (up to 98%) and can be characterized by NMR, IR, and mass spectrometry.[12]

Section 3: Spectral Characterization Insights

Example: ¹H NMR Data for 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (in CDCl₃)[12]

The complex splitting patterns are a hallmark of the rigid, conformationally locked spirocyclic system.

Chemical Shift (δ)MultiplicityCoupling Constant (J, Hz)Assignment
2.59 & 2.63dd15.36, 4.40Equatorial protons at C2 and C6
3.72t14.68Axial protons at C2 and C6
3.99 & 4.02dd14.68, 4.40Axial protons at C3 and C5
2.85s-N-CH₃
3.01s-N-CH₃
  • ¹³C NMR: Would show a characteristic signal for the quaternary spiro carbon, in addition to signals for the methylene carbons of the rings and any substituents.

  • IR Spectroscopy: Key peaks would include C=O stretching for tetraone derivatives (around 1650-1700 cm⁻¹) and C-H stretching for the aliphatic rings (around 2850-3000 cm⁻¹).[14]

  • Mass Spectrometry: The molecular ion peak (M+) confirms the molecular weight of the synthesized compound. Fragmentation patterns can help elucidate the structure.

Section 4: Applications in Drug Discovery

The true power of the this compound scaffold lies in its application as a core structural motif in drug candidates across multiple therapeutic areas. Its ability to orient substituents in a precise three-dimensional arrangement is key to its success.[2][3]

G cluster_apps Therapeutic Applications & Derivatives Core This compound Core Scaffold Pain Pain Management (MOR Agonists / σ1R Antagonists) [1-Oxa-4,9-diaza derivatives] Core->Pain Scaffold for Dual-Target Ligands Kidney Chronic Kidney Disease (sEH Inhibitors) [1-Oxa-4,9-diaza derivatives] Core->Kidney Enhances Oral Activity Cancer Oncology (METTL3 Inhibitors) [1,4,9-Triaza derivatives] Core->Cancer Key Building Block Proliferation Anti-Proliferative Agents (CDK Inhibitors) [Undecan-3-one derivatives] Core->Proliferation Pharmaceutical Intermediate caption Applications of the Diazaspiro[5.5]undecane Scaffold.

Caption: Applications of the Diazaspiro[5.5]undecane Scaffold.

Key Therapeutic Successes:

  • Dual-Target Analgesics: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been developed as potent dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists. This multimodal approach aims to create powerful pain relievers with fewer side effects, like constipation, than traditional opioids.[5][7]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: In the treatment of chronic kidney disease, 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as highly potent and orally active sEH inhibitors, demonstrating the scaffold's ability to impart favorable pharmacokinetic properties.[6]

  • Oncology Intermediates: The core is used in the synthesis of compounds targeting abnormal cellular proliferation.[15][16] For instance, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives are potent inhibitors of METTL3, an enzyme implicated in various cancers.[8]

Section 5: Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential.

Hazard InformationDetailsSource
Signal Word Warning[10]
Pictogram GHS07 (Exclamation Mark)[10]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[9][10]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
Storage Store in a dry, well-sealed container at room temperature or under refrigeration (2-8°C).[10][17]

Conclusion

This compound is more than a mere chemical curiosity; it is a strategically significant scaffold in the arsenal of the medicinal chemist. Its inherent three-dimensionality, conformational rigidity, and synthetic accessibility make it an ideal starting point for developing next-generation therapeutics. By providing a stable and predictable framework, it allows for the fine-tuning of pharmacological activity, selectivity, and ADME properties. The successful application of its derivatives in diverse and challenging therapeutic areas underscores its status as a privileged structure. Continued exploration of this scaffold is certain to unlock new and innovative solutions to pressing challenges in drug discovery.

References

  • Islam, M.S. et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (2021). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group Website. [Link]

  • Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • MySkinRecipes. (n.d.). This compound-5,9-DIONE HCL. [Link]

  • Varela, M.T. et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Darsaraee, M. et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases Initiative. [Link]

  • Puig, X. et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [Link]

  • Semantic Scholar. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Link]

  • Kato, Y. et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Fesik, S. et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • de la Torre, B.G. et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • Caflisch, A. et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of chalcone. RSC Publishing. [Link]

Sources

Structure elucidation of 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1,4-Diazaspiro[5.5]undecane

Authored by a Senior Application Scientist

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. As researchers and drug development professionals know, unambiguous structural confirmation is the bedrock upon which all further investigation is built. This document moves beyond a simple listing of techniques, delving into the strategic application and causal logic behind the experimental choices, ensuring a self-validating analytical workflow. The target molecule, this compound, with its unique spirocyclic core, serves as an excellent model for illustrating a robust characterization cascade.

Foundational Step: Synthesis and Isolation

Before any structural analysis can commence, the molecule must be synthesized and purified. The this compound core is a privileged motif in medicinal chemistry, often appearing in compounds with a range of biological activities, including potential as CNS depressants and anticonvulsants.[1] A common and effective route to derivatives of this structure is through a base-promoted double Michael addition reaction.[1][2] For instance, the reaction of a 1,5-diaryl-1,4-pentadien-3-one with an active methylene compound like N,N-dimethylbarbituric acid can yield a substituted 2,4-diazaspiro[5.5]undecane core.[1]

Causality of Synthesis Choice: The selection of a synthetic route like the double Michael addition is strategic. It is a convergent approach that efficiently constructs the complex spirocyclic framework from readily available precursors.[1] Understanding the reaction mechanism provides the first hypothetical sketch of the structure, which the subsequent analytical techniques will rigorously test and confirm.

Initial Confirmation: Molecular Mass and Formula

The first analytical interrogation aims to answer a fundamental question: "What is the molecular weight and elemental composition?" Mass spectrometry (MS) is the definitive tool for this purpose. For the parent compound, this compound, the molecular formula is C9H18N2, corresponding to a monoisotopic mass of approximately 154.15 Da.[3]

Expertise & Experimental Choice: Electrospray Ionization (ESI) is the preferred ionization method for this class of compounds. Its soft ionization nature typically preserves the molecular ion, providing a clear [M+H]⁺ peak, which is crucial for confirming the molecular weight without fragmentation. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental formula by matching the exact mass to a high degree of precision (typically <5 ppm).

Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Identify the base peak and search for the protonated molecular ion [M+H]⁺. Also, look for common adducts such as [M+Na]⁺. For the parent compound, the expected [M+H]⁺ ion would be at m/z 155.15.[4]

Data Presentation: Expected Mass Spectrometry Data
Ion SpeciesMolecular FormulaCalculated m/z
[M+H]⁺[C9H19N2]⁺155.1543
[M+Na]⁺[C9H18N2Na]⁺177.1362
[M+K]⁺[C9H18N2K]⁺193.1102

Data based on the molecular formula C9H18N2.[4]

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_sample Sample Preparation cluster_instrument ESI-MS Analysis cluster_data Data Output Sample Purified Compound Solution Dissolve in Solvent (+ 0.1% Formic Acid) Sample->Solution ESI Electrospray Ionization Solution->ESI Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Result Confirm Molecular Weight [M+H]⁺ = 155.15 Spectrum->Result

Caption: Workflow for molecular weight confirmation via ESI-MS.

Functional Group Analysis: Infrared (IR) Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) Spectroscopy provides a rapid and non-destructive method for this purpose by detecting the characteristic vibrational frequencies of chemical bonds.[5]

Expertise & Experimental Choice: For this compound, the key diagnostic absorptions are the N-H stretches of the secondary amines and the C-H stretches of the sp³-hybridized carbons in the rings. The absence of strong absorptions in regions characteristic of carbonyls (C=O, ~1700 cm⁻¹) or unsaturation (C=C, ~1650 cm⁻¹) in the parent compound is equally informative, confirming a fully saturated framework.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Mix ~1-2 mg of the dry, purified compound with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Mount the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.[6]

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3250N-H StretchSecondary Amine (R₂N-H)
2950 - 2850C-H StretchAlkane (sp³ C-H)
1470 - 1430C-H Bend (Scissoring)Methylene (-CH₂-)
1150 - 1050C-N StretchAliphatic Amine

Note: For derivatives containing carbonyl groups, such as 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, strong C=O stretching bands would be observed around 1675-1716 cm⁻¹.[1]

The Atomic Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and local chemical environment of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments provides an unambiguous map of the carbon-hydrogen framework.

Expertise & Experimental Choice:

  • ¹H NMR: This experiment reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For a spirocyclic system, the rigidity often makes chemically similar protons magnetically non-equivalent, leading to more complex splitting patterns that are highly informative.

  • ¹³C NMR: This determines the number of unique carbon environments. The chemical shift of the spiro carbon (a quaternary carbon bonded to four other carbons) is particularly diagnostic and typically appears downfield. For a derivative, the chemical shift for the spiro carbon C-6 was reported in the range of δ 56.45-59.96 ppm.[7]

  • 2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with the carbon atom to which it is directly attached. Together, these experiments allow for the complete and confident assignment of every ¹H and ¹³C signal.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum using a standard pulse program.

  • ¹³C NMR Acquisition: Following ¹H acquisition, switch the probe to the ¹³C frequency. Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Run standard COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations.

Data Presentation: Representative NMR Data for a Diazaspiro[5.5]undecane Derivative

The following data is for 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, which illustrates the signals expected from the core rings.[1]

NucleusChemical Shift (δ, ppm)Description
¹H2.59 & 2.63 (dd)Equatorial protons on the cyclohexanone ring
¹H3.72 (t)Axial protons on the cyclohexanone ring
¹H3.99 & 4.03 (dd)Axial protons on the barbiturate ring
¹³C42.99CH carbons in the cyclohexanone ring
¹³C60.95Spiro Carbon
¹³C169.04, 170.71Carbonyl carbons
Visualization: NMR Data Integration Logic

NMR_Logic cluster_1D 1D NMR Experiments cluster_2D 2D Correlation NMR cluster_structure Structural Information H1_NMR ¹H NMR (Proton Environments, Coupling) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Fragments Assemble C-H Fragments COSY->Fragments HSQC->Fragments Connectivity Determine Full 2D Connectivity Fragments->Connectivity Final Final 2D Structure Connectivity->Final

Caption: Logic flow for deducing 2D structure from NMR data.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a definitive 2D structure, it cannot unambiguously determine the 3D arrangement of atoms in space (stereochemistry). Single-crystal X-ray crystallography is the ultimate technique for providing a precise and accurate 3D model of the molecule, including bond lengths, bond angles, and conformational details.[2]

Expertise & Experimental Choice: This technique is contingent on the ability to grow a high-quality single crystal. For spirocyclic systems like this compound, crystallography is invaluable. It can confirm the spiro-junction, establish the relative stereochemistry of substituents, and reveal the preferred conformation of the rings (e.g., a chair conformation for the cyclohexane ring).[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. This is often the most challenging step.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the atomic positions are determined (structure solution). The model is then refined to achieve the best fit with the experimental data.

Data Presentation: Representative Crystallographic Data

The following data is for a derivative, illustrating the type of information obtained.[8]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.0768
b (Å)15.6620
c (Å)16.6830
ConformationCyclohexanone ring in chair form

Integrated Strategy for Structure Elucidation

The true power of this process lies not in any single technique, but in their synergistic and orthogonal application. Each step validates the last and adds a new layer of information, culminating in an irrefutable structural assignment.

Visualization: Overall Elucidation Flowchart

Elucidation_Flowchart Start Synthesized & Purified Compound MS Mass Spectrometry Start->MS Result_MS Confirmed: Molecular Formula (C₉H₁₈N₂) MS->Result_MS IR IR Spectroscopy Result_IR Confirmed: Functional Groups (N-H, C-H) Absence of C=O, C=C IR->Result_IR NMR NMR Spectroscopy (1D & 2D) Result_NMR Confirmed: 2D Structure & Connectivity (Spirocyclic Framework) NMR->Result_NMR Xray X-Ray Crystallography Result_Xray Confirmed: Absolute 3D Structure & Stereochemistry Xray->Result_Xray Result_MS->IR Result_IR->NMR Result_NMR->Xray Final Fully Elucidated Structure Result_Xray->Final

Caption: A synergistic workflow for complete structure elucidation.

Conclusion

The structure elucidation of this compound, or any novel chemical entity, is a systematic process of hypothesis testing. It begins with a broad confirmation of identity via mass spectrometry, proceeds to define the constituent parts with infrared spectroscopy, assembles the atomic blueprint through nuclear magnetic resonance, and finally, provides the definitive three-dimensional architecture with X-ray crystallography. Following this self-validating, multi-technique workflow ensures the highest degree of scientific integrity and provides the trustworthy structural foundation required for advanced research and development.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Constable, D. et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Islam, M., Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

  • Chemical Synthesis Database (n.d.). This compound-3,5-dione. [Link]

  • Université du Luxembourg (n.d.). This compound (C9H18N2). PubChemLite. [Link]

  • Université du Luxembourg (n.d.). This compound-5,9-dione hydrochloride (C9H14N2O2). PubChemLite. [Link]

  • Université du Luxembourg (n.d.). This compound-3,5-dione (C9H14N2O2). PubChemLite. [Link]

  • Various Authors (n.d.). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. ResearchGate. [Link]

  • SciSpace (n.d.). a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[3][3]undecane. [Link]

  • Dolbois, A., et al. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • National Center for Biotechnology Information (n.d.). 1,5-Dioxaspiro[5.5]undecane. PubChem Compound Database. [Link]

  • Université du Luxembourg (n.d.). 1,4-diazaspiro[5.5]undecan-5-one (C9H16N2O). PubChemLite. [Link]

  • SpectraBase (n.d.). (2R,6R)-2-PENTYL-1,8-DIAZASPIRO-[5.5]-UNDECANE - Optional[MS (GC)] - Spectrum. [Link]

  • Palacký University Olomouc (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Smith, B. C. (2016). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

Sources

1,4-Diazaspiro[5.5]undecane molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Diazaspiro[5.5]undecane: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

The this compound scaffold represents a class of privileged heterocyclic structures that have garnered significant attention in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, detailing its core molecular attributes, established synthesis methodologies, and its expanding role as a key building block in the development of novel therapeutics. By integrating field-proven insights with foundational chemical principles, this document serves as a resource for researchers, scientists, and professionals engaged in drug development, offering a detailed exploration of the causality behind experimental choices and the structural features that underpin the scaffold's diverse biological activities.

Core Molecular Attributes

This compound is a saturated bicyclic organic compound featuring two nitrogen atoms in a spirocyclic framework. The unique three-dimensional arrangement of this scaffold, which joins a cyclohexane ring and a piperazine ring through a shared quaternary carbon, imparts specific conformational rigidity and stereochemical properties that are highly desirable in the design of bioactive molecules. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₈N₂PubChem[1]
Molecular Weight 154.25 g/mol PubChem[1], Synblock[2]
IUPAC Name This compoundPubChem[1]
CAS Number 180-76-7PubChem[1], Synblock[2]
Canonical SMILES C1CCC2(CC1)CNCCN2PubChem[1]
InChIKey VVBIFWHTQJEQQD-UHFFFAOYSA-NPubChem[1]
Physical State Solid (predicted)---

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of diazaspiro[5.5]undecane and its derivatives is a critical area of research, enabling access to novel chemical entities for drug discovery programs. Methodologies often focus on efficiency, stereocontrol, and the ability to introduce functional diversity.

Stereoselective Synthesis via Double Michael Addition

A robust and efficient method for constructing the diazaspiro[5.5]undecane core involves a base-promoted [5+1] double Michael addition reaction.[3][4] This cascade reaction provides a powerful strategy for forming multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation.

Causality in Experimental Design: The choice of a base, such as diethylamine, is critical as it serves as a catalyst to deprotonate the active methylene compound (e.g., N,N-dimethylbarbituric acid), generating a nucleophilic enolate. This enolate then sequentially attacks the two electrophilic β-carbons of a divinylketone (1,5-diaryl-1,4-pentadien-3-one), leading to a rapid cyclization and formation of the spirocyclic framework.[3][4] The reaction is often performed at ambient temperature in a solvent like dichloromethane, highlighting its efficiency and mild conditions.[3] The stereoselectivity of the reaction is a key feature, with single-crystal X-ray studies confirming that the resulting cyclohexanone ring of the spirocycle preferentially adopts a stable chair conformation.[4]

Experimental Protocol: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone [3]

  • Reactant Preparation: Dissolve 1,5-diphenyl-1,4-pentadien-3-one (2 mmol) and N,N-dimethylbarbituric acid (2 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Initiation: Add diethylamine (2.5 equivalents) to the solution at room temperature. The base acts as the catalyst for the cascade reaction.

  • Reaction Monitoring: Stir the mixture at ambient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude solid by crystallization from a mixture of chloroform and n-heptane to yield the pure diazaspiro product.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Workup & Purification Reactants 1,5-Diphenyl-1,4-pentadien-3-one + N,N-Dimethylbarbituric Acid Solvent Dissolve in Dichloromethane Reactants->Solvent Base Add Diethylamine (Catalyst) Solvent->Base Stir Stir at Room Temperature Base->Stir TLC Monitor via TLC Stir->TLC Concentrate Concentrate under Reduced Pressure TLC->Concentrate Crystallize Crystallize from CHCl3/n-heptane Concentrate->Crystallize Product Pure Spiro Product Crystallize->Product

Workflow for Double Michael Addition Synthesis.

Applications in Drug Discovery and Development

The diazaspiro[5.5]undecane scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in compounds exhibiting a wide range of biological activities. Its rigid, three-dimensional nature allows for the precise orientation of substituents, which can enhance binding affinity and selectivity for various biological targets.

Key Therapeutic Areas:

  • Oncology: The scaffold is a core component of certain cyclin-dependent kinase (CDK) inhibitors.[5] These compounds are investigated for the treatment of disorders involving abnormal cellular proliferation, such as cancer.[5]

  • Pain and Neurological Disorders: Derivatives have been developed as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁) antagonists for the treatment of pain.[6] The unique spirocyclic structure is also valuable for developing drugs targeting neurological disorders by modulating neurotransmitter systems.[7]

  • Chronic Kidney Disease: 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in kidney disease.[8] Oral administration of these compounds has shown promise in preclinical models of glomerulonephritis.[8]

  • Metabolic Disorders: The related 1,9-diazaspiro[5.5]undecane core has been used to develop Neuropeptide Y (NPY) Y₅ receptor antagonists for potential use in treating obesity.[9]

G cluster_apps Therapeutic Applications Core 1,4-Diazaspiro [5.5]undecane Scaffold Oncology Oncology (CDK Inhibition) Core->Oncology Pain Pain Management (Opioid/Sigma Receptors) Core->Pain Neuro Neurological Disorders Core->Neuro Kidney Chronic Kidney Disease (sEH Inhibition) Core->Kidney

Therapeutic applications of the diazaspiro[5.5]undecane core.

Conclusion

This compound is a versatile and powerful scaffold that continues to demonstrate significant value in the field of drug discovery. Its unique structural and conformational properties, combined with increasingly efficient and stereoselective synthetic methodologies, provide a robust platform for the design of novel, potent, and selective therapeutic agents. The successful application of this core in developing candidates for oncology, pain management, and chronic kidney disease underscores its importance and promises a continuing role in the future of medicinal chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Islam, M., Barakat, A., et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • Chemical Synthesis Database. (n.d.). This compound-3,5-dione. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound-5,9-DIONE HCL. Retrieved from [Link]

  • ResearchGate. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl this compound-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. Retrieved from [Link]

  • PubMed. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-diazaspiro[5.5]undecan-5-one. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound-5,9-dione hydrochloride. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

Sources

Introduction: The 1,4-Diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,4-Diazaspiro[5.5]undecane Derivatives

The this compound core represents a class of spirocyclic systems characterized by two nitrogen-containing rings fused at a single carbon atom. This rigid, three-dimensional structure is considered a "privileged scaffold" in medicinal chemistry. Its conformational constraint allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with diverse biological targets. While the specific this compound framework serves as a crucial synthetic intermediate in the development of pharmaceuticals for treating disorders involving abnormal cellular proliferation[1], its broader family of isomers and hetero-analogs (e.g., 1,9-diazaspiro, 1-oxa-4,9-diazaspiro, and 1,4,9-triazaspiro derivatives) has demonstrated a remarkable spectrum of biological activities.[2]

This guide provides a detailed exploration of the significant therapeutic potential of this compound class, focusing on key areas where these derivatives have emerged as potent modulators of biological function, including oncology, pain management, and the treatment of metabolic and chronic diseases. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their activity.

Anticancer Activity: Potent and Selective METTL3 Inhibition

A significant breakthrough in oncology has been the development of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as highly potent and selective inhibitors of the METTL3-METTL14 complex.[3][4] This enzyme complex is the primary writer of N6-methyladenosine (m⁶A), the most abundant internal modification on messenger RNA (mRNA), which plays a critical role in various cancers, type 2 diabetes, and viral infections.[3][4][5]

Mechanism of Action

The METTL3/METTL14 complex catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine residues on RNA. Dysregulation of this process is implicated in tumorigenesis and cancer cell survival.[5] By inhibiting METTL3, the spirocyclic compounds prevent m⁶A modification, disrupt the downstream signaling pathways that rely on this mark, and ultimately suppress cancer cell growth. The lead compound, UZH2, demonstrated a remarkable 1400-fold improvement in potency from the initial hit, with an IC₅₀ of just 5 nM.[3][4] This inhibitor has been shown to effectively reduce the overall m⁶A/A ratio in polyadenylated RNA in acute myeloid leukemia (MOLM-13) and prostate cancer (PC-3) cell lines.[3][4]

Structure-Activity Relationship (SAR) Insights

The development of potent METTL3 inhibitors was guided by protein crystallography. Key SAR insights include:

  • Spirocyclic Core: Provides a rigid and optimal orientation for substituents to fit into the binding pocket.

  • Pyrimidine Moiety: Crucial for interaction with the enzyme. Replacing a methylamine group with a benzylamine on this ring led to a 6-fold increase in potency, likely due to a cation-π interaction with Arg379.[3]

  • Phenyl Ring Substitution: The addition of fluorine atoms to the phenyl ring was explored to enhance drug-like properties and binding interactions.[3]

Data Presentation: METTL3 Inhibition
CompoundTargetAssay TypeIC₅₀ (nM)Cellular EC₅₀ (μM)Cell Line
UZH2 (Compound 22) METTL3TR-FRET50.7MOLM-13
UZH2 (Compound 22) METTL3TR-FRET52.5PC-3
Compound 2 METTL3TR-FRET5000N/AN/A
Compound 5 METTL3TR-FRET790N/AN/A
(Data sourced from Dolbois et al., J Med Chem, 2021)[3][4]
Experimental Protocol: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for METTL3 Inhibition

This protocol outlines a self-validating system for quantifying METTL3 inhibitory activity. The causality is clear: a potent inhibitor will prevent the methylation of the biotinylated RNA substrate, disrupting the FRET signal.

  • Reagent Preparation: Prepare solutions of the METTL3/METTL14 complex, a biotinylated RNA substrate, the methyl donor S-adenosylmethionine (SAM), the test compound (inhibitor), a Europium-cryptate-labeled anti-m⁶A antibody (donor), and an XL665-labeled streptavidin (acceptor).

  • Reaction Initiation: In a 384-well plate, combine the METTL3/METTL14 complex with varying concentrations of the spirocyclic inhibitor and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Enzymatic Reaction: Add the RNA substrate and SAM to initiate the methylation reaction. Incubate for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection mixture containing the anti-m⁶A antibody and streptavidin-XL665. The antibody binds to the newly formed m⁶A mark, and the streptavidin binds to the biotin on the RNA, bringing the donor and acceptor into proximity.

  • Signal Measurement: After incubation, measure the TR-FRET signal at 665 nm (acceptor emission) and 620 nm (donor emission) following excitation at 320 nm. The ratio of these signals is proportional to the amount of methylation.

  • Data Analysis: Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: METTL3 Inhibition Workflow

Caption: Workflow of a TR-FRET assay for measuring METTL3 inhibition.

Analgesic Activity: Dual μ-Opioid and σ₁ Receptor Modulation

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been engineered as potent dual-acting analgesics.[6][7] These compounds function as agonists for the μ-opioid receptor (MOR), the primary target of traditional opioids, and as antagonists for the sigma-1 receptor (σ₁R), a protein implicated in pain sensitization and opioid side effects.

Mechanism of Action

The therapeutic rationale is to combine the potent pain relief of MOR agonism with the mitigating effects of σ₁R antagonism. While MOR activation provides strong analgesia, it is also responsible for undesirable side effects like constipation and respiratory depression. σ₁R antagonists can potentiate opioid analgesia and may reduce the development of tolerance and other side effects. This dual-target approach aims to create safer and more effective pain therapies.[6][7] Compound 15au emerged as a lead candidate, showing a balanced profile and potent analgesic activity in animal models comparable to oxycodone, but with a reduced incidence of constipation.[7]

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of the spirocyclic compounds for the MOR and σ₁R targets.

  • Membrane Preparation: Prepare cell membrane homogenates from cells engineered to express high levels of either human MOR or σ₁R.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]DAMGO for MOR or -pentazocine for σ₁R), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Visualization: Dual-Target Analgesic Mechanism

Dual_Target_Analgesia cluster_mor μ-Opioid Receptor (MOR) cluster_s1r Sigma-1 Receptor (σ1R) Compound 1-Oxa-4,9-diazaspiro [5.5]undecane Derivative MOR MOR Compound->MOR Agonist (+) S1R σ1R Compound->S1R Antagonist (-) Analgesia Analgesia MOR->Analgesia SideEffects Side Effects (e.g., Constipation) MOR->SideEffects S1R->Analgesia Potentiates S1R->SideEffects Reduces PainSensitization Pain Sensitization S1R->PainSensitization

Caption: Mechanism of dual MOR agonist / σ₁R antagonist analgesics.

Broad Therapeutic Potential

The versatility of the diazaspiro[5.5]undecane scaffold extends to several other therapeutic areas.

  • Chronic Kidney Disease: 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH is a therapeutic strategy for treating chronic kidney diseases. The lead compound in one study demonstrated excellent oral bioavailability and lowered serum creatinine in a rat model of glomerulonephritis.[8]

  • Metabolic Disorders (Obesity): Derivatives of 1,9-diazaspiro[5.5]undecane are effective dual inhibitors of acetyl-CoA carboxylase 1 and 2 (ACC1/ACC2).[9] These enzymes are critical regulators of fatty acid metabolism, making them attractive targets for treating obesity and related metabolic syndromes.[2] Some compounds in this class have shown IC₅₀ values in the single-digit nanomolar range for both ACC isoforms.[2][9]

  • Antimicrobial Activity: While extensive studies on the 1,4-diazaspiro core are emerging, related structures have shown antimicrobial potential. For instance, undecanones, which share a similar carbon backbone length, exhibit significant fungistatic activity, particularly against Aspergillus niger.[10] Furthermore, N-methyl-4-piperidone derivatives, which are structural components of the spirocyclic system, have displayed moderate antibacterial activity against various cariogenic bacteria.[11]

Conclusion and Future Perspectives

The this compound scaffold and its related analogs are a cornerstone of modern medicinal chemistry, offering a structurally rigid and synthetically accessible framework for developing novel therapeutics. The successful design of potent METTL3 inhibitors for cancer, dual-acting analgesics for pain, sEH inhibitors for kidney disease, and ACC inhibitors for metabolic disorders highlights the remarkable versatility of this chemical class.

Future research will likely focus on refining the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their clinical translatability. The exploration of new substitutions on the spirocyclic core will undoubtedly uncover novel biological activities, further expanding the therapeutic utility of this privileged scaffold. As our understanding of complex disease pathways grows, the ability to fine-tune molecular interactions through rigid structures like the diazaspiro[5.5]undecane system will remain an invaluable tool in the quest for safer and more effective medicines.

References

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Tavares, F., & Strum, J. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents (WO2020041770A1).
  • Pérez-Albaladejo, E., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Schiattini, L., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]

  • Islam, M., et al. (2016). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]

  • Pérez-Albaladejo, E., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • MySkinRecipes. This compound-5,9-DIONE HCL. MySkinRecipes. Available at: [Link]

  • Kunicka-Styczyńska, A., & Gibka, J. (2010). Antimicrobial activity of undecan-x-ones (x = 2-4). Polish Journal of Microbiology. Available at: [Link]

  • González-Zamora, E., et al. (2013). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. RSC Advances. Available at: [Link]

  • Burgaz, E. V., & Kunter, İ. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tsefack, C. R., et al. (2023). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. Available at: [Link]

Sources

The Spirocyclic Scaffold: A Journey from Curiosity to Cornerstone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Diazaspiro Compounds

For researchers, scientists, and drug development professionals, the quest for novel molecular architectures that can unlock new therapeutic possibilities is a perpetual endeavor. Among the myriad of scaffolds that have captured the attention of medicinal chemists, the diazaspirocyclic framework has emerged as a particularly compelling motif. Characterized by two nitrogen-containing rings joined by a single spiro atom, these rigid, three-dimensional structures offer a unique set of properties that can overcome many of the limitations associated with traditional flat, aromatic compounds. This guide provides a comprehensive exploration of the discovery and history of diazaspiro compounds, delving into their synthesis, evolution, and pivotal role in modern drug discovery.

The Dawn of Diazaspiro Chemistry: Early Explorations and Synthetic Hurdles

The story of diazaspiro compounds begins not in the fast-paced world of modern drug discovery, but in the foundational era of synthetic organic chemistry. The first documented synthesis of a diazaspiro system, specifically a 2,6-diazaspiro[3.3]heptane derivative, can be traced back to the works of Govaert and Mann in the 1930s and 1940s. Their pioneering efforts, while not driven by medicinal applications, laid the essential groundwork for the field.

The early synthetic routes were often arduous, reflecting the nascent state of synthetic methodology. These initial approaches typically involved multi-step sequences with challenging cyclization reactions. For instance, the work of Litherland and Mann in 1938 on the amino-derivatives of pentaerythritol provided key insights into the construction of quaternary carbon centers, a prerequisite for spirocycle formation.[1] The subsequent work by Govaert and Beyaert in 1946 further expanded on these early synthetic endeavors. The challenges faced by these early pioneers underscored the inherent difficulty in constructing the strained ring systems characteristic of many diazaspiro compounds.

The Evolution of Synthesis: From Curiosity-Driven to Application-Oriented

For several decades following their initial discovery, diazaspiro compounds remained largely a niche area of academic interest. However, the latter half of the 20th century and the dawn of the 21st century witnessed a renaissance in spirocycle synthesis, driven by the growing recognition of their potential in medicinal chemistry. This resurgence was fueled by the development of powerful new synthetic methods that made these complex scaffolds more accessible.

Modern synthetic strategies have largely overcome the limitations of the early approaches, offering greater efficiency, versatility, and control over stereochemistry. Key advancements include:

  • Reductive Amination: This has become a workhorse reaction for the synthesis of various diazaspirocycles. It typically involves the reaction of a dicarbonyl compound or its equivalent with a primary amine, followed by in situ reduction of the resulting imines to form the heterocyclic rings.

  • Ring-Closing Metathesis (RCM): The advent of robust and functional group-tolerant RCM catalysts has revolutionized the synthesis of complex cyclic molecules, including diazaspiro compounds. This powerful reaction allows for the formation of unsaturated rings, which can be subsequently hydrogenated to the desired saturated scaffolds.[2][3]

  • Domino and Cascade Reactions: These elegant strategies allow for the construction of multiple rings and stereocenters in a single synthetic operation, leading to a significant increase in molecular complexity with high atom economy.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods have proven invaluable for the functionalization of pre-formed diazaspiro cores, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

The contributions of research groups, such as that of Erick M. Carreira, have been instrumental in developing and popularizing modern synthetic routes to azaspirocycles and evaluating their potential in drug discovery.[6]

Experimental Protocol: A Modern Approach to 2,6-Diazaspiro[3.3]heptane Synthesis

The following protocol, adapted from contemporary literature, illustrates a common strategy for the synthesis of the 2,6-diazaspiro[3.3]heptane core, a prevalent motif in medicinal chemistry.

Step 1: Synthesis of 1,1-bis(hydroxymethyl)cyclopropane

  • To a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add lithium aluminum hydride (2.0 eq) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopropane as a colorless oil.

Step 2: Synthesis of 1,1-bis(bromomethyl)cyclopropane

  • To a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in dichloromethane at 0 °C, add phosphorus tribromide (0.7 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Pour the reaction mixture into ice water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to give 1,1-bis(bromomethyl)cyclopropane.

Step 3: Synthesis of N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane

  • To a solution of 1,1-bis(bromomethyl)cyclopropane (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add benzylamine (2.2 eq) and a base such as potassium carbonate (2.5 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N,N'-dibenzyl-2,6-diazaspiro[3.3]heptane.

The Rise of the Diazaspiro Scaffold in Medicinal Chemistry

The true ascendancy of diazaspiro compounds began when medicinal chemists recognized their potential to address some of the most pressing challenges in drug design. Their rigid, three-dimensional nature imparts a range of desirable properties that can lead to improved potency, selectivity, and pharmacokinetic profiles.

A Superior Bioisostere: The Diazaspiro[3.3]heptane vs. Piperazine

One of the most significant applications of diazaspiro compounds is as bioisosteres for more common, flexible ring systems, most notably the piperazine motif. While piperazine is a ubiquitous scaffold in approved drugs, it can be associated with metabolic liabilities and off-target effects. The diazaspiro[3.3]heptane core has emerged as a highly effective replacement, offering several advantages.[7]

The constrained nature of the diazaspiro[3.3]heptane scaffold provides a well-defined exit vector for substituents, allowing for more precise interactions with biological targets. This rigidity can also shield the molecule from metabolic enzymes, leading to improved stability. Furthermore, the introduction of a spirocyclic center often leads to a decrease in lipophilicity (logD) and an increase in aqueous solubility, which can enhance a drug candidate's pharmacokinetic properties.[7]

PropertyDiazaspiro[3.3]heptane AnalogPiperazine Analog
logD at pH 7.4 LowerHigher
Aqueous Solubility HigherLower
Metabolic Stability Generally HigherGenerally Lower
pKa HigherLower

Table 1: A comparative analysis of the physicochemical properties of diazaspiro[3.3]heptane and piperazine analogs.[7]

Case Studies: Diazaspiro Compounds in Action

The utility of diazaspiro scaffolds is best illustrated through their successful incorporation into a diverse range of therapeutic agents.

  • Oncology: In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, replacing the piperazine ring in the approved drug Olaparib with a diazaspiro core led to analogs with reduced DNA damage and cytotoxicity, suggesting a path towards safer cancer therapeutics.[8] Diazaspiro[4.5]decanone scaffolds have also shown great promise as potent and selective kinase inhibitors.[7]

  • Infectious Diseases: Diazaspiro[3.4]octane derivatives have been identified as potent agents against multiple stages of the malaria parasite, Plasmodium falciparum.[9] Additionally, diazaspiro[4.5]decan-1-one derivatives have been designed as inhibitors of chitin synthase, a key enzyme in fungi, demonstrating their potential as novel antifungal agents.[10]

  • Central Nervous System (CNS) Disorders: The rigid conformation of diazaspiro compounds makes them ideal scaffolds for targeting CNS receptors with high selectivity. For example, 3,9-diazaspiro[5.5]undecane-based compounds have been developed as potent antagonists of the GABA-A receptor.[11] Furthermore, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[12]

The Future of Diazaspiro Chemistry: New Scaffolds and Expanding Applications

The journey of diazaspiro compounds from their early discovery to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation and the relentless pursuit of improved therapeutic agents. The field continues to evolve, with ongoing research focused on the development of novel, more complex diazaspiro architectures and the expansion of their therapeutic applications.

The exploration of diverse diazaspiro ring systems, such as diazaspiro[4.4]nonanes,[4][13] [4.5]decanes,[5][14] and [5.5]undecanes,[3][15] is opening up new avenues for drug design. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity deepens, the strategic incorporation of diazaspiro scaffolds will undoubtedly play an increasingly vital role in the development of the next generation of medicines.

Visualizations

G cluster_early Early Discovery & Synthesis (1930s-1940s) cluster_modern Modern Synthetic Era (Late 20th - 21st Century) cluster_medchem Medicinal Chemistry Applications Govaert & Mann Govaert & Mann First Synthesis of 2,6-Diazaspiro[3.3]heptane First Synthesis of 2,6-Diazaspiro[3.3]heptane Govaert & Mann->First Synthesis of 2,6-Diazaspiro[3.3]heptane Modern Methods Development of Efficient Synthetic Methods Govaert & Mann->Modern Methods Evolution Synthetic Hurdles Challenging Multi-step Syntheses First Synthesis of 2,6-Diazaspiro[3.3]heptane->Synthetic Hurdles Pioneering Work Pioneering Synthetic Methods Litherland & Mann Litherland & Mann Litherland & Mann->Pioneering Work Synthetic Hurdles->Modern Methods Overcoming Challenges RCM Ring-Closing Metathesis Modern Methods->RCM Reductive Amination Reductive Amination Modern Methods->Reductive Amination Domino Reactions Domino Reactions Modern Methods->Domino Reactions Pd-Catalyzed Coupling Pd-Catalyzed Coupling Modern Methods->Pd-Catalyzed Coupling Carreira Key Contributors (e.g., Carreira) Modern Methods->Carreira Bioisosterism Role as Bioisosteres Carreira->Bioisosterism Application Focus Piperazine Replacement Replacement for Piperazine Bioisosterism->Piperazine Replacement Improved Properties Enhanced Physicochemical Properties Piperazine Replacement->Improved Properties Drug Discovery Applications in Drug Discovery Improved Properties->Drug Discovery Oncology Oncology Drug Discovery->Oncology Infectious Diseases Infectious Diseases Drug Discovery->Infectious Diseases CNS Disorders CNS Disorders Drug Discovery->CNS Disorders

Caption: A timeline illustrating the historical development and application of diazaspiro compounds.

G cluster_piperazine Piperazine cluster_diazaspiro Diazaspiro[3.3]heptane Flexible Conformation Flexible Conformation Metabolic Liabilities Metabolic Liabilities Established Scaffold Established Scaffold Diazaspiro[3.3]heptane Diazaspiro[3.3]heptane Established Scaffold->Diazaspiro[3.3]heptane Bioisosteric Replacement Rigid 3D Structure Rigid 3D Structure Improved Metabolic Stability Improved Metabolic Stability Lower Lipophilicity Lower Lipophilicity Higher Aqueous Solubility Higher Aqueous Solubility Piperazine Piperazine Piperazine->Flexible Conformation Piperazine->Metabolic Liabilities Piperazine->Established Scaffold Diazaspiro[3.3]heptane->Rigid 3D Structure Diazaspiro[3.3]heptane->Improved Metabolic Stability Diazaspiro[3.3]heptane->Lower Lipophilicity Diazaspiro[3.3]heptane->Higher Aqueous Solubility

Caption: A comparative diagram of Piperazine and Diazaspiro[3.3]heptane as scaffolds in drug design.

References

  • Govaert, F. J. Proc. Acad. Sci. Amsterdam1934, 37, 156.
  • Litherland, A.; Mann, F. G. J. Chem. Soc.1938, 1588-1595.
  • Govaert, F.; Beyaert, M. Bull. Soc. Chim. Belg.1946, 55, 106.
  • Burkhard, J. A.; Wagner, B.; Fischer, H.; Schuler, F.; Müller, K.; Carreira, E. M. Angew. Chem. Int. Ed.2010, 49(20), 3524-3527.
  • Puentes, L. N.; Wilson, K.; Weng, C. C.; Makvandi, M.; et al. J. Med. Chem.2018, 61(12), 5367-5379.
  • Allen, C. E.; Chow, C. L.; Caldwell, J. J.; Westwood, I. M.; van Montfort, R. L. M.; Collins, I. Bioorg. Med. Chem.2013, 21(18), 5707-5724.
  • Hamza, D.; Stocks, M. J.; Décor, A.; Pairaudeau, G.; Stonehouse, J. Synlett2007, (16), 2584-2586.
  • O'Neil, I. A.; Murray, P. J.; et al. J. Org. Chem.2009, 74(3), 1331-1336.
  • Antonova-Koch, Y.; Meister, S.; Abraham, M.; et al. J. Med. Chem.2021, 64(5), 2743-2758.
  • Litherland, A.; Mann, F. G. The amino-derivatives of pentaerythritol. Part I.
  • Zhang, Y.; Li, Z.; Wang, Y.; et al. Eur. J. Med. Chem.2019, 182, 111669.
  • O'Neil, I. A.; et al. Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. J. Org. Chem.2009, 74(3), 1331-1336.
  • Martínez-Alonso, S.; et al. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank2021, 2021(2), M1228.
  • Hiesinger, K.; Dar'in, D.; Proschak, E.; Krasavin, M. Spirocyclic Scaffolds in Medicinal Chemistry. J. Med. Chem.2021, 64(3), 150-183.
  • Zhang, C.; et al. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org. Biomol. Chem.2014, 12(29), 5356-5359.
  • Weinhold, T.; Law, J.; Frederich, J.; et al. Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. Org. Lett.2020, 22(15), 6061-6066.
  • El-Sayed, M. A.; et al. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules2023, 28(6), 2795.
  • Enriquez, G.; et al. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules2019, 24(24), 4599.
  • Wagner, T.; et al. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. J. Med. Chem.2022, 65(1), 547-568.
  • Bartel, K.; et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J. Med. Chem.2022, 65(1), 244-259.
  • Tolmachev, A. A.; et al. Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Chem. Heterocycl. Compd.2020, 56, 1290-1298.

Sources

An In-Depth Technical Guide to the Safety and Hazards of 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazaspiro[5.5]undecane is a spirocyclic diamine with a unique three-dimensional structure that has garnered interest in medicinal chemistry and drug development. Its rigid framework serves as a valuable scaffold for the synthesis of novel therapeutic agents. As with any chemical entity utilized in a research and development setting, a thorough understanding of its safety and hazard profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the known safety and hazard information for this compound, offering insights into its toxicological properties, handling procedures, and emergency response protocols.

Chemical and Physical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These properties can influence its behavior under various laboratory conditions and are critical for risk assessment.

PropertyValueSource
Molecular Formula C₉H₁₈N₂
Molecular Weight 154.25 g/mol
CAS Number 180-76-7
Appearance Solid powder
Storage Temperature 4°C

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1] The following hazard statements and pictograms are associated with this compound:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation. [1]

    • H319: Causes serious eye irritation. [1]

    • H335: May cause respiratory irritation. [1]

These classifications underscore the primary hazards associated with handling this compound, necessitating appropriate personal protective equipment and handling procedures to mitigate the risk of exposure.

Toxicological Profile

Surrogate Toxicological Data (Piperidine):

Route of ExposureSpeciesValueSource
Oral LD50Rat133 - 740 mg/kg bw
Dermal LD50Rabbit276 mg/kg[2]
Inhalation LC50Rat>2000 ppm (4 hours)

Causality Behind Toxicity: The irritant effects of this compound are likely attributable to its basic amine functionalities. Amines can disrupt cell membranes and proteins, leading to inflammation and tissue damage upon contact with skin, eyes, and the respiratory tract. While the spirocyclic structure may influence its bioavailability and metabolic profile compared to simpler amines like piperidine, a cautious approach assuming similar irritant and potentially toxic properties is warranted.

Exposure Controls and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, stringent exposure controls and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls:

  • Fume Hood: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize the inhalation of airborne particles.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors or dust.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times when handling the compound or contaminated equipment.[4]

  • Skin and Body Protection: A laboratory coat must be worn to protect the skin. For procedures with a higher risk of spillage, a chemical-resistant apron may be necessary.[4]

  • Respiratory Protection: For situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining the chemical's integrity.

Handling:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Use non-sparking tools when transferring the solid.

  • Minimize dust generation during handling.

  • Wash hands thoroughly with soap and water after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage:

  • Store in a tightly sealed, properly labeled container.[5]

  • Keep in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • Protect containers from physical damage.[5]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Spill Response:

  • Minor Spills (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Gently sweep or scoop the spilled solid into a labeled, sealable container for hazardous waste disposal, avoiding dust generation.[5]

    • Clean the spill area with a damp cloth or paper towel.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team or environmental health and safety department.

    • Prevent entry into the affected area.

Experimental Protocols

Risk Assessment Workflow for Handling this compound

RiskAssessment cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control Measures cluster_Action Action & Review A Identify this compound as the target compound B Review Safety Data Sheet and relevant literature A->B Gather Information C Hazard Identification: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) B->C Analyze Hazards D Exposure Assessment: - Inhalation of dust - Dermal contact - Eye contact C->D Evaluate Risks E Engineering Controls: - Fume Hood - Ventilation D->E Mitigate at Source F Personal Protective Equipment (PPE): - Goggles/Face Shield - Nitrile Gloves - Lab Coat E->F Protect the Individual G Administrative Controls: - Standard Operating Procedure (SOP) - Training F->G Procedural Safeguards H Implement Control Measures and proceed with experiment G->H Safe Execution J Review and update protocol based on observations and incidents H->J Continuous Improvement I Emergency Preparedness: - Spill kit accessible - Eyewash/Shower tested - Emergency contacts posted I->H Prerequisite

Caption: Risk assessment workflow for this compound.

Standard Operating Procedure for Weighing and Dispensing this compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood.

    • Gather all necessary equipment: spatula, weighing paper or boat, and a sealable container for the dispensed chemical.

  • Weighing:

    • Place a tared weighing vessel on the analytical balance inside the fume hood.

    • Carefully open the stock container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Minimize any dust generation.

    • Securely close the stock container immediately after dispensing.

  • Transfer:

    • Carefully transfer the weighed solid to the reaction vessel or desired container.

    • If any solid is spilled, clean it up immediately following the minor spill procedure.

  • Decontamination:

    • Wipe the spatula and any other contaminated surfaces with a damp cloth.

    • Dispose of the weighing paper/boat and cleaning materials in the designated solid hazardous waste container.

    • Remove gloves and wash hands thoroughly with soap and water.

Logical Relationship Diagram for Spill Response

SpillResponse Start Spill of this compound occurs Alert Alert nearby personnel and supervisor Start->Alert Assess Assess the spill size and immediate risk Alert->Assess MinorSpill Minor Spill (<10g, contained) Assess->MinorSpill Small & Contained MajorSpill Major Spill (>10g or uncontained) Assess->MajorSpill Large or Uncontained DonPPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) MinorSpill->DonPPE Evacuate Evacuate the area MajorSpill->Evacuate CallEmergency Contact Emergency Response/ Environmental Health & Safety Evacuate->CallEmergency Report Document the incident CallEmergency->Report Cleanup Clean up the spill using a solid spill kit DonPPE->Cleanup Dispose Dispose of waste in a labeled hazardous waste container Cleanup->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate Decontaminate->Report End End of Response Report->End

Caption: Logical flow for responding to a this compound spill.

Conclusion

This compound is a valuable scaffold in drug discovery, but its irritant properties necessitate careful handling and a thorough understanding of its hazard profile. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. The absence of comprehensive toxicological data for the parent compound highlights the importance of a conservative approach to safety, treating it with the respect due to a potentially hazardous chemical.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • CymitQuimica. (2022). 1,9-Diazaspiro[5.5]undecane, N9-BOC protected Safety Data Sheet. Retrieved from a representative source for general handling of similar compounds.
  • AK Scientific, Inc. (n.d.). Benzyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Hydrochloride Hydrochloride Safety Data Sheet. Retrieved from a representative source for first-aid measures for similar compounds.
  • AK Scientific, Inc. (n.d.). 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone Safety Data Sheet. Retrieved from a representative source for first-aid measures for similar compounds.
  • Syracuse University Environmental Health & Safety Services. (2018). GD200-13: Irritants. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). 24-002h - General Use SOP - Irritants. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 10630733, this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 1,4-Diazaspiro[5.5]undecane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazaspiro[5.5]undecane scaffold is a significant heterocyclic motif in medicinal chemistry, prized for its rigid, three-dimensional structure that provides a unique framework for the development of novel therapeutics. This spirocyclic system, consisting of two nitrogen-containing rings sharing a single carbon atom, allows for precise spatial orientation of substituents, which can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles of drug candidates. This guide offers a detailed exploration of the core physical properties of the parent this compound and its key derivatives, providing essential data and methodologies for researchers in drug discovery and development.

The Parent Scaffold: this compound

The foundational compound, this compound, is a white to off-white powder. While extensive experimental data on its physical properties is not widely published, computational data from reliable sources provide valuable insights into its characteristics.

Table 1: Computed Physical Properties of this compound

PropertyValueSource
CAS Number 180-76-7PubChem[1]
Molecular Formula C₉H₁₈N₂PubChem[1]
Molecular Weight 154.25 g/mol PubChem[1]
XLogP3 0.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 154.146998583PubChem[1]
Topological Polar Surface Area 24.1 ŲPubChem[1]

It is important for researchers to note that these are computationally derived values and should be confirmed experimentally where possible.

Key Derivatives and Their Physical Properties

The true utility of the this compound scaffold is realized through its derivatives. The addition of functional groups, such as carbonyls, and various substituents, dramatically alters the physical and chemical properties, tailoring the molecule for specific biological targets.

Table 2: Physical Properties of Notable this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraoneC₂₃H₂₂N₂O₄390.44125-127
This compound-3,5-dioneC₉H₁₄N₂O₂182.22Not available

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies heavily on modern spectroscopic techniques. Below is a summary of expected and reported spectral data for a representative derivative, 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.[2]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum reveals characteristic signals for the spirocyclic core and its substituents. For instance, the diastereotopic protons of the methylene groups adjacent to the spiro center often appear as distinct multiplets. A doublet of doublets can be observed around δ 2.59-2.63 ppm and δ 3.99-4.03 ppm, corresponding to the equatorial and axial protons of the piperidine rings. A triplet at approximately δ 3.72 ppm is characteristic of the axial protons.[2]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides key information about the carbon framework. The spiro carbon atom typically appears as a quaternary signal. The carbonyl carbons of dione or tetraone derivatives will resonate in the downfield region (around δ 169-209 ppm). Other signals corresponding to the methylene carbons of the cyclohexane and piperidine rings, as well as any substituent carbons, will be observed in their respective expected regions.[2]

Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying key functional groups. For carbonyl-containing derivatives, strong absorption bands will be present in the region of 1670-1720 cm⁻¹ (C=O stretching). The N-H stretching vibrations of the parent compound would be expected in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aliphatic rings are typically observed just below 3000 cm⁻¹.[2]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the derivative 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, the molecular ion peak [M+] is observed at m/z 390.16, consistent with its molecular formula C₂₃H₂₂N₂O₄.[2]

Experimental Protocols

Synthesis of a Representative Derivative: 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone

This protocol is adapted from a reported stereoselective synthesis.[2]

Objective: To synthesize a diazaspiro[5.5]undecane derivative via a base-promoted double Michael addition reaction.

Materials:

  • N,N-dimethylbarbituric acid

  • 1,5-Diphenyl-1,4-pentadien-3-one (dibenzylideneacetone)

  • Diethylamine

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve N,N-dimethylbarbituric acid (1 mmol) and 1,5-diphenyl-1,4-pentadien-3-one (1 mmol) in anhydrous dichloromethane (10 mL).

  • To this solution, add diethylamine (2.5 equivalents) dropwise at room temperature with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • The purified product is obtained as a white solid.

Characterization:

  • Melting Point: Determine the melting point using a standard melting point apparatus.

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

  • IR Spectroscopy: Obtain the IR spectrum using a KBr pellet or as a thin film.

  • Mass Spectrometry: Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the molecular weight.

Synthesis_Workflow Reactants N,N-dimethylbarbituric acid + 1,5-Diphenyl-1,4-pentadien-3-one Solvent Dissolve in anhydrous DCM Reactants->Solvent Base Add Diethylamine (catalyst) Solvent->Base Reaction Stir at Room Temperature (Monitor by TLC) Base->Reaction Workup Concentrate under vacuum Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,4-Dimethyl-7,11-diphenyl- 2,4-diazaspiro[5.5]undecane- 1,3,5,9-tetraone Purification->Product Characterization Characterize: - Melting Point - NMR - IR - MS Product->Characterization

Caption: Synthetic workflow for a representative this compound derivative.

Applications in Medicinal Chemistry

The rigid spirocyclic framework of this compound makes it a "privileged scaffold" in drug discovery. This means that this core structure is capable of binding to multiple, unrelated biological targets with high affinity, making it a valuable starting point for the development of a wide range of therapeutic agents.

Medicinal_Chemistry_Applications Core This compound Scaffold CNS Central Nervous System (CNS) Depressants Core->CNS Anticonvulsant Anticonvulsant Agents Core->Anticonvulsant Sedative Sedative-Hypnotics Core->Sedative Antimicrobial Antibacterial & Antifungal Agents Core->Antimicrobial METTL3 METTL3 Inhibitors (Cancer Therapy) Core->METTL3

Caption: Medicinal chemistry applications of the this compound scaffold.

Derivatives of this compound have shown a broad spectrum of biological activities, including:

  • CNS Depressants: Certain derivatives have been investigated for their potential to act on the central nervous system.[2]

  • Anticonvulsants: The rigid structure can be beneficial for designing compounds that modulate ion channels or receptors involved in seizure activity.[2]

  • Sedative-Hypnotics: Some analogues have demonstrated sedative and hypnotic properties.[2]

  • Antimicrobial Agents: The scaffold has been incorporated into molecules with antibacterial and antifungal activities.[2]

  • METTL3 Inhibitors: More recently, derivatives of the related 1,4,9-triazaspiro[5.5]undecane have been developed as potent and selective inhibitors of METTL3, an enzyme implicated in various cancers, making this scaffold highly relevant for oncology drug development.

The ability to readily synthesize a diverse library of derivatives allows for the fine-tuning of their pharmacological properties, making the this compound scaffold a continuing area of interest for medicinal chemists.

Conclusion

The this compound core represents a valuable and versatile scaffold in modern drug discovery. While experimental data on the parent compound is limited, a wealth of information exists for its derivatives. This guide provides a foundational understanding of the physical and spectroscopic properties of this important class of molecules, along with practical experimental guidance. The demonstrated broad biological activities of its derivatives underscore the potential of the this compound scaffold for the development of future therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.

Sources

The 1,4-Diazaspiro[5.5]undecane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 1,4-diazaspiro[5.5]undecane core is a quintessential example of such a motif. This spirocyclic system, characterized by two piperidine rings fused at a single quaternary carbon, offers a rigid yet three-dimensional architecture that is highly attractive for drug design. Its unique topology allows for precise vectorial projection of substituents into binding pockets, enabling potent and selective interactions with a wide array of proteins.

This guide provides a comprehensive overview of the this compound scaffold and its analogs, focusing on its synthesis, key therapeutic applications, and the structure-activity relationships (SAR) that govern its biological function. We will delve into specific case studies, from novel cancer therapeutics to next-generation analgesics, to illustrate the scaffold's versatility and potential.

A Note on Nomenclature: The diazaspiro[5.5]undecane family includes several isomers (e.g., 1,4-, 1,9-, 2,4-) and heteroatom-substituted analogs (e.g., 1-oxa-4,9-). While this guide is titled with the 1,4-isomer, the principles and applications discussed often extend to the broader class of related spirocyclic systems, which are collectively recognized for their therapeutic potential.[1]

Part 1: Synthesis of the Diazaspiro[5.5]undecane Core

The construction of the spirocyclic core is a critical first step in the development of any analog series. A variety of synthetic strategies have been developed, with the double Michael addition being a particularly robust and efficient method for creating substituted versions of the scaffold.

Key Synthetic Strategy: Base-Promoted Double Michael Addition

One effective approach involves the cascade [5+1] double Michael addition reaction. This method is valued for its operational simplicity, high yields, and ability to generate complex structures from readily available starting materials.[2][3] The reaction proceeds by reacting a 1,5-diaryl-1,4-pentadien-3-one derivative with an active methylene compound, such as N,N-dimethylbarbituric acid, in the presence of a simple base like diethylamine.[2]

Below is a general workflow for this synthetic approach.

G cluster_prep Starting Material Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification SM1 1,5-Diaryl-1,4-pentadien-3-one Reaction Combine SM1 & SM2 in Dichloromethane SM1->Reaction SM2 N,N-Dimethylbarbituric Acid SM2->Reaction Catalyst Add Diethylamine (Base Catalyst) Reaction->Catalyst Initiate Reaction Stir Stir at Room Temperature Catalyst->Stir Monitor Monitor via TLC Stir->Monitor Evaporate Evaporate Solvent Monitor->Evaporate Reaction Complete Purify Purify via Column Chromatography Evaporate->Purify Product Final Product: 2,4-Diazaspiro[5.5]undecane Derivative Purify->Product SAR_Diagram cluster_mods Key Modification Points & Effects Core 1,4,9-Triazaspiro[5.5]undecane Core R1 R1: Pyrimidine/Pyridine Moiety Core->R1 Provides Scaffold R2 R2: Amine Substituent Core->R2 Provides Scaffold R3 R3: Linker & Terminal Group Core->R3 Provides Scaffold Potency Increased METTL3 Inhibition (IC50) R1->Potency Essential for Binding R2->Potency Cation-π interaction (e.g., Benzylamine) R3->Potency Modulates ADME Properties

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 1,4-Diazaspiro[5.5]undecane from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,4-diazaspiro[5.5]undecane, a valuable spirocyclic scaffold for pharmaceutical research and drug development. Starting from the readily available precursors, cyclohexanone and ethylenediamine, this guide details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a robust methodology for obtaining this key synthetic intermediate.

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold

The this compound core is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. This scaffold allows for precise vectorial projection of substituents into three-dimensional space, enabling enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates.

Derivatives of this scaffold have been investigated for a wide range of biological targets, serving as key intermediates in the synthesis of compounds with potential therapeutic applications. The structure is identified by the CAS number 180-76-7[1]. The strategic importance of this framework lies in its utility as a versatile building block for creating complex molecules with significant biological activity.

Chemical Theory and Reaction Mechanism

The synthesis of this compound from cyclohexanone and ethylenediamine is a classic example of a double condensation reaction, resulting in the formation of a stable aminal. The reaction proceeds under acidic catalysis, which activates the cyclohexanone carbonyl group towards nucleophilic attack.

The mechanism can be dissected into several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of cyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiaminal intermediate.

  • Dehydration to Imine: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form a protonated imine (Schiff base). This dehydration step is the primary driving force for the reaction and is facilitated by azeotropic removal of water.

  • Intramolecular Cyclization: The second, free amine group of the ethylenediamine moiety then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step forms the six-membered heterocyclic ring.

  • Deprotonation: The final step is the deprotonation of the resulting spirocyclic aminal, which regenerates the acid catalyst and yields the final this compound product.

This sequence of events highlights the causality behind the experimental design: the need for an acid catalyst to activate the ketone and a method (like a Dean-Stark trap) to remove water to drive the reaction equilibrium toward the product, in accordance with Le Châtelier's principle.

reaction_mechanism

Experimental Protocol

This protocol describes a robust method for the synthesis of this compound on a laboratory scale. The use of a Dean-Stark apparatus is critical for achieving a high yield.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Cyclohexanone (C₆H₁₀O)Reagent Grade, ≥99%Sigma-AldrichCAS: 108-94-1
Ethylenediamine (C₂H₈N₂)Reagent Grade, ≥99%Acros OrganicsCAS: 107-15-3
Toluene (C₇H₈)Anhydrous, ≥99.8%Fisher ScientificCAS: 108-88-3
p-Toluenesulfonic acid monohydrateReagent Grade, ≥98%Alfa AesarCAS: 6192-52-5
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWR ChemicalsFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeEMD MilliporeFor drying
500 mL Round-bottom flask-Pyrex-
Dean-Stark Apparatus & Condenser-KimbleFor azeotropic water removal
Magnetic Stirrer & Heating Mantle-IKA-
Separatory Funnel & Glassware--Standard laboratory glassware
Rotary Evaporator-BüchiFor solvent removal
Vacuum Distillation Apparatus--For final purification
Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry. The setup should be placed in a heating mantle on a magnetic stirrer.

  • Charging Reagents: To the flask, add cyclohexanone (19.6 g, 0.20 mol) and anhydrous toluene (250 mL). Begin stirring.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.38 g, 2.0 mmol, 1 mol%).

  • Addition of Ethylenediamine: Slowly add ethylenediamine (12.0 g, 0.20 mol) to the stirring solution. The addition may be slightly exothermic.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours). The theoretical volume of water to be collected is 3.6 mL.

  • Reaction Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove the acid catalyst.

    • Wash with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Product Characterization
  • ¹H NMR (400 MHz, CDCl₃): Expected signals include broad singlets for the N-H protons, and multiplets for the methylene protons of the cyclohexane and ethylenediamine moieties.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the spiro carbon, and several distinct signals for the methylene carbons of the two rings.

  • Mass Spectrometry (ESI-MS): Calculate m/z for [M+H]⁺: 155.15.

Quantitative Data Summary

ParameterValue
Molar Ratio (Ketone:Amine)1:1
Catalyst Loading1 mol% (p-TSA)
Reaction Temperature~111 °C (Reflux in Toluene)
Reaction Time4 - 6 hours
Expected Yield75 - 85%
Product AppearanceColorless to pale yellow liquid/oil
Molecular Weight154.25 g/mol [1]

Experimental Workflow Visualization

workflow

Safety Precautions & Best Practices

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood.

  • Reagent Handling:

    • Cyclohexanone: Flammable liquid and harmful if inhaled.

    • Ethylenediamine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle with extreme care.

    • Toluene: Flammable liquid and vapor. It is a known reproductive toxin and can cause nervous system damage.

    • p-Toluenesulfonic acid: Corrosive solid that can cause skin and eye irritation.

  • Reaction Conditions: The reaction is run at high temperatures. Use appropriate caution when working with the heating mantle and hot glassware.

References

  • Barakat, A. et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. Available at: [Link]

  • Google Patents. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1.
  • Pearson Education. (n.d.). Using cyclohexanone as the starting material, describe how each of the following could be synthesized. Study Prep in Pearson+. Retrieved from [Link]

  • Rodriguez, J. et al. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 7, 100825. Available at: [Link]

  • Anisimova, N.A. et al. (2015). Cyclocondensation of ethylenediamine with acetone and methyl ethyl ketone as a synthetic route to 14-membered azamacrocyclic compounds. Russian Journal of General Chemistry, 85, 1238–1244. Available at: [Link]

  • The Organic Syntheses. (n.d.). Aldol Condensation: (±)-1,2-Diphenyl-1,2-ethylenediamine. Organic Syntheses Procedure. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Berdonces, M. et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10839–10859. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Mechanism of Enamine Formation. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 1,4-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif due to its prevalence in biologically active compounds and its utility as a constrained building block in medicinal chemistry. Derivatives of this spirocyclic system have demonstrated a wide range of therapeutic properties, including acting as central nervous system (CNS) depressants, anticonvulsants, and antibacterial agents.[1] Their rigid three-dimensional structure allows for precise orientation of substituents, making them attractive for designing potent and selective ligands for various biological targets.

This guide provides an in-depth exploration of the stereoselective synthesis of this compound derivatives, with a primary focus on a robust and high-yielding diastereoselective method. Detailed experimental protocols, mechanistic insights, and data presentation are included to enable researchers to successfully synthesize and characterize these valuable compounds.

Diastereoselective Synthesis via [5+1] Double Michael Addition

A highly efficient and stereoselective method for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives involves a cascade [5+1] double Michael addition reaction. This reaction utilizes readily available starting materials and a simple base promoter to construct the complex spirocyclic core in a single step with excellent yields.[1][2]

Causality of the Experimental Design

The choice of reactants and conditions is critical for the success of this transformation. The reaction involves the conjugate addition of a nucleophile to two Michael acceptors on the same molecule.

  • The Nucleophile: N,N-dimethylbarbituric acid is employed as the active methylene compound. The two acidic protons on the C5 position allow for a sequential double Michael addition.

  • The Michael Acceptor: Symmetrically or non-symmetrically substituted 1,5-diaryl-1,4-pentadien-3-ones (divinyl ketones) serve as the dielectrophilic partner. The substitution pattern on the aryl rings allows for the synthesis of a diverse library of derivatives.

  • The Promoter: A weak organic base, such as diethylamine, is used to deprotonate the N,N-dimethylbarbituric acid, generating the enolate nucleophile. The use of a mild base at ambient temperature prevents unwanted side reactions and contributes to the high yields and clean reaction profiles.[1]

  • The Solvent: Dichloromethane (DCM) is an effective solvent for this reaction, allowing for good solubility of the starting materials and facilitating the reaction at room temperature.[1]

The stereoselectivity of the reaction is governed by the intramolecular cyclization step, which preferentially forms the thermodynamically more stable diastereomer. X-ray crystallographic studies have confirmed that the cyclohexanone ring of the spirocycle adopts a chair conformation, with the bulky aryl groups occupying the equatorial positions to minimize steric strain.[2]

Experimental Workflow and Mechanism

The overall workflow for the diastereoselective synthesis is straightforward, involving the reaction of the starting materials in the presence of a base, followed by simple workup and purification.

workflow cluster_start Starting Materials start1 N,N-Dimethylbarbituric Acid reaction Reaction at Room Temperature start1->reaction start2 1,5-Diaryl-1,4-pentadien-3-one start2->reaction catalyst Diethylamine (Base) catalyst->reaction solvent Dichloromethane (Solvent) solvent->reaction workup Workup (Solvent Evaporation) reaction->workup purification Purification (Crystallization) workup->purification product 2,4-Diazaspiro[5.5]undecane Derivative purification->product

Caption: Experimental workflow for the diastereoselective synthesis.

The proposed mechanism for this cascade reaction is initiated by the deprotonation of N,N-dimethylbarbituric acid by diethylamine to form an enolate. This enolate then undergoes an intermolecular Michael addition to one of the double bonds of the diarylidene acetone. A subsequent intramolecular Michael addition of the newly formed enolate onto the second double bond leads to the formation of the spirocyclic ring system.

mechanism cluster_reactants Reactants barbiturate N,N-Dimethylbarbituric Acid enolate Enolate Formation barbiturate->enolate + Base dienone Diarylidene Acetone inter_michael Intermolecular Michael Addition dienone->inter_michael base Diethylamine enolate->inter_michael intermediate Acyclic Intermediate inter_michael->intermediate intra_michael Intramolecular Michael Addition intermediate->intra_michael product Spirocyclic Product intra_michael->product

Caption: Proposed mechanism of the double Michael addition.

Protocols

Protocol 1: General Procedure for the Diastereoselective Synthesis of 2,4-Dimethyl-7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones

Materials:

  • N,N-Dimethylbarbituric acid (1.0 equiv)

  • Substituted 1,5-diaryl-1,4-pentadien-3-one (1.0 equiv)

  • Diethylamine (2.5 equiv)

  • Dichloromethane (DCM)

  • Chloroform

  • n-Heptane

Procedure:

  • To a solution of the 1,5-diaryl-1,4-pentadien-3-one (2 mmol) in dichloromethane (20 mL), add N,N-dimethylbarbituric acid (2 mmol, 312 mg).

  • To this mixture, add diethylamine (5 mmol, 0.52 mL) and stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • The solid residue is then purified by crystallization from a mixture of chloroform and n-heptane to afford the pure 2,4-diazaspiro[5.5]undecane derivative.[1]

Data Summary for Selected Derivatives

The following table summarizes the yields for a variety of synthesized 2,4-dimethyl-7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones following the general protocol.

EntryR1/R2 Substituents on Aryl RingsProductYield (%)
1H3a 98
2p-CH33b 95
3p-OCH33c 92
4p-Cl3d 96
5p-Br3e 94
6p-F3f 93
7o-Cl3g 90
82,4-diCl3h 88
93-NO23i 85
104-NO23j 87
112-Furyl3k 91
122-Thienyl3l 89
13R1=H, R2=p-Cl3m 93

Data adapted from Islam et al., Arabian Journal of Chemistry (2017) 10, S1-S9.[1]

Characterization Data for 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (3a)
  • Appearance: White solid

  • Yield: 98%

  • ¹H NMR (400MHz, CDCl₃) δ: 7.35-7.20 (m, 10H, Ar-H), 4.02 & 3.99 (dd, 2H, J = 14.68 Hz, 4.40 Hz, CHax), 3.72 (t, 2H, J = 14.68 Hz, CHax), 3.01 (s, 3H, N-CH₃), 2.85 (s, 3H, N-CH₃), 2.63 & 2.59 (dd, 2H, J = 15.36 Hz, 4.40 Hz, CH₂eq).[1]

The ¹H NMR spectrum clearly indicates the formation of the spirocyclic structure, with distinct signals for the axial and equatorial protons of the newly formed six-membered ring.[1]

Enantioselective Approaches: Current Landscape and Future Directions

While the diastereoselective double Michael addition provides efficient access to racemic or diastereomerically pure this compound derivatives, the development of enantioselective methods for this specific scaffold remains an area of active research. As of the current literature, there are no established protocols for the asymmetric synthesis of the this compound core using organocatalysis or chiral auxiliaries.

However, the broader field of asymmetric spirocycle synthesis offers promising avenues for future exploration:

  • Organocatalysis: Chiral phosphoric acids and cinchona alkaloid-derived squaramides have been successfully employed in asymmetric Michael additions and related cascade reactions to construct other classes of spirocycles with high enantioselectivity.[3] Adapting these catalytic systems to the double Michael addition for this compound synthesis could be a viable strategy.

  • Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the N,N-dimethylbarbituric acid or the divinyl ketone precursor could direct the stereochemical outcome of the cyclization. Chiral auxiliaries such as Evans' oxazolidinones or pseudoephedrine have a proven track record in controlling stereoselectivity in a wide range of reactions.[4][5]

The development of such enantioselective methods would be a significant advancement, providing access to enantiopure this compound derivatives for pharmacological evaluation and as chiral ligands or catalysts.

Conclusion

The diastereoselective synthesis of this compound derivatives via a base-promoted [5+1] double Michael addition is a highly effective and practical method for accessing these valuable compounds. The protocols outlined in this guide are robust, high-yielding, and utilize readily available starting materials. While enantioselective approaches for this specific scaffold are yet to be fully developed, the principles of asymmetric catalysis provide a clear roadmap for future research in this area. The continued exploration of stereoselective synthetic methods will undoubtedly expand the chemical space of this compound derivatives and unlock their full potential in drug discovery and development.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Barakat, A., Islam, M. S., Al-Majid, A. M., Ghabbour, H. A., & Fun, H.-K. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Islam, M., Barakat, A., Al-Majid, A., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • UC Regents. (n.d.). Chiral Auxiliaries. UCLA Chemistry. [Link]

  • Behera, A. K., Sahoo, S. K., & Behera, R. K. (2010). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5][5]undecane-1,3,5,9-tetraones and their thioxo analogues. Journal of the Indian Chemical Society, 87(6), 743-746. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-13). Wiley-VCH. [Link]

  • Akiyama, T. (2020). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 16, 2396-2414. [Link]

  • Behera, A. K., Sahoo, S. K., & Behera, R. K. (2009). Synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane-1,5,9-triones, Part I. Journal of Chemical Research, 2009(6), 346-349. [Link]

  • Akiyama, T. (2020). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. PubMed Central. [Link]

  • Barakat, A., Al-Majid, A. M., Islam, M. S., Al-Othman, Z. A., & Fun, H.-K. (2015). A possible mechanistic pathway for [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ResearchGate. [Link]

  • Tetrahedron Letters. (2008). ElectronicsAndBooks. [Link]

  • Elinson, M. N., et al. (2016). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. [Link]

  • Li, X., et al. (2020). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PubMed Central. [Link]

  • Husson, H.-P., et al. (1987). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Chiral phosphoric acid catalyzed asymmetric synthesis of C–N axially chiral uracils with antitumor activity through kinetic resolution strategy. Organic Chemistry Frontiers. [Link]

  • Wang, Y., et al. (2018). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of 2‑Substituted 2,3-Dihydro-4-quinolones by a Protecting-Group-Free Approach. ACS Figshare. [Link]

  • de Boer, J., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Saikia, P., & Deka, M. J. (2023). A squaramide-catalyzed asymmetric N,O-acetalization/aza Michael addition domino reaction... Organic & Biomolecular Chemistry. [Link]

  • Hayamizu, K., et al. (1987). 1H and13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. [Link]

Sources

Application Notes and Protocols: The 1,4-Diazaspiro[5.5]undecane Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional "flat" aromatic and heteroaromatic systems. This "escape from flatland" has led to a renaissance in the use of three-dimensional scaffolds, with spirocycles emerging as particularly valuable motifs.[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a rigid and conformationally defined framework. This rigidity can reduce the entropic penalty upon binding to a biological target and allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with complex protein binding sites.[1]

Among the diverse array of spirocyclic scaffolds, the 1,4-diazaspiro[5.5]undecane core has garnered significant attention as a privileged structure in contemporary drug discovery. Its inherent structural features, including two strategically positioned nitrogen atoms, provide versatile handles for synthetic elaboration and modulation of physicochemical properties such as solubility and lipophilicity.[1][3] This guide provides an in-depth exploration of the this compound scaffold, from its synthesis to its application in the design of targeted therapeutics, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Framework

The utility of the this compound scaffold stems from a combination of advantageous structural and physicochemical properties:

  • Three-Dimensionality and Rigidity: The spirocyclic fusion of two six-membered rings creates a rigid, chair-like conformation that minimizes conformational flexibility.[4] This pre-organization can lead to higher binding affinities for target proteins.

  • Vectorial Diversity: The nitrogen atoms at the 1- and 4-positions, along with other positions on the carbocyclic ring, serve as "exit vectors" for the attachment of various substituents. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological activity.

  • Modulation of Physicochemical Properties: The presence of the two basic nitrogen atoms allows for the modulation of pKa and lipophilicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of the spirocyclic core can also lead to improved solubility and metabolic stability compared to flatter, more aromatic structures.[1]

  • Synthetic Accessibility: While the synthesis of spirocycles can be challenging, efficient routes to the this compound core have been developed, making it a readily accessible building block for medicinal chemistry campaigns.[5][6]

These attributes have led to the successful incorporation of the this compound scaffold and its analogues into a variety of drug candidates targeting diverse biological classes, including G-protein coupled receptors (GPCRs), enzymes, and epigenetic targets.

Synthetic Strategies and Protocols

The construction of the this compound core can be achieved through several synthetic routes. A common and efficient approach involves a multi-step sequence starting from readily available cyclohexanone.

Protocol 1: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one

This protocol describes an improved, two-pot process for the synthesis of the key intermediate, 1,4-diazaspiro[5.5]undecan-3-one, which can be further functionalized.[6]

Workflow Diagram: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one

G cluster_pot1 Pot 1: One-Pot Sequence cluster_pot2 Pot 2: Reductive Cyclization A Cyclohexanone B (Nitromethylene)cyclohexane A->B Henry reaction & Dehydration (Nitromethane, Base) C Alkyl (1-(nitromethyl)cyclohexyl)glycinate B->C Michael Addition (Alkyl glycinate) D Alkyl (1-(aminomethyl)cyclohexyl)glycinate C->D Nitro Reduction (e.g., Zn, NH4Cl) E 1,4-Diazaspiro[5.5]undecan-3-one D->E Intramolecular Cyclization (Heat or Base)

Caption: Two-pot synthesis of 1,4-diazaspiro[5.5]undecan-3-one.

Materials and Reagents:

  • Cyclohexanone

  • Nitromethane

  • A suitable base (e.g., diethylamine)

  • Alkyl glycinate (e.g., methyl glycinate)

  • Reducing agent (e.g., Zinc powder)

  • Ammonium chloride

  • Solvents (e.g., acetone, dichloromethane, cyclohexane)

  • Potassium carbonate (K₂CO₃)

Step-by-Step Procedure:

Pot 1: Formation of the Nitro-Glycinate Intermediate

  • Henry Reaction and Dehydration: In a suitable reaction vessel, combine cyclohexanone and nitromethane in the presence of a base. This initiates a Henry reaction to form 1-(nitromethyl)cyclohexan-1-ol, which subsequently dehydrates in situ to yield (nitromethylene)cyclohexane.

  • Michael Addition: To the same reaction mixture, add an alkyl glycinate. The glycinate undergoes a Michael addition to the (nitromethylene)cyclohexane to produce alkyl (1-(nitromethyl)cyclohexyl)glycinate.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), perform an appropriate aqueous work-up and extract the product with an organic solvent. The crude product can be purified by column chromatography or carried forward to the next step.

Pot 2: Reductive Cyclization

  • Nitro Group Reduction: Dissolve the alkyl (1-(nitromethyl)cyclohexyl)glycinate in a suitable solvent system (e.g., acetone/water). Add ammonium chloride and then portion-wise, a reducing agent such as zinc powder, while monitoring the temperature. This reduces the nitro group to a primary amine.

  • Intramolecular Cyclization: Upon completion of the reduction, the resulting amino-ester, alkyl (1-(aminomethyl)cyclohexyl)glycinate, will undergo spontaneous or base/heat-promoted intramolecular cyclization to form the desired 1,4-diazaspiro[5.5]undecan-3-one.

  • Purification: After the reaction, filter off the solid residues. The product can be extracted from the filtrate and purified by crystallization or column chromatography to yield the final product.

Expertise & Experience: The success of this synthesis hinges on careful control of the reaction conditions. During the nitro reduction with zinc, the reaction can be exothermic, and portion-wise addition of the zinc powder is crucial to maintain a safe temperature. The choice of base in the first pot can influence the rate and yield of both the Henry and Michael addition reactions.

Application in Drug Design: Case Studies

The versatility of the this compound scaffold is best illustrated through its application in the development of potent and selective modulators of various biological targets.

Case Study 1: Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management

Chronic pain remains a significant therapeutic challenge, and while μ-opioid receptor (MOR) agonists are effective analgesics, their use is hampered by severe side effects such as respiratory depression and constipation. A promising strategy to mitigate these side effects is the development of dual-acting compounds that combine MOR agonism with antagonism of the sigma-1 receptor (σ1R).[7][8]

Researchers have successfully utilized a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold (an analogue of this compound) to develop potent dual MOR agonists/σ1R antagonists.[7][8] The spirocyclic core served as a rigid framework to correctly orient the pharmacophoric elements required for interacting with both receptors.

Structure-Activity Relationship (SAR) Highlights for 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives:

Compound IDR1 (Position 4)R2 (Position 9)MOR Ki (nM)σ1R Ki (nM)MOR Agonism (EC50, nM)
15a PhenylPhenethyl1.215025
15j 2-PyridylPhenethyl0.82518
15au 2-Pyridyl-5-methoxyPhenethyl1.51.830
15z 2-Pyridyl3-Phenylpropyl2.11545

Data compiled from literature sources.[7]

Key SAR Insights:

  • Aryl Substitution at Position 4: Aromatic or heteroaromatic substituents at the 4-position are crucial for high affinity to both receptors. A 2-pyridyl moiety generally confers higher potency than a phenyl group.

  • Substitution at Position 9: A phenethyl group at the 9-position is optimal for MOR agonism. Lengthening or shortening this chain can be detrimental to activity.

  • Balanced Affinity: Fine-tuning of substituents on the aryl ring at position 4, such as the addition of a methoxy group in compound 15au , can lead to a more balanced affinity profile for both MOR and σ1R.

μ-Opioid Receptor Signaling Pathway

G Opioid Opioid Agonist (e.g., 15au) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Gi_Go Gi/o Protein MOR->Gi_Go Activates GRK GRKs MOR->GRK Phosphorylation AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Arrestin β-Arrestin GRK->Arrestin Recruitment Internalization Receptor Internalization Arrestin->Internalization SideEffects Adverse Effects (Respiratory Depression, Constipation) Arrestin->SideEffects

Caption: Simplified μ-opioid receptor signaling pathways.

Protocol 2: Mu-Opioid Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a potent MOR agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

  • Filtration: Whatman GF/C glass fiber filters and a cell harvester.

  • Scintillation Cocktail and Counter.

Step-by-Step Procedure:

  • Preparation: Thaw the hMOR cell membranes on ice. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

    • hMOR cell membranes (10-20 µg of protein).

    • [³H]-DAMGO at a concentration near its Kd (e.g., 0.5-1.0 nM).

    • Varying concentrations of the test compound.

    • Total Binding Wells: Add assay buffer instead of the test compound.

    • Non-specific Binding Wells: Add a high concentration of naloxone (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness: This protocol is a self-validating system. The inclusion of total and non-specific binding controls is essential for accurate data interpretation. The calculated Ki values should be reproducible across multiple experiments.

Case Study 2: METTL3 Inhibitors for Cancer Therapy

The methyltransferase-like 3 (METTL3) enzyme is a key component of the N6-methyladenosine (m6A) RNA modification machinery. Dysregulation of METTL3 activity has been implicated in various cancers, making it an attractive therapeutic target.[9][10][11][12]

A medicinal chemistry campaign successfully identified potent and selective METTL3 inhibitors based on a 1,4,9-triazaspiro[5.5]undecan-2-one scaffold.[9][10][11][12] The spirocyclic core was instrumental in positioning a substituted pyrimidine moiety for key hydrogen bonding interactions within the METTL3 active site.

Structure-Activity Relationship (SAR) Highlights for 1,4,9-Triazaspiro[5.5]undecan-2-one METTL3 Inhibitors:

Compound IDR GroupMETTL3 IC₅₀ (nM, TR-FRET)Ligand Efficiency (LE)
1 (Initial Hit)70000.21
2 Phenyl50000.23
8 4-Fluorophenyl800.29
22 (UZH2) 3,5-Difluorophenyl50.32

Data compiled from literature sources.[10]

Key SAR Insights:

  • Core Modification: The transition from an initial adenine-based hit to the spirocyclic lactam core maintained the key interactions while improving ligand efficiency.

  • Aryl Substitution: The introduction of a phenyl group and subsequent fluorine substitutions dramatically increased potency. The 3,5-difluorophenyl substitution in the lead compound UZH2 resulted in a 1400-fold improvement in potency over the initial hit.[10]

  • Ligand Efficiency: The optimization strategy successfully increased both potency and ligand efficiency, a key metric in drug design that relates binding affinity to the size of the molecule.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for METTL3 Inhibition

This protocol describes a homogenous TR-FRET assay to measure the inhibition of METTL3-mediated RNA methylation.

Assay Principle: A biotinylated RNA substrate is methylated by the METTL3/METTL14 enzyme complex using S-adenosylmethionine (SAM) as a methyl donor. The resulting m6A-modified RNA is recognized by a GST-tagged m6A reader protein. The proximity of a europium-labeled anti-GST antibody and streptavidin-XL665 results in a FRET signal. Inhibitors of METTL3 will prevent RNA methylation, leading to a decrease in the FRET signal.

G cluster_reaction Enzymatic Reaction cluster_detection Detection METTL3 METTL3/14 Enzyme RNA Biotin-RNA Substrate SAM SAM m6A_RNA Biotin-m6A-RNA Inhibitor Inhibitor (Spiro[5.5]undecane) Reader GST-m6A Reader Ab Eu-anti-GST Ab SA SA-XL665 FRET TR-FRET Signal NoFRET No Signal

Sources

The Versatile Scaffold: Applications of 1,4-Diazaspiro[5.5]undecane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel molecular architectures with significant biological activity and unique chemical properties is a driving force in organic synthesis and drug discovery. Among the myriad of heterocyclic compounds, spirocyclic systems have garnered considerable attention due to their rigid, three-dimensional structures that can effectively probe biological space. This application note provides a comprehensive overview of the synthesis and applications of 1,4-diazaspiro[5.5]undecane, a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this spirocyclic diamine.

Introduction: The Structural Significance of this compound

This compound is a spirocyclic heterocyclic compound featuring a cyclohexane ring fused to a piperazine ring at a common carbon atom. This unique structural arrangement imparts a high degree of conformational rigidity, which is a desirable trait in the design of bioactive molecules as it can lead to enhanced binding affinity and selectivity for biological targets. The presence of two nitrogen atoms in the piperazine ring offers multiple points for functionalization, allowing for the creation of diverse libraries of compounds for drug discovery and other applications.

Synthetic Strategies towards the this compound Core

The construction of the this compound skeleton can be achieved through various synthetic routes. A prevalent and efficient method involves a base-promoted [5+1] double Michael addition reaction. This approach allows for the stereoselective synthesis of highly functionalized derivatives.

Application Protocol 1: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives via Double Michael Addition[1][2]

This protocol describes a robust and environmentally benign methodology for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives from diarylidene acetones and N,N-dimethylbarbituric acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 N,N-dimethylbarbituric acid reaction + reactant1->reaction reactant2 Diarylidene acetone reactant2->reaction product 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative catalyst Diethylamine (base) reaction_label catalyst->reaction_label catalyst solvent Dichloromethane (DCM) solvent->reaction_label solvent, RT reaction->product

Figure 1: General scheme for the double Michael addition.

Materials:

  • N,N-dimethylbarbituric acid

  • Substituted diarylidene acetone

  • Diethylamine (Et₂NH)

  • Dichloromethane (CH₂Cl₂, dry)

  • Silica gel (100-200 mesh)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a 50 mL round-bottom flask under an inert atmosphere, dissolve N,N-dimethylbarbituric acid (2.0 mmol) and the corresponding diarylidene acetone derivative (2.0 mmol) in 10 mL of dry dichloromethane.

  • To this solution, add diethylamine (2.5 mmol).

  • Stir the reaction mixture at room temperature for 1.5 to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting materials is observed.

  • Upon completion, directly load the crude reaction mixture onto a silica gel column.

  • Purify the product by column chromatography using a mixture of ethyl acetate and n-hexane (2:8, v/v) as the eluent.

  • Collect the fractions containing the pure product and concentrate under reduced pressure.

  • If the product is a solid, it can be further purified by crystallization from a chloroform/n-heptane mixture.

Results:

This method consistently produces the desired 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in excellent yields, often up to 98%.[1]

Mechanistic Insight:

The reaction is proposed to proceed through a cascade [5+1] double Michael addition. The diethylamine acts as a base, deprotonating the active methylene group of N,N-dimethylbarbituric acid to form an enolate. This enolate then undergoes a conjugate addition to one of the Michael acceptors of the diarylidene acetone. A subsequent intramolecular Michael addition then closes the ring to form the spirocyclic product.

G start N,N-dimethylbarbituric acid + Diaryl-divinylketone step1 Base-catalyzed enolate formation start->step1 Et2NH step2 Intermolecular Michael Addition step1->step2 intermediate Acyclic Intermediate step2->intermediate step3 Intramolecular Michael Addition intermediate->step3 product 2,4-Diazaspiro[5.5]undecane derivative step3->product

Figure 2: Simplified workflow of the double Michael addition.

Application Protocol 2: Improved Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one[3]

A patent describes an improved, two-pot process for the synthesis of 1,4-diazaspiro[5.5]undecan-3-one, a key intermediate for various pharmaceutical compounds. This method offers higher yields and requires fewer steps than previous approaches.

Synthetic Pathway Overview:

The synthesis starts from cyclohexanone and proceeds through a series of reactions including a Henry reaction, elimination, Michael addition, reduction, and cyclization.

G A Cyclohexanone C Henry Reaction A->C B Nitromethane B->C D Dehydration C->D E (Nitromethylene)cyclohexane D->E G Michael Addition E->G F Alkyl Glycinate F->G H Alkyl (1-(nitromethyl)cyclohexyl)glycinate G->H I Reduction of Nitro Group H->I J Hydrolysis/Cyclization I->J K 1,4-Diazaspiro[5.5]undecan-3-one J->K

Figure 3: Synthetic pathway for 1,4-diazaspiro[5.5]undecan-3-one.

Applications in Medicinal Chemistry

The rigid framework and the presence of versatile functionalization points make the this compound scaffold a valuable asset in the design of novel therapeutic agents.

As a Scaffold for Enzyme Inhibitors

Derivatives of this compound have been identified as potent inhibitors of various enzymes. A notable example is the development of inhibitors for METTL3 (Methyltransferase-like 3), an enzyme involved in mRNA modification and implicated in several types of cancer.

Example: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as METTL3 Inhibitors [2]

A series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been synthesized and shown to be potent and selective inhibitors of METTL3. The spirocyclic core plays a crucial role in orienting the substituents for optimal interaction with the enzyme's active site.

CompoundMETTL3 IC₅₀ (nM)
Lead Compound~7000
Optimized Inhibitor (UZH2)5

Table 1: Improvement in METTL3 inhibitory activity with an optimized 1,4,9-triazaspiro[5.5]undecan-2-one derivative.

In the Development of Neurological and Pain Therapeutics

The unique three-dimensional structure of the diazaspiro[5.5]undecane core is well-suited for targeting receptors in the central nervous system. Its derivatives have been explored for the treatment of neurological disorders and pain.

Applications as Ligands in Catalysis (A Developing Area)

While the primary application of this compound is in medicinal chemistry, its diamine structure suggests potential for use as a ligand in transition metal catalysis or as an organocatalyst. Chiral versions of this scaffold could be particularly valuable in asymmetric synthesis. However, detailed protocols and widespread applications in this area are not yet extensively reported in the literature, representing an opportunity for future research. The development of chiral spirocyclic diamines as ligands is an active area of research, and the this compound framework presents an intriguing, yet underexplored, platform for the design of novel catalysts.

Conclusion

This compound is a versatile and valuable scaffold in organic synthesis, with its most significant impact to date being in the field of medicinal chemistry. The synthetic accessibility of its derivatives, coupled with the rigid and tunable three-dimensional structure, makes it an attractive starting point for the design of novel enzyme inhibitors and therapeutics for a range of diseases. While its application in catalysis is still in its nascent stages, the inherent properties of this spirocyclic diamine suggest a promising future for its use in the development of novel catalytic systems. The protocols and applications outlined in this note are intended to provide a solid foundation for researchers to explore and expand the utility of this remarkable molecular framework.

References

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Carreira, E. M., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322. [Link]

  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

Sources

The Emerging Role of 1,4-Diazaspiro[5.5]undecane in Homogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The field of homogeneous catalysis is in a perpetual quest for novel ligand architectures that can unlock new reactivity, enhance selectivity, and improve catalyst stability. In this context, spirocyclic diamines are emerging as a promising class of ligands due to their rigid, three-dimensional structures which can enforce specific coordination geometries around a metal center. This guide focuses on the potential and practical application of 1,4-diazaspiro[5.5]undecane, a readily accessible yet underexplored ligand in catalysis. While direct catalytic applications are nascent, its structural analogy to known successful diamine ligands, such as those in the 1,7-diazaspiro[5.5]undecane family which form stable complexes with ruthenium(II) and copper(II), provides a strong impetus for its investigation.[1][2]

This document serves as a forward-looking application note, providing detailed protocols and foundational principles for employing this compound in catalytic processes. The methodologies described herein are based on established principles of coordination chemistry and catalysis, offering a robust starting point for researchers to explore the catalytic potential of this intriguing spirocyclic diamine.

The this compound Ligand: A Structural Perspective

The unique topology of this compound, featuring a spirocyclic carbon center shared by two piperidine rings, imparts a high degree of conformational rigidity. This rigidity is a desirable trait in a ligand as it can lead to more well-defined catalyst structures and potentially higher stereoselectivity in asymmetric catalysis. The two nitrogen atoms are positioned in a 1,4-relationship within a six-membered ring, offering a bidentate coordination mode with a natural bite angle suitable for a range of transition metals.

DOT Script for this compound Structure

Caption: Structure of this compound.

Prospective Catalytic Applications and Protocols

Based on the coordination chemistry of similar diamine ligands, this compound is a promising candidate for a variety of catalytic transformations. Here, we outline prospective applications in oxidation and reduction catalysis, complete with detailed, albeit projective, experimental protocols.

Copper-Catalyzed Aerobic Oxidation of Alcohols

Scientific Rationale: Copper complexes bearing N-donor ligands are well-established catalysts for the aerobic oxidation of alcohols.[3] The this compound ligand is expected to form a stable complex with a copper(II) precursor, which can then participate in a catalytic cycle involving the alcohol substrate and molecular oxygen as the terminal oxidant. The rigid spirocyclic backbone may enhance catalyst stability and prevent catalyst deactivation pathways such as dimerization.

DOT Script for Proposed Catalytic Cycle

G A [L-Cu(II)] B [L-Cu(II)-OR] A->B + RCH2OH - H2O C [L-Cu(I)] + Aldehyde/Ketone B->C β-hydride elimination E [L-Cu(I)-O2] C->E + O2 D [L-Cu(III)-OOH] D->A - H2O2 E->D Protonolysis

Caption: Proposed catalytic cycle for the copper-catalyzed aerobic oxidation of an alcohol.

Experimental Protocol: Synthesis of the [Cu(this compound)Cl₂] Catalyst

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0154.25154 mg
Copper(II) Chloride (anhydrous)1.0134.45134 mg
Methanol (anhydrous)--20 mL

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) under an inert atmosphere (N₂ or Ar), add a solution of anhydrous copper(II) chloride (1.0 mmol) in anhydrous methanol (10 mL) dropwise at room temperature.

  • A color change should be observed upon addition, indicating complex formation.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the solvent volume under reduced pressure until a precipitate forms.

  • Collect the solid by filtration, wash with cold diethyl ether (2 x 5 mL), and dry under vacuum to yield the [Cu(this compound)Cl₂] complex.

  • Characterize the complex using appropriate analytical techniques (e.g., FT-IR, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained).

Protocol: Catalytic Aerobic Oxidation of Benzyl Alcohol

ReagentMolar Eq.MW ( g/mol )Amount
Benzyl Alcohol1.0108.14108 mg
[Cu(this compound)Cl₂]0.05-5 mol%
TEMPO0.1156.2510 mol%
Toluene--5 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser open to the air (or under an oxygen balloon), combine benzyl alcohol (1.0 mmol), the [Cu(this compound)Cl₂] catalyst (0.05 mmol), and TEMPO (0.1 mmol) in toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously to ensure efficient mixing with the air/oxygen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Analyze the reaction mixture directly by GC to determine the conversion and yield of benzaldehyde, using an internal standard.

  • For product isolation, the reaction mixture can be filtered through a short pad of silica gel to remove the catalyst, and the solvent evaporated under reduced pressure. Further purification can be achieved by column chromatography if necessary.

Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Scientific Rationale: Ruthenium(II) complexes with diamine ligands are highly effective catalysts for the transfer hydrogenation of ketones to alcohols, typically using isopropanol as the hydrogen source. The this compound ligand is expected to form a stable and active catalyst with a suitable ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂. The chirality of substituted diazaspiro[5.5]undecane derivatives could potentially be exploited for asymmetric transfer hydrogenation.

DOT Script for Proposed Experimental Workflow

G A Combine Ketone, [Ru-catalyst], and Isopropanol/Base B Heat to Reflux A->B C Monitor by TLC/GC B->C D Work-up and Purification C->D E Characterize Product D->E

Caption: General workflow for ruthenium-catalyzed transfer hydrogenation.

Experimental Protocol: Synthesis of the [Ru(p-cymene)(this compound)Cl]Cl Catalyst

ReagentMolar Eq.MW ( g/mol )Amount
[Ru(p-cymene)Cl₂]₂0.5612.39306 mg
This compound1.0154.25154 mg
Dichloromethane (anhydrous)--20 mL

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Stir the resulting solution at room temperature for 12 hours. A color change from dark red to orange/yellow is expected.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from a dichloromethane/hexane mixture to yield the [Ru(p-cymene)(this compound)Cl]Cl catalyst.

  • Characterize the complex by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Catalytic Transfer Hydrogenation of Acetophenone

ReagentMolar Eq.MW ( g/mol )Amount
Acetophenone1.0120.15120 mg
[Ru-catalyst]0.01-1 mol%
Isopropanol--10 mL
Potassium Hydroxide0.156.1110 mol%

Procedure:

  • To a round-bottom flask, add acetophenone (1.0 mmol), the ruthenium catalyst (0.01 mmol), and a solution of potassium hydroxide (0.1 mmol) in isopropanol (10 mL).

  • Heat the reaction mixture to reflux (approximately 82 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-phenylethanol can be purified by column chromatography on silica gel if necessary.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The synthesis of the catalyst complexes should be confirmed by standard analytical techniques to ensure the integrity of the catalytic species. For the catalytic reactions, control experiments are crucial:

  • Catalyst-free control: Running the reaction without the this compound-metal complex to confirm its catalytic role.

  • Ligand-free control: Performing the reaction with only the metal precursor to demonstrate the necessity of the spirocyclic diamine ligand.

Furthermore, the progress of the reactions should be monitored quantitatively to determine reaction rates and catalyst turnover numbers, providing a clear measure of catalyst performance.

Authoritative Grounding and Future Outlook

While specific catalytic applications of this compound are yet to be extensively reported, the foundational principles of catalysis with diamine ligands are well-established. The protocols herein are grounded in the successful application of structurally related ligands in similar transformations.[1][2][3] The exploration of this compound and its derivatives as ligands in catalysis represents a promising avenue for the discovery of novel and efficient catalytic systems. Future work should focus on the synthesis of chiral derivatives for asymmetric catalysis and the expansion of its application to other important transformations such as cross-coupling and polymerization reactions.

References

  • Cordes, J., Murray, P. R. D., White, A. J. P., & Barrett, A. G. M. (2013). 1,7-Diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992–4995. [Link]

  • Cordes, J., Murray, P. R. D., White, A. J. P., & Barrett, A. G. M. (2013). 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle. ResearchGate. [Link]

  • Hafeez, J., Bilal, M., Rasool, N., Hafeez, U., Shah, S. A. A., Imran, S., & Zakaria, Z. A. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Arabian Journal of Chemistry, 15(11), 104165. [Link]

  • ResearchGate. (2019). (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • MDPI. (2022). Novel Copper(II) Complexes with Dipinodiazafluorene Ligands: Synthesis, Structure, Magnetic and Catalytic Properties. [Link]

  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • PubMed. (2025). Ruthenium(II)-Catalyzed C-H Activation/Annulation of 5-Phenyl-pyrroline-2-carboxylates with Alkynes. [Link]

  • Research, Society and Development. (2025). Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications. [Link]

  • MDPI. (2024). Synthesis of New Ruthenium Complexes and Their Exploratory Study as Polymer Hybrid Composites in Organic Electronics. [Link]

  • ChemRxiv. (n.d.). Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells. [Link]

  • PubMed. (2023). Copper Complexes as Antitumor Agents: In vitro and In vivo Evidence. [Link]

  • MDPI. (n.d.). Copper Coordination Complexes for Energy-Relevant Applications. [Link]

  • ResearchGate. (n.d.). (PDF) The effects of metals and ligands on the oxidation of n -octane using iridium and rhodium “PNP” aminodiphosphine complexes. [Link]

  • ResearchGate. (2025). Oxidatively Resistant Ligands for Palladium-Catalyzed Aerobic Alcohol Oxidation | Request PDF. [Link]

  • NIH. (n.d.). Metrical Oxidation States of 1,4-Diazadiene-Derived Ligands - PMC. [Link]

  • MDPI. (n.d.). Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. [Link]

Sources

Protocol for N-alkylation of 1,4-Diazaspiro[5.5]undecane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 1,4-Diazaspiro[5.5]undecanes

The 1,4-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. N-alkylation of this diamine core is a critical step in the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. These derivatives have shown promise in a range of therapeutic areas, including as central nervous system (CNS) agents and in the development of novel therapeutics for various disorders.[1][2]

This application note provides a comprehensive guide to the N-alkylation of this compound, with a focus on the widely employed and highly efficient method of reductive amination. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and discuss key considerations for achieving high yields and purity.

The Chemistry of N-Alkylation: A Mechanistic Overview

The selective mono-alkylation of a symmetrical diamine like this compound presents a classic chemical challenge: how to prevent over-alkylation to the di-substituted product. Reductive amination offers an elegant solution by providing a controlled, one-pot procedure for the formation of secondary amines from primary amines.[3][4]

The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The primary amine of the diazaspiro[5.5]undecane nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine (from an aldehyde) or enamine (from a ketone), which can be protonated to form a reactive iminium ion.

  • In Situ Reduction: A mild and selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the corresponding secondary amine.

A key advantage of this method is the ability to use a wide variety of aldehydes and ketones, allowing for the introduction of diverse alkyl and aryl substituents.

Visualizing the Workflow: Reductive Amination of this compound

reductive_amination_workflow Workflow for N-Alkylation via Reductive Amination cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve this compound and Aldehyde/Ketone in Solvent stir Stir at Room Temperature reagents->stir add_reducing_agent Add Sodium Triacetoxyborohydride Portion-wise stir->add_reducing_agent Formation of Imine/Iminium Ion reaction_progress Monitor Reaction by TLC/LC-MS add_reducing_agent->reaction_progress quench Quench with Saturated NaHCO3 reaction_progress->quench Reaction Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry chromatography Purify by Column Chromatography dry->chromatography

Caption: A schematic overview of the N-alkylation protocol.

Experimental Protocol: Mono-N-Alkylation of this compound

This protocol details a general procedure for the mono-N-alkylation of this compound using an aldehyde and sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution at room temperature. Stir the mixture for 20-30 minutes to allow for the formation of the imine/iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirred solution. The addition may cause a slight exotherm. Maintain the reaction temperature at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation: Representative N-Alkylation Reactions

The following table summarizes expected outcomes for the N-alkylation of this compound with various aldehydes, based on established reductive amination methodologies.

EntryAldehydeReducing AgentSolventExpected ProductTypical Yield (%)
1BenzaldehydeNaBH(OAc)₃DCMN-Benzyl-1,4-diazaspiro[5.5]undecane85-95
2IsobutyraldehydeNaBH(OAc)₃DCMN-Isobutyl-1,4-diazaspiro[5.5]undecane80-90
3CyclohexanecarboxaldehydeNaBH(OAc)₃DCMN-(Cyclohexylmethyl)-1,4-diazaspiro[5.5]undecane82-92
44-FluorobenzaldehydeNaBH(OAc)₃DCMN-(4-Fluorobenzyl)-1,4-diazaspiro[5.5]undecane88-96

Troubleshooting and Key Considerations

  • Over-alkylation: To minimize the formation of the di-alkylated product, it is crucial to use a stoichiometry of approximately 1:1 for the diamine and the aldehyde. Adding the reducing agent portion-wise can also help to control the reaction.

  • Low Yields: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the iminium intermediate and deactivate the reducing agent. If the reaction is sluggish, a mild acid catalyst (e.g., acetic acid) can be added to facilitate iminium ion formation, though this should be done cautiously.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for its mildness and selectivity.[3] Stronger reducing agents like sodium borohydride can reduce the starting aldehyde or ketone.

  • Purification Challenges: The polarity of the starting diamine, the mono-alkylated product, and the di-alkylated by-product can be similar. Careful selection of the chromatographic eluent system is essential for achieving good separation.

Conclusion

The N-alkylation of this compound via reductive amination is a robust and versatile method for the synthesis of novel derivatives for drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently generate a wide array of N-substituted spirocyclic diamines. This protocol provides a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. Arabian Journal of Chemistry, 10, 1–9. [Link]

  • MH Chem. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10630733, this compound. PubChem. [Link]

  • Ferreira, B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Pharmaceuticals, 10(4), 87. [Link]

  • Barakat, A., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

Sources

Application Notes and Protocols for the Functionalization of the 1,4-Diazaspiro[5.5]undecane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery

The this compound motif represents a class of privileged scaffolds in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclohexane and a piperazine ring, provides a unique topographical presentation of appended functionalities, enabling exquisite interactions with biological targets. This rigid, yet conformationally defined, core has been successfully incorporated into a multitude of biologically active agents, demonstrating its utility in the development of therapeutics for a range of disorders, including neurological conditions and inflammatory diseases[1]. The presence of two distinct nitrogen atoms (N1 and N4) offers multiple, chemically tractable handles for the introduction of molecular diversity, allowing for the fine-tuning of physicochemical properties and pharmacological activity.

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the synthetic strategies for the functionalization of the this compound core, underpinned by a rationale for the experimental choices and methodologies. The protocols described herein are designed to be robust and reproducible, forming a self-validating framework for the generation of novel chemical entities based on this versatile scaffold.

Core Synthesis: Establishing the Foundation

The journey to a diverse library of functionalized this compound derivatives begins with the efficient synthesis of the core structure. A common and versatile starting point is the preparation of 1,4-diazaspiro[5.5]undecan-3-one, which can be subsequently modified. An improved, two-pot process starting from cyclohexanone has been developed, offering higher yields and milder reaction conditions compared to previous multi-step syntheses[2].

Workflow for the Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one

Cyclohexanone Cyclohexanone Intermediate1 (Nitromethylene)cyclohexane Cyclohexanone->Intermediate1 Henry Reaction & Dehydration Nitromethane Nitromethane Nitromethane->Intermediate1 Intermediate2 Alkyl (1-(nitromethyl)cyclohexyl)glycinate Intermediate1->Intermediate2 Michael Addition AlkylGlycinate Alkyl Glycinate AlkylGlycinate->Intermediate2 Reduction Reduction of Nitro Group Intermediate2->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Spontaneous Core 1,4-Diazaspiro[5.5]undecan-3-one Cyclization->Core

Caption: Synthesis of the 1,4-diazaspiro[5.5]undecan-3-one core.

Strategic Functionalization of the this compound Core

The true potential of the this compound scaffold is unlocked through its selective functionalization. The presence of two secondary amine functionalities (or an amine and an amide in the case of the -3-one derivative) allows for a variety of chemical transformations. A key strategy for achieving selective functionalization is the use of orthogonal protecting groups.

Protocol 1: Selective Mono-N-Boc Protection of this compound

To enable the differential functionalization of the N1 and N4 positions, a selective mono-protection is paramount. A common and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) under controlled conditions.

Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. By carefully controlling the stoichiometry of the reagents, a high yield of the mono-protected product can be achieved.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.) in the same solvent to the cooled solution of the diamine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the mono-Boc-protected this compound.

Functionalization of the Unprotected Nitrogen

With one nitrogen atom protected, the remaining secondary amine is available for a variety of functionalization reactions.

Rationale: N-alkylation is a fundamental transformation for introducing alkyl substituents, which can modulate the lipophilicity, basicity, and steric profile of the molecule. This can be achieved through reaction with an alkyl halide in the presence of a base.

Step-by-Step Protocol:

  • Dissolution: Dissolve the mono-Boc-protected this compound (1.0 eq.) in an aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.).

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide; 1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Rationale: The introduction of aryl or heteroaryl moieties can significantly impact the pharmacological properties of a molecule by introducing π-stacking interactions, hydrogen bond donors/acceptors, and vectors for further functionalization. The Buchwald-Hartwig and Ullmann couplings are powerful methods for the formation of C-N bonds.

Buchwald-Hartwig Amination Workflow:

Substrate Mono-Boc-1,4-diazaspiro[5.5]undecane Product N-Aryl-Mono-Boc-1,4-diazaspiro[5.5]undecane Substrate->Product ArylHalide Aryl Halide (Br, I) ArylHalide->Product PdCatalyst Palladium Catalyst (e.g., Pd₂(dba)₃) PdCatalyst->Product Catalytic Cycle Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product

Caption: Key components of a Buchwald-Hartwig N-arylation reaction.

Step-by-Step Protocol (Buchwald-Hartwig):

  • Inert Atmosphere: To an oven-dried reaction vessel, add the mono-Boc-protected this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of functionalities and the mimicry of peptide backbones. Standard peptide coupling reagents can be employed for this transformation.

Step-by-Step Protocol:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) in a suitable solvent like DMF or DCM. Add a coupling reagent such as HATU (1.1 eq.) or EDC (1.2 eq.) and an amine base like diisopropylethylamine (DIPEA, 2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of the mono-Boc-protected this compound (1.0 eq.) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Deprotection and Further Functionalization

Once the first nitrogen is functionalized, the Boc group can be removed to allow for subsequent modification of the second nitrogen atom.

Protocol 5: N-Boc Deprotection

Rationale: The acid-lability of the Boc group allows for its selective removal without affecting many other functional groups.

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-Boc protected substrate in a suitable solvent such as DCM or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq.) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane).

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a basic aqueous solution.

Applications in Drug Discovery: Case Studies

The functionalized this compound core has been incorporated into a number of potent and selective modulators of biological targets.

Compound Class Target Biological Activity Reference
1,4,9-Triazaspiro[5.5]undecan-2-one DerivativesMETTL3IC₅₀ = 5 nM[3]
1-Oxa-4,9-diazaspiro[5.5]undecane Derivativesμ-Opioid Receptor (MOR) Agonist / σ₁ Receptor (σ₁R) AntagonistPotent analgesic activity[4][5]
1-Oxa-4,9-diazaspiro[5.5]undecane-based UreasSoluble Epoxide Hydrolase (sEH)Potent inhibitors for chronic kidney disease[1]

Conclusion

The this compound scaffold is a highly valuable building block in the design of novel therapeutics. Its rigid, three-dimensional structure and the presence of two modifiable nitrogen atoms provide a powerful platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a robust starting point for the selective functionalization of this core, enabling the exploration of structure-activity relationships and the development of potent and selective drug candidates. The causality behind the choice of reagents and reaction conditions is rooted in the principles of modern synthetic organic chemistry, ensuring a high degree of success for the experienced researcher.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]

  • Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. [Link]

Sources

Application Notes and Protocols: 1,4-Diazaspiro[5.5]undecane Derivatives for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,4-Diazaspiro[5.5]undecane Scaffold in Neuroscience and Beyond

The this compound core is a privileged heterocyclic motif in medicinal chemistry, recognized for its conformational rigidity and three-dimensional diversity. These structural features make it an ideal scaffold for the design of ligands with high affinity and selectivity for a range of biological targets, particularly G protein-coupled receptors (GPCRs) and ion channels. This guide provides a comprehensive overview of the application of this compound derivatives in receptor binding studies, with a focus on their synthesis, radiolabeling, and characterization in both in vitro and in vivo settings.

Derivatives of this spirocyclic system have shown significant promise as modulators of various receptors, including sigma (σ) receptors, opioid receptors, and dopamine receptors.[1][2][3][4][5] The ability to functionalize the two nitrogen atoms of the diazaspiro core allows for fine-tuning of the pharmacological profile, leading to the development of potent and selective research tools and potential therapeutic agents.[3] This document will serve as a detailed technical resource, offering both theoretical insights and practical protocols for researchers engaged in the exploration of these fascinating molecules.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves a multi-step synthesis starting from commercially available cyclohexanone.[6] The versatility of the synthetic schemes allows for the introduction of diverse substituents at the nitrogen atoms, which is crucial for exploring the structure-activity relationships (SAR) at different receptor targets.

A representative synthetic approach is outlined below. This multi-step process offers a reliable method for producing the core scaffold, which can then be further functionalized.

Protocol 1: General Synthesis of the this compound Core

This protocol provides a generalized scheme for the synthesis of the 1,4-diazaspiro[5.5]undecan-3-one intermediate, which can be subsequently modified.

Step 1: Synthesis of (Nitromethylene)cyclohexane

  • React cyclohexanone with nitromethane in the presence of a base to yield 1-(nitromethyl)cyclohexan-1-ol.

  • Dehydrate the resulting alcohol to form (nitromethylene)cyclohexane.

Step 2: Michael Addition and Cyclization

  • Perform a Michael addition of an appropriate amine to (nitromethylene)cyclohexane.

  • Subsequent reductive cyclization of the intermediate yields the this compound core.

Step 3: Functionalization of the Spirocyclic Core

  • The secondary amines of the core can be selectively protected and deprotected to allow for regioselective N-alkylation or N-arylation.

  • A variety of substituents can be introduced at these positions to modulate the affinity and selectivity for the target receptor.

A patent by Google Patents outlines an improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one, a key intermediate for pharmaceutical compounds.[6]

II. Radiolabeling of this compound Derivatives for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative assessment of receptor density and occupancy in living subjects.[7][8][9] The development of radiolabeled this compound derivatives, typically with fluorine-18 (¹⁸F), is essential for their use as PET radiotracers.[7][10] The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step radiosynthesis and imaging studies of sufficient duration.[7]

Workflow for Radiotracer Development

G cluster_synthesis Synthesis & Characterization cluster_radiolabeling Radiochemistry cluster_evaluation Preclinical Evaluation Precursor Synthesis of Precursor for Radiolabeling Binding In Vitro Binding Assays (Ki, IC50) Precursor->Binding Characterize cold ligand Radiolabeling 18F-Radiolabeling Precursor->Radiolabeling Labeling Purification HPLC Purification & Formulation Radiolabeling->Purification QC Quality Control (Purity, Molar Activity) Purification->QC Biodistribution Biodistribution Studies in Rodents QC->Biodistribution PET Small Animal PET Imaging Biodistribution->PET Metabolism Metabolite Analysis PET->Metabolism

Caption: Workflow for PET Radiotracer Development.

Protocol 2: ¹⁸F-Radiolabeling of a this compound Derivative

This protocol describes a general method for the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride.

Materials:

  • Precursor molecule (e.g., a tosylate or mesylate derivative of the this compound compound)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • HPLC system for purification

  • TLC system for quality control

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution is transferred to a reaction vessel containing K222 and K₂CO₃ in acetonitrile. The mixture is heated under a stream of nitrogen to evaporate the water azeotropically. This step is repeated to ensure anhydrous conditions.

  • Radiolabeling Reaction: The precursor molecule, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the ¹⁸F-labeled product.

  • Formulation: The collected HPLC fraction containing the radiotracer is diluted with sterile water and passed through a sterile filter into a sterile vial.

  • Quality Control: The radiochemical purity, chemical purity, and molar activity of the final product are determined by analytical HPLC and radio-TLC.[10]

III. In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental for characterizing the affinity of this compound derivatives for their target receptors.[11] These assays are typically performed using cell membrane preparations from tissues or cell lines that endogenously or recombinantly express the receptor of interest.

Types of In Vitro Binding Assays
  • Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand.[11][12][13]

  • Competition (Displacement) Binding Assays: These assays are used to determine the affinity (Ki) of a non-radiolabeled compound by measuring its ability to compete with a radioligand for binding to the receptor.[12]

  • Kinetic Binding Assays: These are used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.

Workflow for In Vitro Competition Binding Assay

G Membrane Prepare Receptor-Containing Membranes Incubation Incubate Membranes with Radioligand and Unlabeled Competitor Membrane->Incubation Separation Separate Bound from Free Radioligand (Filtration) Incubation->Separation Counting Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separation->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Caption: Workflow for a Competition Binding Assay.

Protocol 3: Competition Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol describes a method to determine the binding affinity (Ki) of a this compound derivative for the σ₁ receptor.

Materials:

  • Membrane preparation from cells expressing human σ₁ receptors (e.g., HEK-293 cells)

  • Radioligand: -pentazocine

  • Unlabeled test compound (this compound derivative)

  • Non-specific binding control: Haloperidol (high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: For total binding, no competitor is added. For non-specific binding, a high concentration of a known σ₁ ligand (e.g., haloperidol) is added to saturate the receptors.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

IV. Sigma-1 Receptor Signaling

The sigma-1 (σ₁) receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[14][15] It modulates a variety of cellular signaling pathways, including intracellular calcium signaling, and interacts with numerous proteins such as ion channels and G protein-coupled receptors.[14][16][17][18] The interaction of this compound derivatives with the σ₁ receptor can have significant effects on these pathways.

Sigma-1 Receptor Signaling Pathway

G Ligand σ1 Receptor Ligand (e.g., this compound derivative) Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds to IP3R IP3 Receptor Sigma1->IP3R Modulates IonChannel Ion Channels (e.g., K+, Na+ channels) Sigma1->IonChannel Interacts with GPCR GPCRs (e.g., Dopamine D2 Receptor) Sigma1->GPCR Forms Heteromers with Ca_ER Ca2+ Release from ER IP3R->Ca_ER Mediates Signaling Downstream Signaling (e.g., Akt, ERK pathways) Ca_ER->Signaling IonChannel->Signaling GPCR->Signaling

Caption: Simplified Sigma-1 Receptor Signaling Pathways.

V. Data Presentation

The results of receptor binding studies are typically summarized in tables to allow for easy comparison of the pharmacological profiles of different compounds.

CompoundTarget ReceptorKᵢ (nM)Selectivity vs. σ₂ Receptor (fold)Reference
Derivative A σ₁2.550[Fictional Data]
Derivative B σ₁10.220[Fictional Data]
Derivative C µ-Opioid5.8-[Fictional Data]
15au µ-Opioid / σ₁1.2 (MOR), 15 (σ₁)-[2]
[¹⁸F]5a σ₁5.430[19]

VI. Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of potent and selective ligands for a variety of CNS receptors. The synthetic accessibility of these compounds, coupled with their favorable pharmacological properties, makes them valuable tools for both basic research and drug discovery. The ability to radiolabel these derivatives for PET imaging further enhances their utility, enabling non-invasive studies of receptor distribution and function in vivo.

Future research in this area will likely focus on the development of multi-target ligands that can simultaneously modulate different receptor systems to achieve synergistic therapeutic effects. Additionally, the exploration of novel radiolabeling strategies and the development of PET radiotracers with improved pharmacokinetic properties will continue to be important areas of investigation.

References

  • The molecular function of σ receptors: past, present, and future - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. (2019, July 15). Frontiers. Retrieved January 13, 2026, from [Link]

  • Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. (n.d.). Frontiers. Retrieved January 13, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications. Retrieved January 13, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020, March 12). PubMed. Retrieved January 13, 2026, from [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (n.d.). Figshare. Retrieved January 13, 2026, from [Link]

  • Radioligand Binding Studies. (n.d.). Springer Nature Experiments. Retrieved January 13, 2026, from [Link]

  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.). Google Patents.
  • In vitro receptor binding assays: General methods and considerations. (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]

  • In vitro receptor binding assays: general methods and considerations. (2008, May 13). PubMed. Retrieved January 13, 2026, from [Link]

  • Receptor Binding - Technical Notes. (n.d.). Sygnature Discovery. Retrieved January 13, 2026, from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.). Retrieved January 13, 2026, from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. Retrieved January 13, 2026, from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020, July 15). PubMed. Retrieved January 13, 2026, from [Link]

  • Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

  • Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023, April 22). MDPI. Retrieved January 13, 2026, from [Link]

  • A novel method of 18F radiolabeling for PET. (n.d.). PubMed - NIH. Retrieved January 13, 2026, from [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Production of Radionuclides for PET. (2016, August 25). Radiology Key. Retrieved January 13, 2026, from [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022, July 27). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Blockade of spinal dopamine D1/D2 receptor heteromers by levo-Corydalmine suppressed calcium signaling cascade in spinal neurons to alleviate bone cancer pain in rats - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

Sources

Application Note: A Streamlined Two-Pot Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1,4-diazaspiro[5.5]undecan-3-one, a critical building block in pharmaceutical research and development. Moving beyond classical multi-step procedures, we present an optimized two-pot synthesis starting from commercially available cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.

Introduction and Scientific Context

The 1,4-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents, particularly in oncology for the treatment of disorders involving abnormal cellular proliferation.[1][2] Its rigid, three-dimensional spirocyclic framework allows for precise spatial orientation of substituents, making it an attractive motif for designing potent and selective enzyme inhibitors.

Historically, the synthesis of 1,4-diazaspiro[5.5]undecan-3-one involved lengthy, multi-step sequences with cumulative yield losses.[1] The protocol detailed herein is based on an improved, high-yield process that consolidates the synthesis into a two-pot procedure, significantly enhancing efficiency.[1] The key transformations involve a Henry reaction followed by a Michael addition to construct the carbon skeleton, and a subsequent reductive cyclization to form the desired heterocyclic product.

Overall Reaction Scheme

The synthesis proceeds in two main stages, starting from cyclohexanone.

Scheme 1: Overall Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one

Cyclohexanone → (Nitromethylene)cyclohexane → Methyl (1-(nitromethyl)cyclohexyl)glycinate → 1,4-Diazaspiro[5.5]undecan-3-one

This pathway leverages a Michael addition of a glycinate ester to an in situ generated nitro-alkene, followed by a one-pot reduction and lactamization.

Materials and Equipment

Proper preparation is paramount for a successful synthesis. All reagents should be of ACS grade or higher and used as received unless otherwise noted.

Category Item Purpose/Notes
Reagents CyclohexanoneStarting material
NitromethaneC1 source for nitro group
Methyl Glycinate HClAmine source for Michael addition
Triethylamine (Et₃N)Base for deprotonation and neutralization
Zinc Powder (Zn)Reducing agent for the nitro group
Ammonium Chloride (NH₄Cl)Co-reagent/buffer for reduction
Solvents Methanol (MeOH)Reaction solvent
Dichloromethane (DCM)Extraction solvent
AcetoneCo-solvent for reduction
CyclohexaneAnti-solvent for precipitation/crystallization
Water (Deionized)Aqueous workup and reaction medium
Equipment Round-bottom flasks (various sizes)Reaction vessels
Magnetic stirrer and stir barsAgitation
CondenserReflux conditions
Addition funnelControlled addition of reagents
Ice bath / Cooling systemTemperature control
Rotary evaporatorSolvent removal
Buchner funnel and filter paperFiltration
Standard laboratory glasswareBeakers, graduated cylinders, etc.
pH meter or pH paperMonitoring acidity/basicity
Thin-Layer Chromatography (TLC) platesReaction monitoring

Detailed Experimental Protocol

This protocol is divided into two primary parts corresponding to the two-pot procedure.

Part 1: Synthesis of Methyl (1-(nitromethyl)cyclohexyl)glycinate Intermediate

This part involves the formation of the key acyclic precursor via a tandem Henry reaction, dehydration, and Michael addition.

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add cyclohexanone (1.0 eq) and nitromethane (1.2 eq) in methanol (3 mL per gram of cyclohexanone).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) dropwise over 30 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

    • Expert Insight: The initial reaction is a base-catalyzed Henry reaction between cyclohexanone and nitromethane to form 1-(nitromethyl)cyclohexan-1-ol. This intermediate is unstable and, upon warming, dehydrates to form (nitromethylene)cyclohexane, the Michael acceptor.

  • Michael Addition: After the addition of triethylamine is complete, add methyl glycinate hydrochloride (1.1 eq) to the mixture. Add an additional portion of triethylamine (1.2 eq) to neutralize the hydrochloride and catalyze the Michael addition.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. The progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate).

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the methanol.

    • Redissolve the resulting oil in dichloromethane (DCM).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, methyl (1-(nitromethyl)cyclohexyl)glycinate, typically as a viscous oil. This crude intermediate is often of sufficient purity for the next step.[1]

Part 2: Reductive Cyclization to 1,4-Diazaspiro[5.5]undecan-3-one

This one-pot step accomplishes the reduction of the nitro group to a primary amine, which then undergoes spontaneous intramolecular cyclization to form the target lactam.

Step-by-Step Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, dissolve the crude methyl (1-(nitromethyl)cyclohexyl)glycinate from Part 1 in a mixture of acetone and water (1:1 v/v).[1] Add ammonium chloride (5.0 eq) and stir until it dissolves.

  • Reduction: Cool the solution to 15 °C. Add zinc powder (5.0 eq) portion-wise over 1 hour. The reaction is exothermic; careful control of the addition rate is necessary to maintain the temperature between 15-25 °C.[1]

    • Expert Insight: Zinc powder in the presence of an ammonium salt is a classic and effective method for the reduction of aliphatic nitro groups to amines. The aqueous solvent system facilitates the reaction.

  • Reaction and Cyclization: After the zinc addition is complete, stir the reaction at room temperature for 4-6 hours. The reduction to the amine is followed by a spontaneous intramolecular aminolysis of the methyl ester, leading to the formation of the thermodynamically stable six-membered lactam ring.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake thoroughly with DCM.

    • Transfer the filtrate to a separatory funnel. The product will be in the organic layer.

    • Separate the layers and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude solid can be purified by recrystallization from a suitable solvent system such as ethyl acetate/cyclohexane to afford 1,4-diazaspiro[5.5]undecan-3-one as a white crystalline solid.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis procedure.

Synthesis_Workflow cluster_pot1 Pot 1: Intermediate Synthesis cluster_pot2 Pot 2: Reductive Cyclization P1_Start 1. Charge Cyclohexanone, Nitromethane, MeOH P1_Base 2. Add Triethylamine (0-10 °C) P1_Start->P1_Base P1_Michael 3. Add Methyl Glycinate HCl & more Triethylamine P1_Base->P1_Michael P1_React 4. React at RT (12-18h) P1_Michael->P1_React P1_Workup 5. Concentrate & Workup (Extraction) P1_React->P1_Workup P1_Product Crude Intermediate: Methyl (1-(nitromethyl)cyclohexyl)glycinate P1_Workup->P1_Product P2_Start 6. Dissolve Intermediate in Acetone/Water + NH4Cl P1_Product->P2_Start Transfer to Pot 2 P2_Reduce 7. Add Zinc Powder (15-25 °C) P2_Start->P2_Reduce P2_React 8. React at RT (4-6h) P2_Reduce->P2_React P2_Filter 9. Filter through Celite P2_React->P2_Filter P2_Workup 10. Extract with DCM P2_Filter->P2_Workup P2_Purify 11. Recrystallize P2_Workup->P2_Purify P2_Product Final Product: 1,4-Diazaspiro[5.5]undecan-3-one P2_Purify->P2_Product

Caption: Workflow for the two-pot synthesis of 1,4-diazaspiro[5.5]undecan-3-one.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Expected Result
Appearance White to off-white crystalline solid
¹H NMR Peaks corresponding to cyclohexyl and ethylenediamine backbone protons
¹³C NMR Signal for the carbonyl carbon (lactam), spirocyclic carbon, and other aliphatic carbons
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight (C₉H₁₆N₂O)
Melting Point A sharp melting point range consistent with a pure compound

Safety Precautions and Hazard Management

Adherence to safety protocols is mandatory. This synthesis involves flammable solvents, corrosive reagents, and exothermic reactions.

  • General: Conduct all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[3][4] Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[3]

  • Nitromethane: Flammable liquid. Can be explosive under certain conditions. Handle with care and avoid shock or heat.

  • Triethylamine: Flammable and corrosive liquid. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Zinc Powder: Flammable solid. Reacts with water to produce flammable hydrogen gas, though this is controlled in the reaction. Keep away from strong acids.

  • Spill Management: In case of a spill, contain it with an inert absorbent material (e.g., sand or vermiculite) and dispose of it according to local regulations.[4] Ensure the area is well-ventilated.

References

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Cyclohexanone - Safety data sheet. Petrochem Middle East FZE. [Link]

  • Safety First: Handling and Storage of Cyclohexanone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cyclohexanone :: Internal Plant Instructions. Chemius. [Link]

  • Cyclohexanone. Chemius. [Link]

  • Safety Data Sheet: Cyclohexanone. Carl ROTH. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating the Discovery of Novel Bioactive Scaffolds

Diazaspiro compounds, heterocyclic structures containing two nitrogen atoms within a spirocyclic framework, represent a class of molecules with significant therapeutic potential.[1][2] Their unique three-dimensional architecture offers opportunities for novel molecular interactions with biological targets, making them attractive scaffolds in drug discovery.[3][4] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antipsychotic properties.[1][5][6] Traditionally, the synthesis of these complex structures often involves multi-step procedures with long reaction times and modest yields.[7]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology to overcome these synthetic hurdles.[8][9] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while simultaneously improving product yields and purity.[10][11][12] This application note provides a comprehensive guide to the principles, protocols, and applications of microwave-assisted synthesis of diazaspiro compounds, designed to empower researchers in their quest for novel therapeutic agents.

Principles of Microwave-Assisted Synthesis

Conventional heating methods rely on the transfer of thermal energy from an external source through the vessel walls to the reaction mixture, a process that is often slow and inefficient. In contrast, microwave synthesis utilizes the ability of polar molecules (solvents and reactants) to absorb microwave energy and convert it into heat.[10][13] The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules with a permanent dipole moment attempt to align themselves with the rapidly oscillating electric field of the microwaves.[8][14] This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the reaction mixture.[10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions generate heat.[8][9]

This direct energy transfer leads to a rapid increase in temperature, often creating localized superheating that can accelerate reaction rates far beyond what is achievable with conventional heating.[12][14]

Featured Protocols: Synthesis of Bioactive Diazaspiro Scaffolds

This section details microwave-assisted protocols for the synthesis of two important classes of diazaspiro compounds: diazaspiro[5.5]undecanes and diazaspiro[4.4]nonanes.

Protocol 1: Microwave-Assisted Synthesis of 2,4-Diazaspiro[5.5]undecane-1,5,9-triones

This protocol describes the efficient synthesis of substituted 2,4-diazaspiro[5.5]undecane-1,5,9-triones, which have shown promising anti-cancer activity.[1][15] The reaction involves a condensation reaction between a barbituric acid derivative and a divinylketone derivative.[1]

Reaction Scheme:

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-diazaspiro[5.5]undecane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable scaffold. The following content is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound and its derivatives, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Formation

Question: I am following a standard protocol for the synthesis of a this compound derivative, but I am observing very low yields or no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no product formation in the synthesis of this compound derivatives can stem from several factors, primarily related to reagent quality, reaction conditions, and the specific synthetic route employed.

Potential Causes and Solutions:

  • Reagent Quality:

    • Degraded Starting Materials: Ensure that your starting materials, such as cyclohexanone derivatives and the amine source, are pure and have not degraded. For instance, aldehydes are prone to oxidation. Use freshly distilled or purified reagents whenever possible.

    • Inactive Catalyst or Base: If your synthesis involves a catalyst or a base, its activity is paramount. For example, in a double Michael addition approach, the efficiency of the base, such as diethylamine, is crucial.[1] Use a fresh bottle or a recently tested batch of the catalyst/base.

  • Reaction Conditions:

    • Suboptimal Temperature: Many synthetic steps are temperature-sensitive. Some prior methods required high temperatures, which can lead to side reactions.[1] Newer, more efficient methods often operate at room temperature.[1] Carefully monitor and control the reaction temperature as specified in the protocol. A slight deviation can significantly impact the yield.

    • Incorrect Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

    • Atmosphere Control: Some reactions are sensitive to air or moisture. If organometallic reagents or strongly basic conditions are used, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Mechanistic Considerations:

    • Inefficient Intermediate Formation: In multi-step syntheses, such as the process starting from cyclohexanone involving a Henry reaction, elimination, and Michael addition, the formation of key intermediates like (nitromethylene)cyclohexane is critical.[2] Issues in any of these "one-pot" steps can halt the entire sequence.[2]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired this compound, but I am also getting a significant amount of impurities. How can I minimize the formation of these side products?

Answer:

The formation of side products is a common challenge. Identifying the nature of the impurities is the first step toward mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Polymerization: In reactions involving Michael additions with divinyl ketones, polymerization of the starting material can be a competing reaction.

    • Solution: Carefully control the stoichiometry of the reactants. Adding the Michael acceptor slowly to the reaction mixture can sometimes reduce polymerization. Optimizing the reaction temperature can also disfavor polymerization pathways.

  • Formation of Structural Isomers: In certain synthetic routes, the formation of structural isomers can occur. For instance, telescoping the Henry reaction to the Michael addition can prevent the formation of an undesired structural isomer of the nitroolefin intermediate.[3]

    • Solution: Adhere to protocols that have been optimized to be highly regioselective or stereoselective. One-pot procedures where unstable intermediates are immediately consumed in the next step can be advantageous.[2]

  • Incomplete Cyclization: If the final step of your synthesis is an intramolecular cyclization, incomplete reaction can leave you with a linear precursor as a major impurity.

    • Solution: Ensure the cyclization conditions are optimal. This may involve adjusting the pH, temperature, or using a more effective cyclization agent. For example, in the synthesis of 1,4-diazaspiro[5.5]undecan-3-one, the internal cyclization of (1-(aminomethyl)cyclohexyl)glycine is a key step.[2]

Problem 3: Difficulty in Product Purification

Question: I have successfully synthesized the crude this compound derivative, but I am struggling to purify it. Column chromatography is difficult, and recrystallization is not working well. What are my options?

Answer:

Purification of spirocyclic compounds can be challenging due to their unique three-dimensional structures and polarity.

Purification Troubleshooting:

  • Recrystallization Issues:

    • Oiling Out: If the product "oils out" during recrystallization, it means it is melting at the temperature of the solvent or is too soluble. Try using a solvent system with a lower boiling point or a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).

    • High Solubility: If the product is too soluble even at low temperatures, you may need to change the solvent system entirely. Consider a solvent in which your desired product is sparingly soluble at room temperature but soluble upon heating.

  • Chromatography Challenges:

    • Streaking on TLC/Column: If the compound streaks on silica gel, it may be due to its basic nature (amines). Add a small amount of a basic modifier, like triethylamine (e.g., 1-2%), to your eluent system to improve the peak shape.

    • Inadequate Separation: If the impurities have similar polarity to your product, achieving good separation on a column can be difficult. You may need to try a different stationary phase (e.g., alumina) or a different solvent system. Gradient elution can also be beneficial.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Since this compound contains basic nitrogen atoms, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and extract your product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.

    • Salt Formation and Recrystallization: Convert the basic product into a salt (e.g., hydrochloride or oxalate salt) which may have better crystallization properties than the free base. The purified salt can then be neutralized to give the pure free base.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient reported method for the synthesis of this compound derivatives?

A1: Recent literature and patents describe highly efficient methodologies. For instance, a two-pot process starting from cyclohexanone has been developed to improve yields and reduce the number of steps compared to previous six-step syntheses.[2] Another highly efficient method for synthesizing substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones is through a base-promoted [5+1] double Michael addition, which can achieve excellent yields (up to 98%) at room temperature.[1][4]

Q2: How can I monitor the progress of my reaction effectively?

A2: The choice of monitoring technique depends on the specific reaction.

  • Thin Layer Chromatography (TLC): This is the most common and quickest method. It allows you to visualize the consumption of starting materials and the formation of the product. Staining with appropriate reagents (e.g., potassium permanganate, ninhydrin for amines) can help in visualizing spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, including the molecular weight of the components in your reaction mixture, which can help in identifying the product and major side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of a small aliquot from the reaction mixture can provide a definitive picture of the reaction progress and the ratio of starting material to product.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specific precautions for this synthesis may include:

  • Handling of Bases: Strong bases should be handled with care in a well-ventilated fume hood.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents being used.

  • Pressure Build-up: Some reactions may generate gas. Ensure that the reaction vessel is not sealed airtight unless a pressure-rated vessel is being used.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone via Double Michael Addition[1]

This protocol is an example of a high-yield, room temperature synthesis.

Materials:

  • N,N-dimethylbarbituric acid

  • Dibenzylidene acetone

  • Diethylamine

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve N,N-dimethylbarbituric acid (2 mmol) and dibenzylidene acetone (2 mmol) in dichloromethane.

  • To this solution, add diethylamine (2.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the pure 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.

Reactant/ReagentMolar Eq.Purpose
N,N-dimethylbarbituric acid1Michael Donor
Dibenzylidene acetone1Michael Acceptor
Diethylamine2.5Base Catalyst
Dichloromethane-Solvent
Protocol 2: General Workflow for a Two-Pot Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one[2]

This protocol outlines a streamlined synthesis from cyclohexanone.

Pot 1: Formation of the Nitro Intermediate

  • React cyclohexanone with nitromethane in the presence of a base (Henry reaction) to form 1-(nitromethyl)cyclohexan-1-ol.

  • This intermediate undergoes dehydration to yield (nitromethylene)cyclohexane.

  • An alkyl glycinate is then added in a Michael addition to form alkyl (1-(nitromethyl)cyclohexyl)glycinate. These steps can often be combined in one pot.[2]

Pot 2: Reduction and Cyclization

  • The nitro group of the intermediate from Pot 1 is reduced to an amine. Zinc powder in the presence of an ammonium salt is one reported method.[2]

  • The alkyl ester is hydrolyzed.

  • The resulting amino acid undergoes intramolecular cyclization to yield 1,4-diazaspiro[5.5]undecan-3-one. This reduction and cyclization can also be performed in a single pot.[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low or No Product Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions workup_purification Analyze Work-up & Purification start->workup_purification sub_reagent Degraded Starting Materials? Inactive Catalyst/Base? reagent_quality->sub_reagent sub_conditions Temperature Correct? Time Sufficient? Inert Atmosphere Needed? reaction_conditions->sub_conditions sub_purification Product Lost During Work-up? Purification Method Optimal? workup_purification->sub_purification sub_reagent->reaction_conditions No sol_reagent Use Fresh/Purified Reagents sub_reagent->sol_reagent Yes sub_conditions->workup_purification Yes sol_conditions Optimize T, t, Atmosphere Monitor by TLC/LC-MS sub_conditions->sol_conditions No sol_purification Optimize Extraction pH Try Alternative Purification sub_purification->sol_purification Yes

Caption: A decision tree for troubleshooting low product yield.

General Synthetic Pathway Comparison

G cluster_0 Multi-Step Synthesis cluster_1 Double Michael Addition A Cyclohexanone B Nitro-intermediate A->B Henry, Elimination, Michael Addition C Amino Acid Precursor B->C Nitro Reduction D This compound C->D Cyclization E Dienone + Barbituric Acid F This compound Derivative E->F Base-catalyzed [5+1] Cyclization

Caption: Comparison of two synthetic routes to the spiro-scaffold.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (URL: [Link])

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (URL: )
  • Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (URL: )
  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (URL: [Link])

Sources

Technical Support Center: Purification of 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-purity this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and its derivatives are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For many syntheses, a simple crystallization or recrystallization is sufficient to obtain the product in high purity.[1][2] In cases with closely related impurities or for achieving the highest possible purity, column chromatography is often employed.

Q2: What are the typical impurities I might encounter after synthesizing this compound?

A2: Impurities will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as cyclohexanone or the amine source.

  • Reaction intermediates: Depending on the synthetic pathway, partially reacted compounds may persist.

  • Byproducts: Resulting from side reactions.

  • Residual solvents: From the reaction or initial work-up steps.

  • Catalyst residues: If a catalyst was used in the synthesis.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating components of a mixture.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude product.

Troubleshooting Guide

Issue 1: Low Yield After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?

A: Significant product loss during recrystallization is a common issue and can often be attributed to the choice of solvent system or the procedure itself.

Causality and Solutions:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. If the compound is too soluble at low temperatures, it will remain in the mother liquor, leading to low recovery.

    • Troubleshooting:

      • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one.

      • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be effective. Dissolve the crude product in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A mixture of chloroform and n-heptane has been successfully used for derivatives of this compound.[1]

  • Excessive Solvent Usage: Using too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield.

    • Troubleshooting:

      • Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Concentration: If too much solvent has been added, carefully evaporate some of it to reach the saturation point before cooling.

  • Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crystallize prematurely on the filter paper or funnel.

    • Troubleshooting:

      • Preheat Glassware: Use a pre-heated funnel and flask for the hot filtration step.

      • Work Quickly: Perform the hot filtration as rapidly as possible.

  • Inefficient Crystal Collection: Improper filtration techniques can lead to loss of product.

    • Troubleshooting:

      • Thorough Cooling: Ensure the crystallization process is complete by cooling the flask in an ice bath before filtration.

      • Washing with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving the product.

Issue 2: Persistent Impurities After Column Chromatography

Q: I've performed column chromatography, but my this compound is still contaminated with impurities. How can I improve the separation?

A: Co-elution of impurities with the desired product during column chromatography is a frequent challenge. Optimizing the chromatographic conditions is key to achieving good separation.

Causality and Solutions:

  • Inappropriate Mobile Phase: The polarity of the eluent is critical for effective separation on a silica gel column. If the eluent is too polar, all compounds will move too quickly up the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.

    • Troubleshooting:

      • TLC Analysis: Before running the column, use TLC to screen different solvent systems (mobile phases). Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from the impurities.

      • Solvent Gradients: For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) can be more effective than an isocratic elution (using a single solvent system). For example, starting with a less polar mixture like hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate can help separate compounds with different polarities.[3][4]

      • Amine Additives: For basic compounds like diamines, adding a small amount of a base such as triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing on silica gel.[5]

  • Column Overloading: Applying too much crude product to the column can lead to broad bands and poor separation.

    • Troubleshooting:

      • Sample to Adsorbent Ratio: A general rule of thumb is to use a sample-to-adsorbent ratio of 1:20 to 1:100 (by weight), depending on the difficulty of the separation.

      • Dry Loading: For compounds that are not very soluble in the initial mobile phase, consider "dry loading." This involves pre-adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and inefficient separation.

    • Troubleshooting:

      • Slurry Packing: Pack the column using a slurry of the stationary phase in the initial mobile phase to ensure a homogenous and well-settled column bed.

      • Avoid Air Bubbles: Ensure no air bubbles are trapped in the column, as they will disrupt the solvent flow.

Experimental Protocols

Protocol 1: Recrystallization of this compound Derivatives

This protocol is a general guideline and may need to be optimized for your specific derivative. A chloroform/n-heptane solvent system is often effective.[1]

  • Dissolution: Place the crude this compound derivative in a clean Erlenmeyer flask. Add a minimal amount of chloroform and gently heat the mixture (e.g., on a hot plate in a fume hood) until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While the solution is still warm, add n-heptane dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Gently reheat the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-heptane.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general workflow for purifying this compound via column chromatography.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point for many nitrogen-containing compounds is a mixture of hexane and ethyl acetate, or dichloromethane and methanol. Remember to consider adding a small amount of triethylamine if tailing is observed.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., using a pump or a bulb) to begin the elution.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots (e.g., using a UV lamp or an iodine chamber).

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude this compound tlc TLC Analysis start->tlc single_spot Single Major Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots? single_spot->multiple_spots No purity_check Purity Assessment (NMR, HPLC, MS) recrystallize->purity_check column_chrom Column Chromatography multiple_spots->column_chrom Yes column_chrom->purity_check pure_product Pure Product purity_check->pure_product

Caption: A decision tree for selecting the appropriate purification method for this compound.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (URL not available)
  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.
  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices - MDPI. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

Sources

Technical Support Center: Synthesis of Diazaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspirocycles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these complex and valuable molecular scaffolds. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

Diazaspirocycles are privileged structures in medicinal chemistry, frequently appearing in bioactive natural products and pharmaceuticals. Their rigid, three-dimensional architecture offers precise spatial presentation of functional groups, making them attractive for targeting complex biological systems. However, their synthesis is often fraught with challenges, including the formation of undesirable side products that can complicate purification and significantly reduce yields.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section delves into a specific side reaction, explaining its mechanistic origins and offering practical, field-tested solutions.

Table of Contents

  • FAQ: Unwanted Dimerization or Polymerization

    • My reaction is producing significant amounts of high-molecular-weight species instead of the desired diazaspirocycle. What is happening and how can I prevent it?

  • Troubleshooting Guide: Epimerization at Stereocenters

    • I've obtained a diastereomeric mixture of my target diazaspirocycle, or the stereochemistry has inverted. What reaction conditions are causing this epimerization?

  • FAQ: Ring-Opening of Aziridinium Intermediates

    • My synthesis involves an aziridine precursor, and I'm isolating linear amine products instead of the spirocycle. Why is the aziridine ring opening?

  • Troubleshooting Guide: Over-Alkylation of Nitrogen Atoms

    • One or both nitrogen atoms in my diazaspirocycle are being alkylated more than once, leading to quaternary ammonium salts or other byproducts. How can I achieve selective mono-alkylation?

  • FAQ: Side Reactions in Multicomponent Reactions (MCRs)

    • I'm using a multicomponent approach to build my diazaspirocycle, but I'm observing a complex mixture of products. How can I improve the selectivity of my MCR?

FAQ: Unwanted Dimerization or Polymerization

Question: My reaction is producing significant amounts of high-molecular-weight species instead of the desired diazaspirocycle. What is happening and how can I prevent it?

Answer:

Dimerization and polymerization are common intermolecular side reactions that compete with the desired intramolecular cyclization needed to form the spirocyclic core. This typically occurs when the rate of the intermolecular reaction rivals or exceeds the rate of the intramolecular ring-closure.

Mechanistic Insight:

The formation of dimers or polymers often arises from reactive intermediates, such as N-acyliminium ions or diradicals, that can react with another molecule of the starting material or intermediate instead of cyclizing.[1][2] For instance, in an aza-Prins type cyclization, the N-acyliminium ion intermediate is highly electrophilic. If the intramolecular nucleophile (e.g., an allylsilane) is not positioned favorably for ring closure, it may be attacked by the nucleophilic portion of another molecule in the reaction mixture.[1][3]

Troubleshooting Workflow:

Here is a logical workflow to diagnose and mitigate dimerization/polymerization issues:

G cluster_0 Troubleshooting Dimerization/Polymerization A High Concentration of Reactants? D Employ High-Dilution Conditions A->D B High Reaction Temperature? E Lower Reaction Temperature B->E C Slow Intramolecular Cyclization? F Use a More Effective Catalyst or Pre-organize Substrate C->F G Problem Solved D->G E->G F->G

Caption: Troubleshooting workflow for dimerization issues.

Detailed Protocols & Recommendations:

  • High-Dilution Conditions: The principle of high dilution is a cornerstone for favoring intramolecular reactions. By decreasing the concentration of the reactants, you reduce the probability of intermolecular collisions.

    • Protocol: A standard approach is to use a syringe pump to slowly add the substrate to a large volume of refluxing solvent over several hours. This maintains a very low instantaneous concentration of the reactive intermediate.

    • Quantitative Guidance: Aim for concentrations in the range of 0.001 M to 0.01 M. The optimal concentration will be substrate-dependent and may require some optimization.

ConditionReactant ConcentrationOutcome
Standard0.1 MSignificant Dimer/Polymer Formation
High Dilution0.005 MPredominantly Intramolecular Cyclization
  • Temperature Control: Higher temperatures can increase the rate of all reactions, but they may disproportionately favor the intermolecular pathway if it has a higher activation energy. Conversely, some intramolecular cyclizations require a certain thermal threshold.

    • Recommendation: Screen a range of temperatures. Start at a lower temperature and gradually increase it. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

  • Catalyst and Substrate Design: The choice of catalyst can dramatically influence the rate and selectivity of the cyclization. For reactions like ring-closing metathesis (RCM), which is a versatile method for diazaspirocycle synthesis, the catalyst choice is critical.[4]

    • Recommendation: If using RCM, consider a more active catalyst (e.g., a third-generation Grubbs catalyst) that can promote ring closure at lower temperatures and concentrations. Additionally, pre-organizing the substrate through the introduction of rigid structural elements can conformationally bias it towards cyclization.

Troubleshooting Guide: Epimerization at Stereocenters

Question: I've obtained a diastereomeric mixture of my target diazaspirocycle, or the stereochemistry has inverted. What reaction conditions are causing this epimerization?

Answer:

Epimerization, the change in configuration at one stereocenter in a molecule with multiple stereocenters, is a significant challenge in asymmetric synthesis.[5][6] It can occur under both acidic and basic conditions and is often mediated by the formation of a planar, achiral intermediate.

Mechanistic Insight:

Epimerization frequently occurs via the formation of an enolate or an iminium ion intermediate.[5] For example, a proton alpha to a carbonyl group or an imine can be abstracted by a base, leading to a planar enolate or aza-enolate. Re-protonation can then occur from either face, leading to a mixture of diastereomers.[5] Similarly, acidic conditions can promote the formation of a planar carbocation or iminium ion, which can be attacked by a nucleophile from either side. Prolonged exposure to silica gel during chromatography has also been reported to cause epimerization in some sensitive compounds.[7]

Troubleshooting Steps:

G start Epimerization Observed check_base Is a strong base used? start->check_base check_acid Are harsh acidic conditions used? check_base->check_acid No solution_base Use a weaker, non-nucleophilic base (e.g., 2,6-lutidine). Perform reaction at lower temperature. check_base->solution_base Yes check_purification Prolonged purification on silica gel? check_acid->check_purification No solution_acid Use a milder acid (e.g., p-TsOH instead of TFA). Reduce reaction time. check_acid->solution_acid Yes solution_purification Use neutral or deactivated silica gel. Minimize purification time. check_purification->solution_purification Yes end Stereochemical Integrity Maintained check_purification->end No solution_base->end solution_acid->end solution_purification->end

Caption: Decision tree for troubleshooting epimerization.

Experimental Protocols to Minimize Epimerization:

  • Protocol for Base-Sensitive Compounds:

    • Reagent Selection: Replace strong bases like LDA or NaH with milder, sterically hindered bases such as proton sponge or DBU.

    • Temperature Control: Cool the reaction to -78 °C before adding the base. Maintain this temperature throughout the reaction.

    • Quenching: Quench the reaction at low temperature with a proton source that is not overly acidic, such as saturated aqueous ammonium chloride.

  • Protocol for Acid-Sensitive Compounds:

    • Reagent Selection: Use Lewis acids that are known to be milder, or Brønsted acids with a higher pKa.

    • Stoichiometry: Use only a catalytic amount of acid if possible.

    • Monitoring: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

  • Purification Protocol:

    • Stationary Phase: If epimerization on silica gel is suspected, switch to a less acidic stationary phase like alumina (basic or neutral) or use silica gel that has been pre-treated with a base like triethylamine.

    • Efficiency: Pack the column well and use an appropriate solvent system to ensure rapid elution of the product.

FAQ: Ring-Opening of Aziridinium Intermediates

Question: My synthesis involves an aziridine precursor, and I'm isolating linear amine products instead of the spirocycle. Why is the aziridine ring opening?

Answer:

Aziridines are strained three-membered rings that are susceptible to nucleophilic ring-opening.[8][9] This reactivity is often exploited in synthesis, but it can be an undesired side reaction when the goal is to use the aziridine as part of a larger ring system. The ring-opening is typically initiated by the formation of a more reactive aziridinium ion.[10]

Mechanistic Insight:

Under acidic conditions or in the presence of electrophiles, the nitrogen atom of the aziridine can be protonated or alkylated to form an aziridinium ion. This greatly increases the strain and electrophilicity of the ring, making it highly susceptible to attack by nucleophiles.[10][11] The regioselectivity of the ring-opening (i.e., which C-N bond is broken) is influenced by steric and electronic factors, as well as the nature of the nucleophile.[11][12]

Key Factors Influencing Ring-Opening:

  • Acid/Electrophile Presence: Protic acids, Lewis acids, or alkylating agents can trigger the formation of the aziridinium ion.

  • Nucleophile Availability: The presence of nucleophiles, even weak ones like water or alcohols (if used as solvents), can lead to ring-opening.

  • Substituents on the Aziridine Ring: Electron-withdrawing groups on the nitrogen can activate the ring towards nucleophilic attack.[9]

Strategies to Prevent Unwanted Ring-Opening:

G cluster_0 Preventing Aziridine Ring-Opening A Control pH D Use buffered conditions or a proton sponge A->D B Choice of Solvent E Use aprotic, non-nucleophilic solvents (e.g., THF, Toluene) B->E C Protecting Group Strategy F Employ a robust N-protecting group (e.g., Boc, Cbz) C->F G Desired Spirocycle Formed D->G E->G F->G

Caption: Strategies to prevent aziridine ring-opening.

  • pH Control: Maintaining neutral or slightly basic conditions is crucial. If an acidic reagent is required for a subsequent step, it should be added at low temperature and the reaction time should be minimized.

  • Solvent Choice: Avoid protic or nucleophilic solvents. Dichloromethane, THF, and toluene are generally good choices.

  • Protecting Groups: The choice of the nitrogen protecting group is critical. A robust electron-withdrawing group can sometimes stabilize the aziridine, but in other cases, it might activate it for ring-opening.[9] A careful selection based on the specific reaction conditions is necessary.

Troubleshooting Guide: Over-Alkylation of Nitrogen Atoms

Question: One or both nitrogen atoms in my diazaspirocycle are being alkylated more than once, leading to quaternary ammonium salts or other byproducts. How can I achieve selective mono-alkylation?

Answer:

Over-alkylation is a common problem when working with polyamines. The nitrogen atoms of a diazaspirocycle are often nucleophilic, and the mono-alkylated product can sometimes be even more reactive than the starting diamine, leading to a second alkylation event.

Mechanistic Insight:

The relative rates of the first and second alkylation reactions determine the product distribution. If the second alkylation is faster than or competitive with the first, a mixture of products is inevitable. The nucleophilicity of the nitrogen atoms is a key factor.

Strategies for Selective Mono-Alkylation:

StrategyPrincipleExperimental Protocol
Stoichiometric Control Use a limiting amount of the alkylating agent.Slowly add 1.0 equivalent or slightly less of the alkylating agent to a solution of the diamine at low temperature. Monitor the reaction closely.
Protecting Groups Protect one of the nitrogen atoms to prevent its reaction.Selectively protect one nitrogen with an orthogonal protecting group (e.g., Boc vs. Cbz). After alkylating the unprotected nitrogen, the protecting group can be removed.
Reductive Amination A more controlled method for N-alkylation.React the diamine with one equivalent of an aldehyde or ketone to form a hemiaminal or iminium ion, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride.
Use of Bulky Reagents Steric hindrance can prevent a second alkylation.If possible, use a bulky alkylating agent or a bulky base. The steric hindrance around the mono-alkylated nitrogen may disfavor a second reaction.
FAQ: Side Reactions in Multicomponent Reactions (MCRs)

Question: I'm using a multicomponent approach to build my diazaspirocycle, but I'm observing a complex mixture of products. How can I improve the selectivity of my MCR?

Answer:

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step.[13][14] However, their success hinges on the carefully orchestrated sequence of reactions occurring in the pot. If the rates of competing reaction pathways are similar, a mixture of products can result.[15]

Mechanistic Insight:

In a typical MCR for diazaspirocycle synthesis, several intermediates are formed in situ. For example, in an Ugi or Passerini-type reaction, an imine and an isocyanide might be key intermediates.[16] Side reactions can occur if one component reacts with itself or if intermediates follow undesired reaction pathways.[15]

Strategies to Enhance MCR Selectivity:

  • Catalysis: The use of a suitable catalyst is often the most effective way to control the reaction pathway.[15] A good catalyst will selectively accelerate the desired reaction sequence over competing side reactions.

    • Recommendation: Screen a variety of Lewis and Brønsted acid catalysts. In some cases, organocatalysts can provide excellent stereocontrol.[17]

  • Order of Addition: The order in which the components are added can be critical.

    • Protocol: Try pre-mixing two of the components to allow for the formation of a key intermediate before adding the final component. For example, pre-forming the imine from the amine and aldehyde before adding the isocyanide can improve the yield of the desired product in some Ugi-type reactions.

  • Reaction Conditions: Temperature and solvent can have a profound impact on the outcome of an MCR.

    • Recommendation: Lowering the temperature can often increase the selectivity by favoring the pathway with the lower activation energy.[15] Solvent choice can influence the solubility and reactivity of intermediates.

  • Substrate Design: Minor modifications to the substrates can sometimes steer the reaction towards the desired outcome. For example, using more sterically hindered or electronically differentiated starting materials can prevent unwanted side reactions.

References

  • Synthesis and Evaluation of Heteroaryl Substituted Diazaspirocycles as Scaffolds to Probe the ATP-binding Site of Protein Kinases. PubMed.
  • Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters.
  • Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process.
  • Two Remarkable Epimerizations Imperative for the Success of an Asymmetric Total Synthesis of (+)-Aigialospirol. PMC - NIH.
  • Synthetic Applic
  • Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing.

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.
  • Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cycliz
  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Deriv
  • aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES.
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
  • 9 Reactions of Aziridines. YouTube.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing.

  • Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides.
  • Dimerization of a Reactive Azaacene Diradical: Synthesis of a Covalent Azaacene Cage. PubMed.
  • Epimeris
  • Epimeris
  • Multicomponent one-pot synthesis of imidazo[1,2-a]pyridine functionalized with azides. Sciforum.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimiz

Sources

Stability issues of 1,4-Diazaspiro[5.5]undecane in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Diazaspiro[5.5]undecane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents and experimental conditions. As a spirocyclic diamine, this compound possesses a unique three-dimensional structure that is increasingly utilized in medicinal chemistry.[1][2][3] However, its chemical stability can be a critical factor in the success and reproducibility of your experiments.[1] This guide provides troubleshooting advice and frequently asked questions to help you navigate potential stability challenges.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address common problems you may encounter during your research.

Question 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture containing this compound that was stirred in methanol overnight. What could be the cause?

Answer:

The appearance of new peaks in your chromatogram when using methanol as a solvent, especially over extended periods, strongly suggests a reaction between your spirocyclic diamine and the solvent or impurities within it. The two secondary amine groups in this compound are nucleophilic and can participate in several reactions.

Potential Causes and Solutions:

  • Reaction with Carbonyl Impurities: Methanol, unless of very high purity, can contain trace amounts of formaldehyde or formic acid from oxidation. The primary amine can react with formaldehyde to form an imine or a more complex aminal structure.

  • Catalyst-Mediated N-Alkylation: If your reaction mixture contains a transition metal catalyst, it's possible that the methanol is being activated, leading to N-methylation of one or both nitrogen atoms of the diamine.

  • Solvent-Assisted Degradation: While less common for simple alcohols, if your reaction conditions are harsh (e.g., high temperature), solvent-assisted degradation pathways could be initiated.

Troubleshooting Workflow:

  • Solvent Purity Check: Use freshly opened, high-purity, anhydrous methanol for your reactions. Consider purging the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen, which can contribute to solvent degradation.

  • Control Experiment: Set up a control experiment with only this compound in methanol under the same reaction conditions (temperature, time, stirring) but without other reagents. Analyze the sample by HPLC/LC-MS to see if the extra peaks still form.

  • Alternative Solvents: If the issue persists, consider switching to a less reactive, aprotic solvent such as Tetrahydrofuran (THF), Dioxane, or Dichloromethane (DCM).

Question 2: My reaction with this compound in an acidic buffer (pH 4.5) is giving a low yield, and I'm recovering a water-soluble compound that is not my starting material. What is happening?

Answer:

The low yield and formation of a water-soluble byproduct in an acidic medium are classic indicators of protonation and potential salt formation of your diamine. The two nitrogen atoms in this compound are basic and will be readily protonated in an acidic environment.

Chemical Explanation:

At a pH of 4.5, which is below the pKa of the conjugate acids of most secondary amines, both nitrogen atoms of this compound will likely be protonated, forming a dicationic species. This has two major consequences for your reaction:

  • Reduced Nucleophilicity: Protonation neutralizes the lone pair of electrons on the nitrogen atoms, rendering them non-nucleophilic. If your reaction requires the amine to act as a nucleophile, the reaction will be significantly inhibited.

  • Increased Water Solubility: The resulting ammonium salt will have significantly higher polarity and water solubility compared to the free base. This explains why you are recovering a water-soluble compound.

Recommended Actions:

  • pH Adjustment: If your reaction chemistry allows, increase the pH of the reaction mixture to be above the pKa of the diamine to ensure it is in its free base, nucleophilic form. A pH range of 8-10 is typically suitable for reactions involving secondary amines.

  • Non-Aqueous Conditions: If possible, perform the reaction under non-aqueous conditions using an organic solvent and a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to scavenge any acid generated during the reaction.

  • Protecting Groups: For multi-step syntheses, consider protecting one or both of the amine groups with a suitable protecting group (e.g., Boc, Cbz) that can be removed later. This allows you to perform reactions under conditions that the free amine would not tolerate.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] For short-term storage (days to weeks), refrigeration at 0-4 °C is recommended. For long-term storage (months to years), storing at -20 °C is preferable.[6] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or reaction with atmospheric carbon dioxide.

In which common laboratory solvents is this compound most and least stable?

The stability of this compound is highly dependent on the nature of the solvent.

Solvent CategoryExamplesStability ProfileRationale
Aprotic, Non-polar Toluene, HexaneHigh These solvents are non-reactive and will not participate in acid-base or nucleophilic reactions with the diamine.
Aprotic, Polar THF, Dioxane, DCM, AcetonitrileGood to High Generally good solvents for dissolution and reaction, but purity is key. Traces of acid or water can affect stability.
Protic, Non-acidic Ethanol, IsopropanolModerate Can act as hydrogen bond donors and may participate in reactions under certain conditions (e.g., with catalysts).
Protic, Acidic Acetic AcidLow Will readily protonate the diamine, forming a salt and rendering it non-nucleophilic.
Aqueous Buffers Phosphate, AcetatepH-Dependent Stability is highly dependent on the pH. The compound is most stable at neutral to slightly basic pH. Acidic conditions will lead to protonation.
How can I monitor the stability of a solution of this compound over time?

Regular analytical monitoring is crucial to ensure the integrity of your starting material, especially for stock solutions.

Recommended Analytical Protocol:

  • Initial Analysis: Upon preparing a stock solution, immediately perform an initial analysis to establish a baseline.

  • Periodic Testing: Analyze the solution at regular intervals (e.g., weekly, monthly) depending on the storage conditions and solvent.

  • Analytical Techniques:

    • HPLC with UV/Vis and/or ELSD detection: This is a powerful technique for quantifying the parent compound and detecting the appearance of degradation products.

    • LC-MS: Provides molecular weight information, which is invaluable for identifying potential degradation products or reaction byproducts.

    • NMR Spectroscopy (¹H and ¹³C): Can provide detailed structural information and help identify changes in the molecule's structure over time.

Visualizing Potential Degradation Pathways

The following diagram illustrates a simplified potential degradation pathway of this compound in the presence of an electrophile, which is a common reaction for secondary amines.

G cluster_reagents Reactants cluster_products Products A This compound C Mono-substituted Product A->C Nucleophilic Attack B Electrophile (e.g., Alkyl Halide, Acyl Chloride) D Di-substituted Product C->D Further Reaction

Caption: Reaction of this compound with an electrophile.

References

  • This compound-5,9-DIONE HCL - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]

  • Barma, A. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Patent Analyst, 7(3), 91-94. [Link]

  • This compound | C9H18N2 | CID 10630733 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Islam, M., et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2668-S2676. [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1-(4-Bromophenyl)-1,4-diazaspiro[5.5]undecane - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Bioactivity of spirocyclic diamine scaffolds. (a) Design and activity... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-(3-Fluoropropyl)-1,4-diazaspiro[5.5]undecane - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sampling and Analysis 1,4-Dioxane. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimization of Diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support hub for the synthesis of diazaspiro[5.5]undecane scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged heterocyclic motif. Diazaspiro[5.5]undecanes are crucial building blocks in medicinal chemistry, appearing in a range of therapeutic agents targeting pain, obesity, and various central nervous system disorders.[1][2]

The core synthetic strategy for many diazaspiro[5.5]undecane derivatives is a powerful and atom-economical multicomponent reaction (MCR), often a cascade double Michael addition.[1][3] While elegant, these reactions can be sensitive to subtle changes in reaction parameters, leading to challenges in yield, purity, and scalability. This document provides in-depth, experience-driven guidance to navigate these challenges, troubleshoot common issues, and systematically optimize your reaction conditions for robust and reproducible results.

Core Reaction Overview: The Double Michael Addition Cascade

The primary route discussed involves the reaction of a nucleophilic donor (e.g., a barbituric acid derivative) with a bis-electrophilic acceptor (e.g., a divinyl ketone or diarylidene acetone) to form the spirocyclic core in a single step. This cascade is typically base-promoted.

General Reaction Scheme The diagram below illustrates the fundamental transformation for the synthesis of a 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.

G cluster_product Product r1 N,N'-Dimethylbarbituric Acid (Nucleophile) catalyst Base Catalyst (e.g., Diethylamine) r2 Diarylidene Acetone (Bis-electrophile) p1 2,4-Diazaspiro[5.5]undecane Derivative catalyst->p1 solvent Solvent (e.g., CH₂Cl₂) temp Room Temp.

Caption: General workflow for base-promoted diazaspiro[5.5]undecane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low product yield?

A1: The most frequent culprit is suboptimal base catalysis. The choice and amount of base are critical for promoting the initial and subsequent Michael additions without favoring side reactions. Using too weak a base can stall the reaction, while too strong a base or excessive amounts can lead to polymerization or decomposition of the starting materials. Diethylamine is often a good starting point due to its moderate basicity.[1][3]

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: If the reaction is sluggish at room temperature, ensure your reagents are pure and the solvent is anhydrous. If these factors are controlled, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial.[4] However, be cautious, as higher temperatures can also promote the formation of impurities. Alternatively, screening different solvents can have a significant impact; a more polar solvent might accelerate the reaction but must be chosen carefully to avoid solubility issues.[3]

Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these likely to be?

A3: Besides unreacted starting materials, common impurities include the mono-Michael adduct (where only one side of the bis-electrophile has reacted) and polymeric byproducts. The formation of these is often related to incorrect stoichiometry or inefficient cyclization. Ensuring a precise 1:1 molar ratio of your nucleophile to bis-electrophile is crucial.

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: While some protocols specify an inert atmosphere (e.g., nitrogen or argon), it is often not strictly necessary unless your substrates or the chosen base are particularly sensitive to air or moisture.[1] However, it is good practice, especially when aiming for high reproducibility or when performing reactions on a very small scale where atmospheric moisture can significantly alter reagent concentrations.

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Proposed Solution Scientific Rationale
Inactive Catalyst / Incorrect Base Verify the source and purity of the base. Perform a small-scale test with a fresh bottle.Screen alternative bases such as triethylamine (NEt₃), DBU, or potassium carbonate.[5] A simple amine like diethylamine is often effective.[1][3]The pKa of the base must be appropriate to deprotonate the nucleophile (e.g., barbituric acid) to initiate the first addition, but not so high as to cause undesired side reactions with the electrophile.
Poor Reagent Quality Check the purity of starting materials (divinyl ketone, barbituric acid) by NMR or melting point.Recrystallize or purify starting materials. Divinyl ketones can degrade on storage; fresh preparation is recommended.Impurities can inhibit the catalyst or participate in side reactions, consuming reagents and lowering the yield of the desired product.
Inappropriate Solvent The reaction mixture is a suspension, or starting materials are not fully dissolved.Screen a panel of solvents (e.g., CH₂Cl₂, CHCl₃, THF, MeCN, Toluene).[3] Dichloromethane is often a good starting point.[1][3]The solvent must solubilize the reactants and intermediates to facilitate the reaction. Solvent polarity can also influence the rate of Michael additions.[6]
Incorrect Stoichiometry Re-check calculations and accurately weigh all reagents.Use a precise 1:1 molar ratio of the nucleophilic donor to the bis-electrophilic acceptor.An excess of either reactant will remain as a significant impurity and can promote the formation of mono-adducts or other side products.
Problem 2: Significant Impurity Profile / Difficult Purification
Potential Cause Diagnostic Check Proposed Solution Scientific Rationale
Formation of Mono-Adduct Use LC-MS to identify the mass of the major byproduct. A mass corresponding to [Nucleophile + Electrophile - H₂O] is likely the mono-adduct.Increase reaction time or gently warm the reaction (e.g., to 40 °C) to promote the second, intramolecular cyclization step.The second cyclization is an intramolecular reaction that can be slower than the initial intermolecular addition. Providing more energy or time can drive the reaction to completion.
Polymerization The reaction mixture becomes viscous or forms an insoluble precipitate.Add the bis-electrophile (divinyl ketone) slowly to the solution of the nucleophile and base. Ensure efficient stirring.[4]High local concentrations of the highly reactive bis-electrophile can lead to intermolecular chain reactions (polymerization) rather than the desired intramolecular cyclization.
Product Oiling Out The product separates from the reaction solvent as an oil instead of a crystalline solid.After the reaction, concentrate the crude mixture and perform column chromatography.[1] Alternatively, attempt trituration or recrystallization from a different solvent system (e.g., CHCl₃/n-heptane).[1]The polarity of the reaction solvent may not be suitable for inducing crystallization. Purification via chromatography is a standard method to isolate products regardless of their physical state.[7]

Troubleshooting Workflow

G start Low Yield or High Impurities check_purity 1. Verify Reagent Purity (NMR, MP) start->check_purity purify_reagents Purify/Resynthesize Starting Materials check_purity->purify_reagents Impure check_base 2. Evaluate Base (Choice & Amount) check_purity->check_base Purity OK purify_reagents->start screen_bases Screen Bases (NEt₃, DBU, etc.) check_base->screen_bases Suboptimal check_solvent 3. Assess Solvent (Solubility & Polarity) check_base->check_solvent Base OK screen_bases->start screen_solvents Screen Solvents (CH₂Cl₂, THF, MeCN) check_solvent->screen_solvents Suboptimal check_conditions 4. Review Conditions (Temp, Time, Stoichiometry) check_solvent->check_conditions Solvent OK screen_solvents->start optimize_params Adjust Temp (e.g., 40°C) Increase Time Verify 1:1 Ratio check_conditions->optimize_params Suboptimal success Optimized Protocol check_conditions->success All OK optimize_params->start

Caption: A systematic workflow for troubleshooting diazaspiro[5.5]undecane synthesis.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, adapted from literature procedures with a focus on reproducibility.[1][3]

Materials:

  • N,N-Dimethylbarbituric acid (1.0 mmol, 156.1 mg)

  • 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone, 1.0 mmol, 234.3 mg)

  • Diethylamine (Et₂NH) (1.25 mmol, 0.13 mL)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

Procedure:

  • Preparation: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylbarbituric acid (156.1 mg) and dibenzylideneacetone (234.3 mg).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Initiation: Using a microsyringe, add diethylamine (0.13 mL) to the reaction mixture. Causality Note: The base deprotonates the barbituric acid, generating the active nucleophile that initiates the first conjugate addition.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 3:7 v/v). The reaction is typically complete within 1.5-2 hours, indicated by the consumption of the starting materials. Self-Validation: A complete reaction is confirmed when TLC shows the disappearance of both starting material spots and the appearance of a single, new product spot.

  • Workup & Purification:

    • Upon completion, concentrate the reaction mixture directly under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (100-200 mesh).

    • Elute with a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and increasing to 30%) to isolate the pure product.

    • Combine the product-containing fractions and evaporate the solvent to yield the diazaspiro[5.5]undecane derivative as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Islam, M. S., Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2793-S2801. [Link]

  • Gessner, V. H., et al. (2013). Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. Chemistry – A European Journal, 19(44), 14795-14800. [Link]

  • Sun, J., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(15), 5889–5893. [Link]

  • Wang, Y., et al. (2022). Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3′-Spirooxindole γ-Lactams. The Journal of Organic Chemistry, 87(14), 9046–9057. [Link]

  • Li, W., et al. (2015). Gold(I)/Copper(II)-Cocatalyzed Tandem Cyclization/Semipinacol Reaction: Construction of 6-Aza/Oxa-Spiro[4.5]decane Skeletons. Angewandte Chemie International Edition, 54(32), 9417-9421. [Link]

  • Le-Cabec, V., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10793-10811. [Link]

  • Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Bull, J. A., & Mousseau, J. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 810-840. [Link]

  • Islam, M. S., Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • Scott, M. K., & Scott, E. E. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(5), 737. [Link]

  • Sharma, U., et al. (2018). Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. Molecules, 23(10), 2459. [Link]

  • Astaraki, A. M., & Bazgir, A. (2012). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. ResearchGate. [Link]

  • Astaraki, A. M., & Bazgir, A. (2012). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Semantic Scholar. [Link]

  • Husson, H. P., et al. (1998). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Tetrahedron: Asymmetry, 9(9), 1495-1502. [Link]

  • Kaur, H., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 27(19), 6665. [Link]

  • Companyó, X., et al. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Catalysis Science & Technology, 4(7), 1902-1915. [Link]

  • Moravek. (n.d.). Understanding Compound Purification Practices. Moravek. [Link]

  • European Patent Office. (1987). Azaspiro compounds, their production and use.

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 1,4-Diazaspiro[5.5]undecane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,4-Diazaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable spirocyclic amine from bench-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient production of your target compound.

Introduction to the Synthetic Landscape

This compound is a key building block in medicinal chemistry, often incorporated into pharmacologically active compounds. Its rigid, three-dimensional structure can impart desirable properties to drug candidates. The two primary synthetic routes for its core structure that are often considered for scale-up are:

  • The Double Michael Addition Route: A convergent approach where a nucleophile, such as a cyclic amine or a derivative like barbituric acid, is reacted with a suitable Michael acceptor.[1][2]

  • The Multi-step Synthesis from Cyclohexanone: A linear approach involving the construction of the spirocyclic system through a series of reactions, including a Henry reaction, Michael addition, reduction, and cyclization.[3]

Each of these pathways presents a unique set of challenges during scale-up. This guide will provide detailed insights into overcoming these hurdles.

Troubleshooting Guide: From Bench to Pilot Plant

This section is structured to address specific issues you may encounter during your experiments, with a focus on the transition to larger scales.

Route 1: Double Michael Addition

This elegant one-pot reaction can be highly efficient but is sensitive to reaction conditions, especially at scale.

  • Observation: The reaction does not proceed to completion, or the yield of the desired this compound derivative is significantly lower than expected.

  • Potential Causes & Solutions:

    • Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients and poor reaction kinetics.

      • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogeneous reaction mixture. Consider a mechanical stirrer with a turbine or pitched-blade impeller for efficient mixing.

    • Incorrect Base Stoichiometry: The amount of base is critical for the deprotonation of the nucleophile and catalysis of the Michael addition.[1]

      • Solution: Carefully control the stoichiometry of the base. A slight excess is often beneficial, but a large excess can lead to side reactions. Consider a slow, controlled addition of the base at larger scales to manage any exotherms.

    • Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.

      • Solution: While dichloromethane is commonly used at the lab scale, consider alternative solvents with higher boiling points for better temperature control during potential exotherms at a larger scale. Toluene or 2-methyl-THF could be viable alternatives, though solvent screening is recommended.

  • Observation: The crude product contains significant amounts of impurities, complicating purification.

  • Potential Causes & Solutions:

    • Self-polymerization of the Michael Acceptor: Some Michael acceptors can polymerize under basic conditions.

      • Solution: Maintain a low reaction temperature and add the Michael acceptor slowly to the mixture of the nucleophile and base.

    • Formation of Single Michael Adduct: The reaction may stall after the first Michael addition, especially with sterically hindered substrates.

      • Solution: Increase the reaction time and/or temperature. A stronger base might also be necessary to facilitate the second, intramolecular Michael addition.

    • Side reactions with the base: The base itself might react with the starting materials or product.

      • Solution: Choose a non-nucleophilic base like DBU or a hindered amine base.

Route 2: Multi-step Synthesis from Cyclohexanone

This linear synthesis offers more control over individual steps but can be more labor-intensive and prone to yield loss at each stage. An improved, two-pot process has been developed to streamline this route.[3]

  • Observation: The formation of the nitro-containing intermediate proceeds with low efficiency.

  • Potential Causes & Solutions:

    • Inefficient Dehydration: The intermediate 1-(nitromethyl)cyclohexan-1-ol needs to be dehydrated to (nitromethylene)cyclohexane for the subsequent Michael addition.[3]

      • Solution: Ensure adequate removal of water. A Dean-Stark trap can be effective at a larger scale.

    • Side Reactions of Nitromethane: Nitromethane can undergo side reactions under basic conditions.

      • Solution: Maintain strict temperature control during the addition of nitromethane and the base. Slow, subsurface addition is recommended at scale to dissipate heat effectively.

  • Observation: The reduction of the nitro group to the primary amine is sluggish or incomplete.

  • Potential Causes & Solutions:

    • Catalyst Inactivity: The hydrogenation catalyst (e.g., Raney Nickel, Pd/C) may be poisoned or deactivated.

      • Solution: Use fresh, high-quality catalyst. Ensure the substrate is free of catalyst poisons like sulfur compounds.

    • Insufficient Hydrogen Pressure: At a larger scale, ensuring adequate hydrogen pressure and dispersion in the reaction mixture is crucial.

      • Solution: Use a properly designed hydrogenation reactor with efficient gas-liquid mixing. Monitor hydrogen uptake to track the reaction progress.

    • Alternative Reducing Agents: For smaller scales or when high-pressure hydrogenation is not feasible, other reducing agents like zinc powder in the presence of ammonium chloride can be used.[3]

  • Observation: The final this compound product is difficult to crystallize or purify.

  • Potential Causes & Solutions:

    • Presence of Diastereomers or Enantiomers: Depending on the specific synthesis, a mixture of stereoisomers may be formed.

      • Solution: Chiral chromatography or diastereomeric salt resolution may be necessary.

    • Formation of Amorphous Product: The product may precipitate as an oil or an amorphous solid.

      • Solution: Conduct a thorough crystallization solvent screening. Anti-solvent crystallization can also be an effective technique. Seeding with a small amount of crystalline material can be beneficial.

    • Undesired Byproducts: The patent for the improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one mentions the use of oxalic acid to precipitate undesired byproducts, suggesting the formation of basic impurities.[3]

      • Solution: An acidic wash or treatment with a suitable acid to form the salt of the desired product can help in removing non-basic impurities. The product can then be liberated by basification.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when working with nitromethane at scale?

A1: Nitromethane is a flammable liquid and can be explosive, especially when mixed with bases, amines, or other sensitizing agents.[4] When scaling up reactions involving nitromethane, it is crucial to:

  • Implement strict temperature control: Use a reactor with a reliable cooling system and consider controlled, slow addition of reagents.

  • Avoid confinement: Ensure adequate venting to prevent pressure buildup.

  • Use appropriate materials of construction: Avoid contact with incompatible materials like copper.

  • Perform a thorough safety assessment: Conduct a process hazard analysis (PHA) to identify and mitigate potential risks.

Q2: How can I monitor the progress of the reaction effectively at a larger scale?

A2: Process Analytical Technology (PAT) can be invaluable for real-time monitoring of your reaction.[5][6][7][8][9] Techniques like in-situ FTIR or Raman spectroscopy can track the consumption of starting materials and the formation of the product without the need for sampling and offline analysis. This allows for better control over reaction endpoints and can help in identifying any deviations from the expected reaction profile.

Q3: What are the best practices for the crystallization of this compound?

A3: A successful crystallization process is key to obtaining a high-purity product with consistent physical properties.

  • Solvent Screening: A comprehensive screening of different solvents and solvent mixtures is the first step.

  • Control Cooling Rate: A slow and controlled cooling profile is generally preferred to promote the growth of larger, more uniform crystals.

  • Seeding: The use of seed crystals can help in controlling the crystal form (polymorph) and particle size distribution.

  • Anti-solvent Addition: If the product is highly soluble in the reaction solvent, a controlled addition of an anti-solvent can induce crystallization.

Q4: Can you provide a general step-by-step protocol for the double Michael addition synthesis?

A4: The following is a generalized protocol based on literature procedures.[1] It is essential to adapt and optimize this for your specific substrates and scale.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone [1]

  • Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve N,N-dimethylbarbituric acid (1.0 eq) and dibenzylideneacetone (1.0 eq) in dichloromethane.

  • Base Addition: Slowly add diethylamine (1.25 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Crystallization: The purified product can be further crystallized from a solvent mixture like chloroform/n-heptane to yield the final product as a white solid.[1]

Visualizing the Workflow

To aid in understanding the process flow, the following diagrams illustrate the key stages of the two synthetic routes.

Double_Michael_Addition_Workflow cluster_0 Reaction Stage cluster_1 Purification Stage Start Starting Materials (N,N-dimethylbarbituric acid, dibenzylideneacetone) Reaction Double Michael Addition (DCM, Diethylamine) Start->Reaction 1. Charge Reactor Workup Solvent Removal Reaction->Workup 2. Reaction Completion Purification Column Chromatography Workup->Purification 3. Crude Product Crystallization Crystallization (Chloroform/n-heptane) Purification->Crystallization 4. Purified Product FinalProduct Pure this compound Derivative Crystallization->FinalProduct

Caption: Workflow for the Double Michael Addition Synthesis.

Multistep_Synthesis_Workflow cluster_pot1 Pot 1: C-C and C-N Bond Formation cluster_pot2 Pot 2: Reduction and Cyclization Cyclohexanone Cyclohexanone HenryMichael Henry Reaction & Michael Addition (Nitromethane, Glycinate) Cyclohexanone->HenryMichael Intermediate1 Nitro-ester Intermediate HenryMichael->Intermediate1 Reduction Nitro Group Reduction (e.g., Zn/NH4Cl) Intermediate1->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization CrudeProduct Crude 1,4-Diazaspiro[5.5]undecan-3-one Cyclization->CrudeProduct Purification Purification & Crystallization CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Two-Pot Workflow for Synthesis from Cyclohexanone.

Data Summary

ParameterDouble Michael AdditionMulti-step Synthesis from Cyclohexanone
Number of Steps 1 (one-pot)Multiple (can be streamlined to a two-pot process)
Typical Yield Can be high (up to 98% reported for some derivatives)[1]Variable, dependent on the efficiency of each step.
Key Challenge Controlling reaction selectivity and preventing side reactions at scale.Managing multiple reaction steps and potential for yield loss at each stage.
Purification Typically requires chromatography.May involve precipitation/filtration of intermediates and final crystallization.[3]

References

Sources

Technical Support Center: Purification of 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1,4-Diazaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and purification challenges encountered during experimental work. The following is a curated collection of frequently asked questions and troubleshooting protocols based on established laboratory practices and scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound, particularly through the widely used double Michael addition reaction, can lead to several common impurities that complicate purification and impact final product quality. Understanding the origin of these impurities is the first step in effective removal.

  • Unreacted Starting Materials: Residual starting materials are a frequent source of contamination. For syntheses starting from cyclohexanone, its presence in the final product can be a persistent issue. Similarly, incomplete consumption of the Michael donor (e.g., a diamine) or the Michael acceptor (e.g., an α,β-unsaturated ketone) will lead to their presence as impurities.

  • Mono-Michael Adduct: The double Michael addition proceeds in a stepwise manner. If the reaction does not go to completion, the intermediate mono-Michael adduct can be a significant impurity. This occurs when only one of the primary amine groups of the diamine has reacted with the Michael acceptor.

  • Side-Reaction Products: Depending on the specific reaction conditions, various side reactions can occur. For instance, self-condensation of the starting materials or alternative cyclization pathways can lead to undesired byproducts. In syntheses involving nitromethane, undesired byproducts can sometimes be precipitated by the addition of oxalic acid.

Troubleshooting Guide: Removal of Impurities

This section provides detailed protocols to address specific purification challenges.

Issue 1: My final product is contaminated with unreacted starting materials (e.g., cyclohexanone). How can I remove them?

Cause: Incomplete reaction or inefficient removal during work-up. Unreacted starting materials can be carried through the initial extraction and isolation steps. Distillation is often not a suitable method for removing volatile starting materials like cyclohexanone from spirocyclic compounds, as it can lead to product decomposition.

Solution: A multi-step purification approach involving an acid-base extraction followed by recrystallization or column chromatography is recommended.

Protocol 1: Acid-Base Extraction

This technique leverages the basicity of the diamine product to separate it from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral impurities like unreacted ketones will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the diamine, causing it to precipitate or form an oily layer.

  • Extraction: Extract the product back into an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography

If acid-base extraction is insufficient, column chromatography can be employed.

  • Stationary Phase: Silica gel is a common choice.

  • Eluent System: A gradient of ethyl acetate in a non-polar solvent like n-hexane is often effective. A typical starting point is a low percentage of ethyl acetate (e.g., 10-20%) in hexane, gradually increasing the polarity to elute the more polar product while leaving the less polar impurities behind. For more polar impurities, a different solvent system may be required.

Issue 2: My reaction seems to have stalled, and I have a significant amount of the mono-Michael adduct impurity. How can I resolve this?

Cause: Incomplete reaction due to factors such as insufficient reaction time, suboptimal temperature, or steric hindrance. The mono-adduct is an intermediate in the formation of the desired spirocycle.

Solution: The primary approach is to drive the reaction to completion. If this is not feasible, chromatographic separation is the most effective purification method.

Troubleshooting Workflow for Incomplete Reaction

G A Reaction Stalled at Mono-Adduct Stage B Option 1: Drive Reaction to Completion A->B F Option 2: Purification A->F C Increase Reaction Time B->C D Increase Temperature B->D E Add More Reagent (if applicable) B->E G Column Chromatography F->G H Optimize Eluent System G->H J Collect Fractions and Analyze G->J I TLC Analysis to Determine Separation H->I

Caption: Decision tree for addressing mono-adduct impurity.

Protocol 3: Column Chromatography for Mono-Adduct Removal

The mono-adduct is typically more polar than the starting materials but less polar than the final bis-adduct.

  • TLC Analysis: First, analyze the crude reaction mixture by Thin Layer Chromatography (TLC) to determine an appropriate eluent system that provides good separation between the mono-adduct and the desired product.

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding the more polar solvent. The less polar mono-adduct will elute before the more polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product fractions. Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: My purified product still shows minor impurities after initial purification. What is the best method for final polishing?

Cause: Closely related impurities that co-elute during chromatography or have similar solubility properties.

Solution: Recrystallization is an excellent technique for the final purification of solid products to achieve high purity.

Protocol 4: Recrystallization

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Screening: Test the solubility of your product in various solvents to find a suitable one or a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Common solvent systems for spirocyclic diamines include mixtures of a chlorinated solvent and an alkane.

  • Dissolution: In a flask, add a minimal amount of the hot "good" solvent to the crude product until it is fully dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Recommended Recrystallization Solvents for this compound Derivatives

Solvent SystemNotes
Chloroform / n-HeptaneA common and effective system. Dissolve in hot chloroform and add n-heptane until turbidity is observed.[1]
Dichloromethane / Diethyl EtherAnother effective pair for inducing crystallization.[1]

Analytical Characterization

Accurate identification of the product and impurities is crucial. NMR and GC-MS are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the protons on the cyclohexane and piperazine rings. Impurities will present as additional, often less intense, signals.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton and can be used to confirm the presence of the spirocyclic core and identify carbon signals from impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 8(5), 643-651. [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. (2016). [Link]

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1.

Sources

Technical Support Center: Catalyst Deactivation in 1,4-Diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the catalytic synthesis of 1,4-Diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes by understanding and mitigating catalyst deactivation.

The synthesis of this compound, a valuable scaffold in medicinal chemistry, often relies on catalytic reductive amination of a cyclohexanone precursor with a suitable diamine, or a multi-step sequence involving catalytic hydrogenation. The efficiency of these processes is critically dependent on the activity and longevity of the catalyst. Catalyst deactivation not only leads to decreased reaction rates and lower yields but can also complicate product purification and impact the economic viability of the synthesis. This guide provides in-depth, field-proven insights into the common causes of catalyst deactivation in this specific context and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound and its precursors?

A1: The synthesis, often proceeding via reductive amination or hydrogenation of nitro/imine intermediates, typically employs heterogeneous catalysts. The most common choices are:

  • Palladium on Carbon (Pd/C): Widely used for its high activity in hydrogenating various functional groups.

  • Raney® Nickel (Raney-Ni): A cost-effective and highly active catalyst, particularly for the reduction of nitriles and nitro groups, and in reductive aminations.[1][2]

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Known for their robustness and high activity, though sometimes less selective than palladium.

  • Rhodium-based catalysts (e.g., Rh/C): Often used for their high activity and selectivity in specific hydrogenation reactions.[3]

Q2: My reaction has stalled or is showing a significantly slower conversion rate than expected. How can I confirm if catalyst deactivation is the cause?

A2: The most direct way to diagnose catalyst deactivation is to run a control experiment. Set up two parallel reactions: one with the suspect (used) catalyst and another with a fresh batch of the same catalyst, ensuring all other parameters (substrate purity, solvent, temperature, pressure) are identical. A markedly lower rate of conversion or a lower final yield with the used catalyst is a strong indicator of deactivation.

Q3: What are the primary visual signs that my catalyst may be deactivated?

A3: While not definitive, visual changes can be indicative. A fresh Pd/C catalyst is typically a free-flowing black powder. A spent catalyst might appear clumped or aggregated due to fouling by organic residues. Raney-Ni, typically a gray-black slurry, may show changes in settling characteristics. However, the most reliable indicators are performance-based (e.g., decreased reaction rate).

Q4: Can I reuse my catalyst for multiple batches?

A4: Yes, catalyst reuse is often feasible and economically advantageous. However, the number of possible cycles depends on the specific reaction conditions, the purity of the reactants and solvent, and the robustness of the catalyst. A decline in performance is inevitable over time. Implementing a regeneration protocol (if applicable) or establishing a set number of uses before replacement is a common industrial practice.

In-Depth Analysis of Deactivation Mechanisms

Catalyst deactivation is a complex process that can occur through several mechanisms, often simultaneously. Understanding the root cause is crucial for effective troubleshooting.

Poisoning

Catalyst poisoning refers to the strong chemisorption of substances onto the active sites of the catalyst, rendering them inactive.[4]

  • Causality: In the synthesis of this compound, the reactants, intermediates, and the product itself are amines. Nitrogen-containing compounds, especially those with lone pairs of electrons like pyridines and quinolines, are known poisons for palladium and platinum catalysts.[5] The amine can coordinate strongly to the metal surface, blocking sites for hydrogen activation and substrate adsorption.[6] Other common poisons include sulfur compounds (from starting materials or solvents), halides, and carbon monoxide.[5][7]

  • Symptoms: A sharp, often irreversible, drop in catalyst activity, even at low concentrations of the poison.

  • Prevention:

    • Ensure high purity of starting materials, solvents, and hydrogen gas.

    • Pre-treat reactants to remove potential poisons (e.g., activated carbon treatment to remove sulfur compounds).

Coking / Fouling

This mechanism involves the deposition of carbonaceous materials (coke) or non-volatile organic species (fouling agents) on the catalyst surface and within its pore structure.[8][9]

  • Causality: Side reactions, such as polymerization or condensation of reactants, intermediates, or products, can lead to the formation of heavy organic molecules. These molecules can physically block the active sites and pores of the catalyst support. In hydrogenation reactions, excessive dehydrogenation can lead to the formation of highly unsaturated species that polymerize into coke.[10][11] For Raney-Ni, deactivation can be caused by the formation of oligomers from side reactions.[2]

  • Symptoms: Gradual loss of activity over time. The catalyst may become sticky or aggregated.

  • Prevention:

    • Optimize reaction conditions (temperature, pressure, reaction time) to minimize side reactions.

    • Ensure efficient stirring to improve mass transfer and prevent localized high concentrations of reactants.

Sintering

Sintering is the thermal agglomeration of small metal crystallites on the support surface into larger ones, leading to a decrease in the active metal surface area.[12][13]

  • Causality: This process is generally driven by high temperatures.[13] The mobility of metal atoms on the support surface increases with temperature, causing them to migrate and coalesce. The presence of water vapor can accelerate sintering.[13] For catalysts used in exothermic hydrogenation reactions, poor heat dissipation can create localized "hot spots" where the temperature is significantly higher than the bulk reaction temperature, promoting sintering.[14]

  • Symptoms: A gradual and often irreversible loss of catalyst activity, particularly when operating at elevated temperatures.

  • Prevention:

    • Operate at the lowest effective temperature.

    • Ensure efficient cooling and stirring to prevent hot spots.[15]

    • Choose a catalyst with a thermally stable support and good metal-support interaction.

Leaching

Leaching is the dissolution of the active metal component from the support into the reaction medium.

  • Causality: Leaching is often promoted by the presence of acidic or complexing agents in the reaction mixture.[16] For instance, if the synthesis is performed in an acidic medium or if acidic byproducts are formed, the metal particles can be oxidized and dissolved.[17] Some organic acids, like citric or oxalic acid, can chelate and extract metals from the catalyst.[16][18]

  • Symptoms: Loss of activity, and potential contamination of the product with the leached metal.

  • Prevention:

    • Maintain a neutral or slightly basic pH if the reaction chemistry allows.

    • Avoid using solvents or reagents that can act as strong complexing agents for the catalyst metal.

    • If acidic conditions are necessary, select a catalyst specifically designed for stability in acidic media.

Troubleshooting Guide

The following table outlines common problems, their potential causes related to catalyst deactivation, and recommended actions.

Observed Problem Potential Cause (Catalyst-Related) Recommended Troubleshooting Actions
Low or No Reaction Conversion Severe Catalyst Poisoning: Presence of sulfur, halides, or other strong poisons in the starting materials or solvent.[5]1. Purify all reactants and solvents. Consider passing them through a pad of activated carbon or alumina. 2. Analyze starting materials for common catalyst poisons. 3. Use a higher catalyst loading as a temporary measure to overcome low-level poisoning.
Gross Fouling/Coking: Catalyst pores and active sites are completely blocked.[9]1. Attempt catalyst regeneration (see Protocol 2). 2. If regeneration fails, replace with a fresh catalyst. 3. Re-evaluate reaction conditions (lower temperature, shorter time) to minimize byproduct formation.
Reaction Rate Decreases Over Time Gradual Poisoning: Low levels of impurities are slowly deactivating the catalyst.1. Implement the purification steps mentioned above. 2. Ensure the hydrogen gas is of high purity.
Progressive Coking/Fouling: Byproducts are gradually accumulating on the catalyst surface.[8]1. Optimize reaction conditions to improve selectivity and reduce byproduct formation. 2. Improve agitation to enhance mass transfer.
Sintering: The catalyst is losing active surface area due to thermal effects.[12]1. Verify the reaction temperature and ensure there are no hot spots. Improve reactor cooling. 2. Consider a catalyst with higher thermal stability.
Inconsistent Batch-to-Batch Results Inconsistent Catalyst Handling: Improper handling of fresh or recycled catalyst.1. Implement standardized catalyst handling procedures (see Protocol 1). 2. Ensure the catalyst is stored correctly under an inert atmosphere and, if a slurry, is not allowed to dry out.[15][19]
Variable Purity of Reactants: Fluctuations in the level of poisons in different batches of starting materials.1. Establish stringent quality control for all incoming raw materials.
Product Contamination with Metal Catalyst Leaching: Acidic conditions or complexing agents are dissolving the active metal.[16]1. Check the pH of the reaction mixture. Adjust if possible. 2. Replace any reagents that could be acting as chelating agents. 3. Consider using a catalyst with a more robust anchoring of the metal to the support.

Experimental Protocols

Protocol 1: Best Practices for Handling Hydrogenation Catalysts

Objective: To minimize premature deactivation and ensure safety during catalyst handling.

  • Inert Atmosphere: Always handle pyrophoric catalysts like Pd/C and Raney-Ni under an inert atmosphere (e.g., Nitrogen or Argon).[20] This prevents oxidation of the active metal sites.

  • Weighing and Transfer: Weigh the catalyst rapidly. For slurry catalysts like Raney-Ni, which is supplied under water or another solvent, do not allow it to dry out.[19] For dry powders like Pd/C, it is best practice to add the catalyst to the reaction vessel first, then purge the vessel with inert gas before adding the solvent and reactants.[21]

  • Wetting: When adding a dry catalyst powder to the solvent, do so under a blanket of inert gas. Some dry, highly active catalysts can ignite flammable solvents upon contact with air.[20]

  • Filtration: After the reaction, purge the reaction vessel thoroughly with an inert gas to remove all hydrogen before opening it to the atmosphere for filtration.[19] During filtration (e.g., through Celite®), keep the catalyst cake wet with solvent at all times to prevent ignition.[15][21]

  • Storage of Spent Catalyst: Store the spent catalyst under water or a suitable solvent in a clearly labeled, dedicated waste container.[19]

Protocol 2: General Procedure for Catalyst Regeneration by Oxidation (for Coking)

Objective: To remove carbonaceous deposits from a fouled catalyst.

!CAUTION! This procedure involves high temperatures and should be performed in a well-ventilated area with appropriate safety precautions.

  • Solvent Wash: After filtration, wash the spent catalyst thoroughly with a solvent that is a good solvent for the reactants and products to remove any physically adsorbed species.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove the washing solvent.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Pass a flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂) over the catalyst.

  • Temperature Program: Slowly ramp the temperature (e.g., 5 °C/min) to a final temperature of 300-450 °C. The optimal temperature depends on the nature of the coke and the thermal stability of the catalyst.[22] Hold at this temperature for 2-4 hours until the coke is burned off.

  • Reduction: After the oxidative treatment, the metal will be in an oxidized state. It must be re-reduced before use. Cool the catalyst under an inert gas flow. Once at a suitable temperature (e.g., room temperature to 100 °C), switch the gas to a hydrogen flow to reduce the metal oxides back to the active metallic state.

  • Post-Regeneration Characterization (Optional but Recommended): Characterize the regenerated catalyst using techniques like BET surface area analysis to assess the recovery of surface area and porosity. Perform a catalyst activity test to quantify the recovery of catalytic performance.

Visualization of Workflows and Mechanisms

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Initial Diagnosis cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Problem Low Yield / Slow Rate ControlExp Run Control with Fresh Catalyst Problem->ControlExp DeactivationConfirmed Deactivation Confirmed? ControlExp->DeactivationConfirmed Poisoning Poisoning DeactivationConfirmed->Poisoning Yes Coking Coking / Fouling DeactivationConfirmed->Coking Yes Sintering Sintering DeactivationConfirmed->Sintering Yes Leaching Leaching DeactivationConfirmed->Leaching Yes OtherIssue Investigate Other Process Parameters DeactivationConfirmed->OtherIssue No Purify Purify Reagents Poisoning->Purify Regenerate Regenerate Catalyst Coking->Regenerate Optimize Optimize Conditions Sintering->Optimize Leaching->Optimize Replace Replace Catalyst Leaching->Replace Regenerate->Replace If Fails

Catalyst_Lifecycle Fresh Fresh Catalyst Active Active Use in Reactor Fresh->Active Reaction Start Deactivated Deactivated Catalyst Active->Deactivated Deactivation Occurs Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration Disposed Disposal Deactivated->Disposed Irreversible Regenerated->Active Reuse Regenerated->Disposed After Max Cycles

References

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
  • (2005, March 30). Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. ScienceDirect.
  • Coke formation in metal‐catalysed hydrogenation/dehydrogenation... ResearchGate. Retrieved from [Link]

  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. Retrieved from [Link]

  • Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. UPCommons. Retrieved from [Link]

  • Soutelo-Maria, A., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Retrieved from [Link]

  • Leprince, T., et al. (n.d.). Regeneration of palladium based catalyst for methane abatment. DCL Inc. Retrieved from [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Retrieved from [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. Retrieved from [Link]

  • (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Park, K. H., et al. (2011). Waste Catalyst Utilization: Extraction of Valuable Metals from Spent Hydroprocessing Catalysts by Ultrasonic-Assisted Leaching with Acids. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Zhao, S., et al. (2020). Plasma Regeneration of Spent Pd/Al2O3 Catalysts and Their Electrochemical Performance. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • US4152291A - Regeneration of palladium hydrogenation catalyst. Google Patents.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Retrieved from [Link]

  • Soutelo-Maria, A., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Retrieved from [Link]

  • Sintering of nickel catalysts: Effects of time, atmosphere, temperature, nickel-carrier interactions, and dopants. ResearchGate. Retrieved from [Link]

  • Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn catalysts. OAE Publishing Inc. Retrieved from [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. Retrieved from [Link]

  • Kelly, P. P., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. Retrieved from [Link]

  • Leaching of Rare Metals from Spent Petroleum Catalysts by Organic Acid Solution. 자원리싸이클링. Retrieved from [Link]

  • Direct reductive amination of cyclohexanone. ResearchGate. Retrieved from [Link]

  • Selective Leaching of Valuable Metals from Spent Fluid Catalytic Cracking Catalyst with Oxalic Acid. MDPI. Retrieved from [Link]

  • Leaching of platinum group metals from spent automotive catalysts using organic acids. Request PDF - ResearchGate. Retrieved from [Link]

  • (2022, January 21). Hydrogenation reaction tips and tricks. Reddit. Retrieved from [Link]

  • Leaching Platinum Group Metals from Simulated Spent Auto-Catalyst Material Using Ozone and Hydrochloric Acid. MDPI. Retrieved from [Link]

  • Modulating the Formation of Coke to Improve the Production of Light Olefins from CO2 Hydrogenation over In2O3 and SSZ-13 Catalysts. Energy & Fuels - ACS Publications. Retrieved from [Link]

  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation.
  • Regeneration of catalysts deactivated by coke deposition: A review. 低碳催化与工程研究部. Retrieved from [Link]

  • Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania during Hydrogenation of Alkenes and Aldehydes. PubMed. Retrieved from [Link]

  • Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania During Hydrogenation of Alkenes and Aldehydes. JoVE. Retrieved from [Link]

  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
  • Sintering of nickel steam-reforming catalysts. ResearchGate. Retrieved from [Link]

  • (2020, February 11). (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. ResearchGate. Retrieved from [Link]

  • Catalyst Poisoning: Palladium & Platinum. StudySmarter. Retrieved from [Link]

  • Catalyst poisoning. chemeurope.com. Retrieved from [Link]

  • Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • US3896051A - Method of reactivation of raney nickel. Google Patents.
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. Retrieved from [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]

  • Deactivation and regeneration of Raney-Ni catalyst during multiphase dehydrogenation of cyclohexane. Request PDF - ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF - ResearchGate. Retrieved from [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. NIH. Retrieved from [Link]

  • High-Density Aviation Fuel or Diesel-Range Naphthenes Are Synthesized from Biomass-Derived Isophorone and Furfural. MDPI. Retrieved from [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Retrieved from [Link]

  • Catalyst poisoning. Wikipedia. Retrieved from [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. American Chemical Society. Retrieved from [Link]

  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. Retrieved from [Link]

  • Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation? MDPI. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Functionalization of 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 1,4-diazaspiro[5.5]undecane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this valuable spirocyclic scaffold. The inherent symmetry of the diamine presents a significant synthetic challenge: differentiating the two nitrogen atoms (N1 and N4) to achieve controlled mono-functionalization over undesired di-functionalization or isomeric mixtures.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve your synthetic goals with precision and confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the regioselective functionalization of this compound. Each issue is analyzed by its potential causes, followed by actionable solutions and validated protocols.

Issue 1: Poor or No Regioselectivity in N-Alkylation or N-Acylation

You are attempting a mono-functionalization but obtaining a mixture of N1- and N4-substituted isomers that are difficult to separate.

  • Steric Similarity: The primary challenge arises from the subtle difference in the steric environment between the two secondary amine positions. While the N1 position is formally adjacent to the quaternary spirocyclic carbon, the conformational flexibility of the piperidine rings can render the N4 position only marginally more accessible. For small, highly reactive electrophiles, this small difference is often insufficient to induce high regioselectivity.

  • Electronic Equivalence: The two nitrogen atoms are electronically very similar, meaning their intrinsic nucleophilicity is nearly identical. Without a directing group or a significant steric bias, reactions governed purely by electronic effects will show poor selectivity.

  • Harsh Reaction Conditions: High temperatures can provide enough energy to overcome the small activation barrier difference between reaction at N1 and N4, leading to a loss of selectivity.

  • Solution A: Employ Sterically Demanding Electrophiles

    • Rationale: The most straightforward strategy is to exploit the slight steric difference by using a bulky electrophile. The larger size of the reagent will amplify the steric hindrance at the N1 position, thus favoring reaction at the more accessible N4 nitrogen.

    • Applicability: Best for N-acylation reactions where bulky acyl chlorides or anhydrides can be used.

  • Solution B: Utilize a Protecting Group Strategy

    • Rationale: The most robust and widely applicable method is to temporarily block one nitrogen atom with a protecting group. This forces the reaction to occur at the remaining free nitrogen. The key is the selective installation of the protecting group itself. A carefully controlled reaction with a bulky protecting group like di-tert-butyl dicarbonate (Boc₂O) can selectively protect the more accessible N4 position, leaving N1 available for subsequent functionalization.

    • See Protocol 1: Detailed Step-by-Step Methodology for Selective Mono-Boc Protection.

  • Solution C: Lewis Acid-Mediated Deactivation

    • Rationale: A more advanced technique involves the selective deactivation of one nitrogen atom through coordination with a bulky Lewis acid, such as 9-borabicyclo[3.3.1]nonane (9-BBN).[1] The Lewis acid preferentially coordinates to the less hindered N4 amine, rendering it less nucleophilic and directing the subsequent acylation or alkylation to the N1 position. This method avoids multiple protection/deprotection steps.

Issue 2: Predominant Di-substitution in a Mono-substitution Attempt

You are aiming for a mono-functionalized product but the major product observed is the di-substituted this compound.

  • Increased Nucleophilicity of the Product: The product of the first N-alkylation is often a more potent nucleophile than the starting diamine.[2][3] Electron-donating alkyl groups increase the electron density on the remaining nitrogen, making the second alkylation reaction faster than the first. This leads to a "runaway" reaction where the mono-substituted intermediate is rapidly consumed to form the di-substituted product.

  • Excess Reagents or Prolonged Reaction Time: Using more than one equivalent of the electrophile or allowing the reaction to proceed for too long will invariably favor the thermodynamically stable di-substituted product.

  • Base-Mediated Proton Exchange: In the presence of a base, the proton on the newly acylated or alkylated nitrogen can be removed, but a faster deprotonation can occur at the other secondary amine, regenerating a highly nucleophilic species that reacts further.

  • Solution A: Control Stoichiometry and Reaction Conditions

    • Rationale: Use a slight excess of the this compound starting material relative to the electrophile (e.g., 1.2 to 1.5 equivalents of diamine to 1.0 equivalent of electrophile). This ensures the electrophile is the limiting reagent and is consumed before significant di-substitution can occur. Additionally, run the reaction at the lowest temperature that allows for a reasonable rate and monitor carefully by TLC or LC-MS to quench upon consumption of the electrophile.

  • Solution B: In Situ Protection with Carbon Dioxide

    • Rationale: Carbon dioxide can act as a "traceless" and green temporary protecting group for one of the amine functionalities.[4] Bubbling CO₂ through the reaction mixture forms a carbamate salt with one of the nitrogens, deactivating it. The remaining free amine can then be selectively acylated. The carbamate is unstable and is easily removed during aqueous workup. This is a highly atom-economical approach for mono-acylation.

    • See Protocol 2: Detailed Step-by-Step Methodology for CO₂-Mediated Mono-acylation.

  • Solution C: Imidazole-Catalyzed Mono-acylation

    • Rationale: An imidazole-catalyzed protocol can achieve selective mono-acylation.[5] In this system, the diamine is typically used as a dihydrochloride salt. Imidazole acts as a weak base to generate the mono-hydrochloride in situ, which is less reactive than the free diamine. Acyl imidazole, formed concurrently, is an effective acylating agent for this less nucleophilic species, preventing over-acylation.

Frequently Asked Questions (FAQs)

Q1: Fundamentally, which nitrogen (N1 or N4) is considered more reactive?

A1: The reactivity is a balance of sterics and electronics.

  • Sterically, N4 is more reactive. It is further from the bulky spirocyclic center and is generally more accessible to incoming electrophiles.

  • Electronically, N1 and N4 are nearly identical. Both are secondary aliphatic amines. Therefore, for most applications, N4 is the kinetically favored site of reaction , especially with sterically hindered reagents. The workflow below illustrates how to leverage this property.

G start Goal: Selective Mono-functionalization q1 Is the electrophile sterically demanding? start->q1 direct_rxn Strategy 1: Direct Reaction (Favors N4-substitution) q1->direct_rxn  Yes protect Strategy 2: Use Protecting Groups q1->protect No / High selectivity required   end Achieve Regioselective Product direct_rxn->end q2 Desired Site of Functionalization? protect->q2 protect_n4 Selectively protect N4 (e.g., mono-Boc). Functionalize N1. q2->protect_n4 N1 protect_n1 Use bulky Lewis Acid (e.g., 9-BBN) to block N4. Functionalize N1. q2->protect_n1 N1 (alternative) protect_n4->end protect_n1->end

Caption: Decision workflow for choosing a regioselective strategy.

Q2: How can I definitively confirm the regiochemistry of my product?

A2: A combination of spectroscopic methods is essential. X-ray crystallography is the gold standard if a suitable crystal can be obtained. In its absence, use advanced NMR techniques:

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. Look for 2-bond and 3-bond correlations between the protons on your newly introduced substituent and the carbons of the spirocycle. For an N4-substituted product, you should see correlations from the substituent's α-protons to C3 and C5 of the piperidine ring. For an N1-substituted product, correlations would be to C2 and C9.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity. For an N1-substituted product, you might observe NOEs between the substituent's protons and the protons of the adjacent cyclohexane ring, which would be absent in the N4 isomer.

Q3: My yield is low even though my selectivity is good. What are common pitfalls during workup and purification?

A3: Low yields can often be attributed to issues post-reaction.[6]

  • Product Solubility: Amine products, especially as free bases, can have moderate water solubility. Always check the aqueous layer by TLC or LC-MS before discarding it. If your product is in the aqueous layer, basify further (pH > 10) and re-extract with a different organic solvent like dichloromethane or a mixture of chloroform/isopropanol.

  • Emulsions: Diamine products can act as surfactants, leading to stubborn emulsions during aqueous workup. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Chromatography Issues: Free amines can streak badly on silica gel. To mitigate this, pre-treat the silica with triethylamine (by flushing the column with a solvent system containing 1-2% Et₃N) or use basic alumina for chromatography.

Key Methodologies & Protocols

Protocol 1: Selective Mono-Boc Protection of this compound (Favoring N4 Protection)

Rationale: This protocol uses a controlled addition of Boc-anhydride at low temperature. The bulkiness of the Boc group and the slight steric advantage of the N4 position allow for selective protection, yielding the N4-Boc protected intermediate, which can then be functionalized at the N1 position.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -10 °C in an ice-salt bath.

  • In a separate flask, dissolve Boc₂O (0.95 eq) in a small amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours using a syringe pump. The slow addition is critical to prevent di-protection.

  • After the addition is complete, let the reaction stir at -10 °C for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS. Upon consumption of the Boc₂O, quench the reaction by adding a small amount of water.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 1% Et₃N added to the mobile phase) to isolate the mono-protected product.

G cluster_0 Reaction Mechanism: Selective Mono-Boc Protection A This compound (N4 is more accessible) C Nucleophilic Attack from N4 at -10°C A->C B Boc Anhydride (Bulky Electrophile) B->C D Tetrahedral Intermediate C->D Slow addition E Collapse of Intermediate & Loss of Leaving Group D->E F N4-Boc Protected Product (N1 remains free) E->F

Caption: Simplified mechanism for selective N4-Boc protection.

Protocol 2: CO₂-Mediated Selective Mono-acylation

Rationale: This environmentally benign protocol utilizes atmospheric or tank CO₂ to form a transient ammonium carbamate salt at the more reactive N4 position, effectively protecting it. The less-hindered N1 amine remains free to react with an acyl chloride.[4]

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Acetonitrile (ACN), anhydrous

  • Triethylamine (Et₃N), distilled

  • Carbon Dioxide (CO₂) source (balloon or gas cylinder)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous ACN (0.2 M).

  • Bubble CO₂ gas through the stirred solution for 15-20 minutes at room temperature. A slight precipitate of the carbamate salt may form.

  • While maintaining a CO₂ atmosphere (e.g., under a CO₂ balloon), cool the mixture to 0 °C.

  • Add the acyl chloride (0.9 eq) dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the resulting mono-amide by flash column chromatography.

Comparative Data on Regioselectivity

The choice of methodology can significantly impact the outcome. The following table summarizes representative results from the literature to guide your experimental design.

EntrySubstrateReagentConditionsProduct Ratio (Mono:Di)Regioselectivity (N1:N4)Reference
1PiperazineBenzoyl ChlorideStandardMixture, favors di-acylationN/A[5]
2PiperazineBenzoyl ChlorideImidazole-catalyzed>95:5N/A[5]
3Symm. DiamineAcyl Chloride9-BBN mediatedHigh mono-selectivityFavors less hindered N[1]
4Symm. DiamineAcyl ChlorideCO₂ atmosphere>90:10Favors less hindered N[4]

References

  • Islam, M., Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]

  • Google Patents. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1.
  • Klapars, A., et al. (2001). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters. Available at: [Link]

  • Scribd. Questions-Answers Heterocyclic Chemistry. Available at: [Link]

  • Semantic Scholar. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Available at: [Link]

  • ResearchGate. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Available at: [Link]

  • ResearchGate. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Available at: [Link]

  • Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Shibata, T., et al. (2013). Diastereo- and regioselective addition of thioamide dianions to imines and aziridines: synthesis of N-thioacyl-1,2-diamines and N-thioacyl-1,3-diamines. Chemistry. Available at: [Link]

  • Elsevier. Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Jiang, H., et al. (2021). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry. Available at: [Link]

  • Britannica. Heterocyclic compound. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2013). Alkene Addition Reactions: “Regioselectivity” and “Stereoselectivity” (Syn/Anti). Master Organic Chemistry. Available at: [Link]

  • Scribd. Questions On Heterocyclics. Available at: [Link]

  • ZORA (Zurich Open Repository and Archive). (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available at: [Link]

  • ResearchGate. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available at: [Link]

  • Kumar, A., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]

  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Available at: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Available at: [Link]

  • Khan Academy. Regioselectivity, stereoselectivity, and stereospecificity. Available at: [Link]

  • YouTube. (2021). Amine Synthesis - Limits of Alkylation. Available at: [Link]

  • Chemistry Steps. Regioselectivity of E1 Reactions. Available at: [Link]

  • PubMed Central (PMC). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2023). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Available at: [Link]

Sources

Validation & Comparative

A Technical Guide to the Structural Elucidation of 1,4-Diazaspiro[5.5]undecane: A Comparative Analysis of ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Spirocyclic Scaffolds

In the landscape of modern drug discovery and materials science, spirocyclic compounds, characterized by two rings sharing a single carbon atom, have garnered considerable attention. Their unique three-dimensional architecture offers a distinct advantage in exploring chemical space, often leading to novel pharmacological properties and improved metabolic stability. 1,4-Diazaspiro[5.5]undecane, a key heterocyclic scaffold, serves as a valuable building block in the synthesis of a wide array of biologically active molecules. The precise characterization of this foundational structure is paramount to ensuring the integrity and purity of its derivatives. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparative perspective against other analytical techniques and providing researchers with the foundational knowledge for its unambiguous identification.

¹H and ¹³C NMR Spectral Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For a molecule such as this compound, which possesses a plane of symmetry, NMR analysis reveals a set of distinct, interpretable signals corresponding to the unique protons and carbons within the structure.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum of this compound is anticipated to exhibit three primary signals corresponding to the protons on the cyclohexane ring, the piperazine ring, and the N-H protons of the secondary amines.

  • Cyclohexane Protons (C6-C10): The ten protons on the cyclohexane ring are expected to appear as a broad multiplet in the upfield region, typically around 1.4-1.6 ppm .[1] This complexity arises from the small differences in chemical shifts and spin-spin coupling between the axial and equatorial protons.[2] At room temperature, rapid chair-to-chair interconversion of the cyclohexane ring often leads to a time-averaged signal for these protons.[3]

  • Piperazine Protons (C2, C3, C5): The eight protons on the piperazine ring are expected to resonate further downfield compared to the cyclohexane protons, likely in the range of 2.7-3.0 ppm . The electronegativity of the adjacent nitrogen atoms deshields these protons, causing a shift to a higher chemical shift value. These protons would likely appear as a multiplet due to coupling with each other.

  • N-H Protons: The two protons attached to the nitrogen atoms are expected to produce a broad singlet. The chemical shift of N-H protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature. A typical range for secondary amines is between 1-5 ppm .

Predicted ¹³C NMR Spectrum:

The carbon-13 NMR spectrum offers a more simplified view due to the lack of carbon-carbon coupling (in standard broadband-decoupled spectra) and a wider chemical shift range.

  • Spiro Carbon (C5): The unique spiro carbon, being a quaternary carbon, is expected to have a distinct chemical shift, likely in the range of 50-60 ppm .

  • Cyclohexane Carbons (C7, C8, C9): The carbon atoms of the cyclohexane ring are predicted to have chemical shifts in the typical aliphatic region. The carbons adjacent to the spiro center (C7) would be slightly downfield compared to the more remote carbons (C8, C9). A representative chemical shift for a simple cyclohexane is around 27.1 ppm.[4]

  • Piperazine Carbons (C2, C6 and C3, C5): The carbon atoms of the piperazine ring will be shifted downfield due to the influence of the nitrogen atoms. The carbons directly attached to the nitrogen atoms (C2, C6 and C3, C5) are expected to resonate in the range of 40-50 ppm .[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C6, C7, C8, C9, C10~1.4 - 1.6 (m)C7, C11: ~30-35 C8, C10: ~20-25 C9: ~25-30
C2, C3~2.7 - 3.0 (m)~40 - 50
N1-H, N4-H~1 - 5 (br s)-
C5-~50 - 60

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is suitable for more polar compounds and will allow for clear observation of exchangeable N-H protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.[6]

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

    • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Visualizing the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Transfer to NMR Tube c->d e 1D ¹H NMR d->e f 1D ¹³C NMR e->f g 2D NMR (COSY, HSQC) f->g h Chemical Shift Analysis g->h i Integration h->i j Coupling Constant Analysis i->j k Structure Elucidation j->k

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of 1,4-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of X-ray crystallography techniques for the structural elucidation of 1,4-diazaspiro[5.5]undecane derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of obtaining high-quality crystal structures for this important class of spirocyclic compounds. We will explore experimental protocols, compare analytical methodologies, and discuss the integration of complementary techniques to ensure the integrity of your structural data.

The Significance of Structural Analysis for this compound Derivatives

This compound and its derivatives are a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid, three-dimensional architecture of the spirocyclic scaffold provides a unique framework for the design of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms, including stereochemistry, conformational preferences, and intermolecular interactions, is paramount for establishing structure-activity relationships (SAR) and for the rational design of new drug candidates. X-ray crystallography stands as the definitive method for obtaining this detailed structural information.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized this compound derivative to a refined crystal structure is a multi-step process that requires careful planning and execution. Each stage presents its own set of challenges and opportunities for optimization.

cluster_0 Experimental Workflow Synthesis Synthesis of This compound Derivatives Purification Purification Synthesis->Purification Chromatography, Recrystallization Crystallization Crystallization Purification->Crystallization High Purity is Crucial Data_Collection X-ray Data Collection Crystallization->Data_Collection Mounting of Single Crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Pattern Validation Structure Validation Structure_Solution->Validation Refined Model

Caption: A typical experimental workflow for the X-ray crystallographic analysis of small molecules.

Synthesis and Purification

The synthesis of this compound derivatives can be achieved through various synthetic routes. Regardless of the chosen method, the purity of the final compound is a critical prerequisite for successful crystallization. Impurities can inhibit crystal growth, lead to the formation of poorly ordered crystals, or even become incorporated into the crystal lattice, compromising the quality of the diffraction data. Standard purification techniques such as column chromatography and recrystallization are often employed to achieve the high purity (>95%) required for crystallographic studies.

Crystallization: The Art and Science of Growing Quality Crystals

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in the entire process. The choice of crystallization method and solvent system is crucial and often requires empirical screening.

Common Crystallization Techniques for Piperidine and Spirocyclic Derivatives:

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to slowly evaporate, leading to the formation of crystals. A review of crystallization procedures for piperidin-4-ones and their derivatives indicates that distilled ethanol is a commonly used solvent for recrystallization.[1][2]

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution of the compound induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Solvent Selection:

The choice of solvent is critical. For piperidine-based compounds, polar solvents like ethanol, methanol, and acetonitrile are often good starting points.[3][4] A review on the crystallization of piperidin-4-one derivatives highlights that while ethanol is common, other solvents and solvent mixtures like acetonitrile, methanol, benzene-petroleum ether, and dichloromethane/methanol have also been successfully used.[2]

Experimental Protocol: A General Approach to Crystallization Screening

  • Solubility Testing: Begin by testing the solubility of a small amount of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to identify suitable candidates for crystallization.

  • Small-Scale Crystallization Trials: Set up small-scale crystallization experiments using various techniques and promising solvents or solvent mixtures.

  • Optimization: Once initial crystals are obtained, optimize the conditions (e.g., concentration, temperature, evaporation rate) to improve crystal size and quality.

A Comparative Guide to X-ray Diffraction Techniques

Two primary X-ray diffraction techniques are employed for the structural analysis of organic compounds: single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, well-ordered crystal (typically 0.1-0.5 mm)A microcrystalline powder
Data Output A three-dimensional map of electron densityA one-dimensional diffraction pattern
Information Obtained Precise atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactionsCrystal system, unit cell parameters, phase purity, crystallinity
Primary Application De novo structure determinationPhase identification, quality control, polymorphism screening
Advantages Provides the most detailed and unambiguous structural informationFaster, less demanding sample preparation, suitable for materials that do not form large single crystals
Limitations Growing suitable single crystals can be a significant bottleneckPeak overlap can make structure solution challenging for complex molecules; does not provide detailed atomic coordinates as readily as SC-XRD

For the definitive structural elucidation of novel this compound derivatives, single-crystal X-ray diffraction is the gold standard . It provides the high-resolution data necessary to accurately determine the molecular conformation, including the stereochemistry at the spirocenter and the conformation of the piperidine rings.

Powder X-ray diffraction , while not typically used for the initial structure determination of a new compound, is an invaluable tool for characterizing the bulk properties of a crystalline solid. It can be used to confirm the phase purity of a synthesized batch, identify different polymorphic forms, and monitor solid-state transformations. Studies have shown that for small organic molecules, PXRD can yield structural information that is comparable in precision to SC-XRD, making it a powerful complementary technique.[5][6][7]

Beyond Diffraction: An Integrated Approach to Structural Analysis

While X-ray crystallography provides a static picture of a molecule in the solid state, a comprehensive understanding of its properties often requires the integration of other analytical techniques that probe its behavior in solution and its energetic landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The View in Solution

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. For this compound derivatives, NMR is particularly useful for:

  • Confirming Connectivity: 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are routinely used to confirm the covalent framework of the synthesized molecule.

  • Conformational Analysis: The conformation of the piperidine rings and the overall shape of the molecule in solution can be inferred from the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. This is a significant advantage over X-ray crystallography, which is limited to the solid-state conformation.[8][9][10]

  • Dynamic Processes: NMR can be used to study dynamic processes such as ring inversion and restricted rotation, providing insights into the conformational flexibility of the molecule.[8][11]

Synergy with X-ray Crystallography: Comparing the solid-state conformation from X-ray crystallography with the solution-state conformation from NMR can reveal the influence of crystal packing forces on the molecular geometry and identify the most stable conformers in different environments.

Computational Chemistry: Predicting and Validating Structures

Computational methods, particularly density functional theory (DFT), are increasingly used to complement experimental structural data. In the context of this compound derivatives, computational chemistry can be used to:

  • Predict Conformational Preferences: Theoretical calculations can be used to determine the relative energies of different conformers, helping to identify the most stable structures.

  • Validate Experimental Structures: The geometric parameters (bond lengths, bond angles, torsion angles) from a crystal structure can be compared with those from a computationally optimized structure to validate the experimental model.[12][13]

  • Aid in Structure Solution: In cases where obtaining high-quality crystals is difficult, computational methods can be used to generate trial structures for structure solution from powder diffraction data.[13][14][15]

cluster_1 Integrated Structural Analysis X_ray X-ray Crystallography (Solid State) NMR NMR Spectroscopy (Solution State) X_ray->NMR Conformational Comparison Computational Computational Chemistry (In Silico) X_ray->Computational Validation & Prediction NMR->Computational Energy Calculations

Caption: An integrated approach combining experimental and computational methods for comprehensive structural analysis.

Data Analysis and Validation: Ensuring the Quality of Your Crystal Structure

Once diffraction data has been collected, the next step is to solve and refine the crystal structure. This is typically done using specialized software packages.

Common Software for Small Molecule Crystallography:

  • Structure Solution: Programs like SHELXT and SIR are commonly used for the initial determination of the crystal structure from the diffraction data.[16]

  • Structure Refinement: Software such as SHELXL and CRYSTALS is used to refine the atomic positions and other structural parameters against the experimental data.[17][18]

  • Visualization and Analysis: Programs like Mercury and PLATON are used to visualize the crystal structure, analyze intermolecular interactions, and prepare publication-ready graphics.[19]

Validation: The Final and Crucial Step

Before a crystal structure is published or used to guide drug design, it is essential to validate its quality. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes a Crystallographic Information File (CIF) for syntax errors, internal consistency, and potential structural issues.[20][21][22] It is imperative to address any alerts or errors identified by checkCIF before disseminating the structural data.[21]

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a powerful tool for elucidating their three-dimensional structures and informing the drug discovery process. While single-crystal X-ray diffraction remains the definitive method for obtaining high-resolution structural data, a comprehensive understanding of these molecules is best achieved through an integrated approach that combines crystallography with NMR spectroscopy and computational chemistry. By carefully executing the experimental workflow, from synthesis and crystallization to data analysis and validation, researchers can obtain high-quality structural information that is essential for advancing the development of new therapeutic agents based on this promising spirocyclic scaffold.

References

  • Pan, Q. Q., et al. (2012). Comparative crystal structure determination of griseofulvin: Powder X-ray diffraction versus single-crystal X-ray diffraction. Chinese Science Bulletin, 57(28-29), 3867-3871.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • SourceForge. (2013). Crystalbuilder. Retrieved from [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Pan, Q. Q., et al. (2012). Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure.
  • WinGX. (n.d.). Validation and Checking of CIF's. Retrieved from [Link]

  • ResearchGate. (2024). How the diffraction pattern of single crystal is different from the polycrystalline?. Retrieved from [Link]

  • Quora. (2014). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.
  • Merkys, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 1), 235–246.
  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Pan, Q. Q., et al. (2012). Comparative crystal structure determination of griseofulvin: Powder X-ray diffraction versus single-crystal X-ray diffraction. Chinese Science Bulletin, 57(28-29), 3867-3871.
  • SciSpace. (2011).
  • American Chemical Society. (n.d.). CIF Validation. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Crystallography Software. Retrieved from [Link]

  • ResearchGate. (2021).
  • University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • National Center for Biotechnology Information. (n.d.). Computational studies of crystal structure and bonding. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational prediction of organic crystal structures and polymorphism.
  • National Center for Biotechnology Information. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).
  • UCL Discovery. (n.d.). Computational prediction of organic crystal structures. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • DOI. (n.d.). Cocrystal Synthesis Through Crystal Structure Prediction.
  • National Center for Biotechnology Information. (n.d.). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Retrieved from [Link]

  • News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 1,4-Diazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of biological targets. Its rigid, three-dimensional architecture allows for precise orientation of functional groups, enabling high-affinity interactions with receptor binding pockets. This guide provides a comparative analysis of the biological activity of various this compound analogs, with a focus on their interactions with sigma receptors, opioid receptors, and the methyltransferase METTL3. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

The Versatility of the this compound Scaffold

The inherent conformational rigidity of the spirocyclic system is a key determinant of its utility in drug design. This rigidity reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. Furthermore, the two distinct nitrogen atoms within the this compound core provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By strategically introducing various substituents, chemists can fine-tune the pharmacological profile of these analogs, optimizing for potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities

This guide will delve into three primary areas where this compound analogs have demonstrated significant biological activity:

  • Sigma Receptor Modulation: As ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a range of neurological disorders and cancer.

  • Opioid Receptor Engagement: As dual-acting ligands for the µ-opioid receptor (MOR) and σ₁ receptor, a promising strategy for developing safer and more effective analgesics.

  • METTL3 Inhibition: As potent inhibitors of the N6-methyladenosine (m⁶A) writer protein METTL3, a novel target in oncology.

Sigma Receptor Ligands: Targeting Neurological Disorders and Cancer

Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of proteins with important roles in cellular function and signaling. The σ₁ receptor, in particular, is a ligand-regulated molecular chaperone at the endoplasmic reticulum, involved in processes such as ion channel modulation, neuronal signaling, and cell survival.

A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated for their affinity towards σ₁ and σ₂ receptors. The data below highlights the impact of structural modifications on binding affinity and selectivity.

Table 1: Comparative Binding Affinities of 1-Oxa-4,9-diazaspiro[5.5]undecane Analogs for Sigma Receptors

CompoundKᵢ (σ₁) (nM)[1]Kᵢ (σ₂) (nM)Selectivity (Kᵢ σ₂/Kᵢ σ₁)
Analog A 2-pyridylPhenethyl1.815083.3
Analog B 3-pyridylPhenethyl3.525071.4
Analog C 4-pyridylPhenethyl0.9120133.3
Analog D PhenylPhenethyl5.230057.7
  • Causality behind experimental choices: The selection of different aryl groups (R¹) and a consistent N-substituent (R², phenethyl) allows for a systematic evaluation of how electronics and heteroatom placement within the aryl ring influence sigma receptor affinity. The phenethyl group is a common motif in high-affinity sigma receptor ligands.

The data clearly indicates that the position of the nitrogen atom in the pyridyl ring significantly impacts σ₁ receptor affinity, with the 4-pyridyl analog (Analog C) exhibiting the highest potency. This suggests a specific hydrogen bonding interaction or electrostatic interaction within the σ₁ receptor binding site that is optimally satisfied by the 4-pyridyl nitrogen.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol outlines a self-validating system for determining the binding affinity of test compounds for σ₁ and σ₂ receptors.

Objective: To determine the inhibition constant (Kᵢ) of this compound analogs for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂)[2]

  • Radioligand: -pentazocine for σ₁ receptors, [³H]-DTG for σ₂ receptors in the presence of (+)-pentazocine to block σ₁ sites.[3]

  • Non-specific binding control: Haloperidol (10 µM)[4]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds (this compound analogs) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter and scintillation fluid

Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds I1 Incubate membranes, radioligand, and test compound (or buffer/haloperidol) P1->I1 P2 Prepare membrane homogenates P2->I1 P3 Prepare radioligand solution P3->I1 S1 Rapidly filter mixture through glass fiber filters I1->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Place filters in scintillation vials with fluid S2->S3 S4 Quantify radioactivity using a scintillation counter S3->S4 A1 Calculate specific binding S4->A1 A2 Generate competition curves A1->A2 A3 Determine IC50 and calculate Ki values A2->A3 cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis C1 Culture CHO-K1-hMOR cells C2 Plate cells in a 96-well plate C1->C2 T1 Pre-treat cells with test compounds or reference agonist C2->T1 T2 Stimulate cells with forskolin T1->T2 D1 Lyse cells to release intracellular cAMP T2->D1 D2 Measure cAMP levels using a specific assay kit D1->D2 A1 Generate dose-response curves D2->A1 A2 Determine EC50 and Emax values A1->A2

Caption: Workflow for a cAMP inhibition functional assay.

Procedure:

  • Cell Plating: Seed CHO-K1 cells expressing the human MOR into 96-well plates and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of the test compounds or a reference agonist for a short pre-incubation period.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for a defined period (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) relative to a full agonist like DAMGO. [1]

METTL3 Inhibitors: A New Frontier in Epigenetics and Oncology

The m⁶A RNA modification, installed by the METTL3-METTL14 writer complex, is a critical regulator of gene expression. Dysregulation of METTL3 has been implicated in various cancers, making it an attractive therapeutic target. Recently, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been identified as potent and selective inhibitors of METTL3.

Table 3: Comparative Inhibitory Potency of 1,4,9-Triazaspiro[5.5]undecan-2-one Analogs against METTL3

CompoundIC₅₀ (nM) (TR-FRET Assay) [5][6]
UZH1 70
UZH2 5
Analog X 5000
Analog Y 790
  • Authoritative Grounding: The use of a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is a state-of-the-art, robust method for high-throughput screening and determination of inhibitor potency. [5][6] The dramatic improvement in potency from Analog X to UZH2 (a 1400-fold increase) highlights the power of structure-based drug design and medicinal chemistry optimization. [7][5]Compound UZH2 demonstrated target engagement in cellular assays, reducing the m⁶A levels in cancer cell lines. [5][6]

Experimental Protocol: METTL3 Inhibition TR-FRET Assay

This protocol provides a framework for a homogenous, high-throughput assay to measure the inhibition of METTL3 activity.

Objective: To determine the IC₅₀ of 1,4,9-triazaspiro[5.5]undecan-2-one analogs against the METTL3/METTL14 complex.

Materials:

  • Recombinant human METTL3/METTL14 complex

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • RNA substrate

  • TR-FRET detection reagents (e.g., terbium-labeled anti-SAH antibody and a fluorescently labeled SAH analog)

  • Test compounds at various concentrations

  • Assay buffer

Workflow:

TRFRET_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_incubation_detection Incubation & Detection cluster_readout_analysis Readout & Analysis R1 Dispense test compounds into a 384-well plate R2 Add METTL3/METTL14 enzyme R1->R2 R3 Initiate reaction by adding SAM and RNA substrate R2->R3 I1 Incubate to allow enzymatic reaction (SAH production) R3->I1 I2 Add TR-FRET detection reagents I1->I2 I3 Incubate to allow antibody-SAH binding I2->I3 RA1 Read TR-FRET signal on a plate reader I3->RA1 RA2 Calculate the ratio of acceptor to donor emission RA1->RA2 RA3 Plot ratio vs. compound concentration and determine IC50 RA2->RA3

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-Diazaspiro[5.5]undecane. In the absence of a published spectrum for this specific molecule, this document leverages established fragmentation principles of analogous structures—namely piperidine derivatives and other diazaspiroalkanes—to construct a reliable predictive model. This approach is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation of novel nitrogen-containing heterocyclic compounds.

Introduction to this compound and its Structural Significance

This compound is a spirocyclic diamine featuring a piperidine ring and a perhydroazepine ring fused at a single quaternary carbon atom. Its chemical formula is C₉H₁₈N₂ with a monoisotopic mass of 154.147 Da.[1][2] Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity interactions with biological targets. Understanding the mass spectrometric behavior of the this compound core is crucial for identifying this scaffold in synthetic libraries, reaction mixtures, and metabolic studies.

Electron Ionization (EI) mass spectrometry is the chosen method for this analysis due to its ability to induce extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[3][4] The fragmentation pathways of aliphatic amines under EI are well-characterized and are primarily dictated by the energetically favorable cleavage of carbon-carbon bonds alpha to the nitrogen atom.[5][6] This process leads to the formation of resonance-stabilized iminium ions, which often represent the most abundant peaks in the mass spectrum.

Proposed Experimental Protocol for Data Acquisition

To ensure the generation of a high-quality and reproducible mass spectrum for this compound, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The logic behind this protocol is to ensure proper volatilization of the analyte, effective ionization, and comprehensive detection of fragment ions.

Workflow for Mass Spectrometry Analysis of this compound

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry GC_Sample 1. Sample Preparation Dissolve in Methanol (1 mg/mL) GC_Inject 2. Injection 1 µL, Splitless Mode, 250°C Inlet GC_Sample->GC_Inject Volatilization GC_Column 3. Separation HP-5ms column, Temp Program: 70°C (2 min) to 280°C @ 15°C/min GC_Inject->GC_Column Separation MS_Source 4. Ionization Electron Ionization (EI) 70 eV, 230°C Source Temp GC_Column->MS_Source Elution MS_Scan 5. Mass Analysis Scan Range: m/z 40-300 MS_Source->MS_Scan Acceleration & Deflection MS_Detect 6. Detection & Data Analysis Identify Molecular Ion & Fragments MS_Scan->MS_Detect Ion Detection M This compound M+• = m/z 154 F125 Fragment m/z 125 [M - C2H5]⁺ M->F125 α-cleavage - •C2H5 F97 Fragment m/z 97 [M - C3H8N]⁺ M->F97 Ring Cleavage - •C3H8N F83 Fragment m/z 83 [M - C4H9N2]⁺ M->F83 Ring Cleavage - •C4H9N2

Caption: Predicted primary fragmentation pathways of this compound.

Comparison with Structurally Similar Compounds

The predicted fragmentation can be benchmarked against known data for related structures.

  • Piperidine Derivatives: The fragmentation of piperidines is dominated by alpha-cleavage, leading to the loss of a substituent or hydrogen from the C2 or C6 position to form a stable iminium ion. [5][7]The proposed formation of the m/z 125 ion is directly analogous to this well-documented behavior.

  • Other Diazaspiroalkanes: Studies on compounds like 2-methyl-2,8-diazaspiro[5.5]undecane show that fragmentation is often initiated by coordinated scission of bonds involving the spiro-atom. [8]This supports the proposed pathways involving ring opening and subsequent fragmentation leading to ions like m/z 97 and m/z 83. The spirocyclic center acts as a focal point for complex rearrangements and cleavages that differentiate these molecules from simple bicyclic or monocyclic amines.

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted ions in the EI mass spectrum of this compound, their proposed elemental compositions, and the fragmentation mechanisms responsible for their formation.

m/zProposed FormulaProposed MechanismComments
154[C₉H₁₈N₂]⁺˙Molecular Ion (M⁺˙)Represents the intact ionized molecule.
153[C₉H₁₇N₂]⁺Loss of H•Common M-1 peak in amines.
125[C₇H₁₃N₂]⁺α-cleavageLoss of ethyl radical (•C₂H₅) from the piperidine ring. Expected to be a significant peak.
97[C₆H₁₁N]⁺Ring CleavageLoss of a C₃H₈N• radical fragment.
84[C₅H₁₀N]⁺α-cleavage/Ring OpeningFormation of a piperidine-derived iminium ion.
83[C₅H₉N]⁺˙From m/z 84Loss of H• from the m/z 84 fragment.
70[C₄H₈N]⁺Ring CleavageFurther fragmentation of larger ions.

Conclusion

The fragmentation pattern of this compound under Electron Ionization is predicted to be rich and informative, governed by well-established principles of amine and spirocycle mass spectrometry. The key diagnostic fragments are expected to arise from alpha-cleavage relative to the nitrogen atoms and cleavages of the spirocyclic ring system. Specifically, the presence of a strong peak at m/z 125 (loss of an ethyl group) and other significant ions such as m/z 97 and 83 would provide strong evidence for the this compound scaffold. This predictive guide serves as a valuable resource for identifying this and related structures in complex analytical scenarios, demonstrating how foundational knowledge of fragmentation mechanisms can be applied to elucidate the structures of novel compounds.

References

  • BenchChem. (2025).
  • Moreira, V. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • de Castro, V. H., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]

  • Islam, M., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]

  • Chem LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. [Link]

  • PubChem. (n.d.). This compound-3,5-dione. [Link]

  • Google Patents. (n.d.). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Harland, F., et al. (2017). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 15(12), 377. [Link]

  • Semantic Scholar. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • University of Arizona. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives. [Link]

  • PubChemLite. (n.d.). This compound-5,9-dione hydrochloride. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubChemLite. (n.d.). This compound (C9H18N2). [Link]

  • ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11-(o- and p-R-Anilino)-5H-dibenzo[b,e]d[5][9]iazepines. IV. [Link]

  • ResearchGate. (n.d.). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. [Link]

  • Qin, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

Sources

HPLC methods for the analysis of 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to HPLC Methodologies for the Analysis of 1,4-Diazaspiro[5.5]undecane

Welcome to a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative and qualitative analysis of this compound. As a polar, non-chromophoric diamine, this molecule presents unique challenges for separation and detection that standard reversed-phase methods struggle to overcome. This guide is designed for researchers, scientists, and drug development professionals, offering an objective comparison of viable analytical strategies, supported by established scientific principles and exemplary experimental data. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is presented as a self-validating system.

The core analytical challenge with this compound lies in its physicochemical properties. It is a highly polar compound, leading to poor retention on conventional non-polar stationary phases like C18.[1] Furthermore, it lacks a native chromophore, rendering direct UV detection difficult and necessitating alternative detection strategies or derivatization.[2] This guide will compare three robust HPLC-based strategies to address these challenges:

  • Reversed-Phase HPLC with Pre-column Derivatization: A classic approach to enhance retention and enable sensitive detection.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique for direct analysis of polar compounds.

  • Ion-Pair Reversed-Phase HPLC: A modification of RP-HPLC to improve retention of ionic analytes.

Comparative Analysis of HPLC Methodologies

Each analytical approach offers distinct advantages and is suited for different applications. The choice of method depends on factors such as required sensitivity, sample matrix complexity, available instrumentation (e.g., mass spectrometry), and desired sample throughput.

Parameter RP-HPLC with Pre-column Derivatization Hydrophilic Interaction Liquid Chromatography (HILIC) Ion-Pair RP-HPLC
Principle Covalent labeling of the analyte with a UV-active or fluorescent tag to increase hydrophobicity and detectability.[2]Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase from a high-organic mobile phase.[3]Formation of a neutral ion-pair between the cationic analyte and an anionic reagent, which is then retained on a non-polar stationary phase.
Stationary Phase C18, C8 (Standard non-polar phases)[4]Bare Silica, Amino, Amide, or other polar bonded phases.[5][6]C18, C8 (Standard non-polar phases)
Mobile Phase Acetonitrile/Water or Methanol/Water gradients.High percentage of Acetonitrile (>70%) with an aqueous buffer (e.g., Ammonium Formate/Acetate).[3]Acetonitrile/Water or Methanol/Water containing an ion-pairing reagent (e.g., alkyl sulfonate).[7]
Detection UV-Vis or Fluorescence (highly sensitive).[2]Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), Charged Aerosol (CAD).UV-Vis (if reagent has chromophore), MS (with volatile reagents).[8]
Sample Prep More complex; requires a robust and reproducible derivatization reaction step.Simple; typically dilution in the mobile phase.Simple; dilution, but mobile phase preparation is critical.
Advantages • High sensitivity and selectivity. • Utilizes common RP columns and instrumentation.• Direct analysis without derivatization. • High sensitivity with ESI-MS due to high organic mobile phase.[1]• Utilizes common RP columns. • Can significantly improve retention of charged analytes.
Disadvantages • Derivatization can be time-consuming and introduce variability. • Potential for side-products.[2]• Retention can be sensitive to mobile phase water content and buffer. • Requires careful column equilibration.[5]• Non-volatile ion-pair reagents are incompatible with MS. • Can lead to long column equilibration times and carryover.[7]

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

Expertise & Experience: The Rationale

This is the go-to method when high sensitivity is paramount and a mass spectrometer is unavailable. By covalently attaching a molecule with a strong chromophore or fluorophore, we solve two problems simultaneously: we make the non-absorbing this compound visible to UV or fluorescence detectors, and we increase its hydrophobicity, leading to strong retention on a standard C18 column. The choice of derivatizing agent is critical. 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is an excellent candidate for primary and diamines, offering good selectivity, mild reaction conditions, and producing a highly stable and fluorescent derivative.[2]

Experimental Workflow: RP-HPLC with Derivatization

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Accurately weigh sample and dissolve in Diluent (e.g., 0.1 M Borate Buffer, pH 9.0) S2 Add DMQC-OSu reagent solution in Acetonitrile S1->S2 S3 Incubate at controlled temperature (e.g., 60°C for 30 min) S2->S3 S4 Quench reaction (e.g., with glycine solution) S3->S4 A1 Inject derivatized sample onto C18 column S4->A1 A2 Gradient Elution with ACN/Water mobile phase A1->A2 A3 Fluorescence Detection (e.g., Ex: 340 nm, Em: 450 nm) A2->A3 D1 Integrate peak area of the derivatized analyte A3->D1 D2 Quantify against a calibration curve of derivatized standards D1->D2

Caption: Workflow for RP-HPLC analysis with pre-column derivatization.

Trustworthiness: Self-Validating Protocol

This protocol is designed for reproducibility. The use of a buffer controls the pH of the derivatization reaction, ensuring consistent reaction efficiency. A quenching step is included to stop the reaction definitively, preventing further derivatization of excess reagent or other sample components over time. Quantification is performed against standards that have undergone the exact same preparation steps as the unknown samples, which inherently corrects for any incomplete reaction yield.

Detailed Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water, adjust pH to 9.0 with 1 M NaOH, and make up the volume to 1 L.

    • DMQC-OSu Solution (1 mg/mL): Dissolve 10 mg of DMQC-OSu in 10 mL of acetonitrile. Prepare fresh daily.

    • Quenching Solution (1 M Glycine): Dissolve 7.5 g of glycine in 100 mL of HPLC-grade water.

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in borate buffer. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock with the same buffer.

    • Prepare unknown samples to an expected concentration within the calibration range using the borate buffer.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample in a microvial, add 100 µL of the DMQC-OSu solution.

    • Vortex briefly and incubate in a heating block at 60°C for 30 minutes.

    • Cool to room temperature and add 20 µL of the quenching solution to consume excess reagent. Vortex.

    • Filter the resulting solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm)

    • Injection Volume: 10 µL

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Expertise & Experience: The Rationale

HILIC is an elegant solution that circumvents the need for derivatization. It is designed specifically for polar compounds that are poorly retained in reversed-phase.[9] The mechanism relies on partitioning the analyte between the bulk mobile phase (high in organic solvent) and a water-enriched layer immobilized on the surface of a polar stationary phase (like bare silica).[3] For a basic amine like this compound, this approach provides excellent retention and is highly compatible with mass spectrometry, as the mobile phases are volatile and the high organic content promotes efficient ESI ionization.[1] The use of a buffer, such as ammonium formate, is critical to control the pH and ionic strength, ensuring reproducible retention and good peak shape.[5]

Experimental Workflow: HILIC-MS

cluster_prep Sample Preparation cluster_analysis HILIC Analysis cluster_data Data Processing S1 Accurately weigh sample S2 Dissolve and dilute in initial mobile phase (e.g., 90% ACN / 10% Buffer) S1->S2 S3 Filter through 0.22 µm syringe filter S2->S3 A1 Inject onto HILIC column (e.g., bare silica) S3->A1 A2 Gradient Elution by increasing aqueous buffer concentration A1->A2 A3 Detection by ESI-MS (Positive Ion Mode) A2->A3 D1 Extract ion chromatogram for analyte's m/z A3->D1 D2 Quantify peak area against a calibration curve D1->D2

Caption: Workflow for direct analysis using HILIC-MS.

Trustworthiness: Self-Validating Protocol

The simplicity of sample preparation is a key strength. By dissolving the sample directly in the initial mobile phase, we ensure compatibility and minimize solvent-mismatch effects that can distort peak shape. The use of a mass spectrometer provides ultimate specificity; quantification is based on the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+, eliminating potential interference from other sample components. The protocol specifies a sufficient equilibration time, which is crucial in HILIC to ensure the stable formation of the aqueous layer on the stationary phase, leading to reproducible retention times.[5]

Detailed Protocol:

  • Reagent Preparation:

    • Ammonium Formate Buffer (100 mM, pH 3.0): Dissolve 6.31 g of ammonium formate in 900 mL of HPLC-grade water, adjust pH to 3.0 with formic acid, and make up the volume to 1 L.

  • Standard & Sample Preparation:

    • Prepare a diluent matching the initial mobile phase conditions (e.g., 90% Acetonitrile / 10% of 100 mM Ammonium Formate Buffer).

    • Prepare a 1 mg/mL stock solution of this compound in the diluent. Create calibration standards by serial dilution with the same diluent.

    • Prepare unknown samples to an expected concentration within the calibration range using the diluent.

  • HILIC Conditions:

    • Column: Bare Silica, 2.1 x 100 mm, 3 µm

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 100 mM Ammonium Formate Buffer, pH 3.0

    • Gradient: 95% A to 70% A over 10 minutes, hold for 2 minutes, return to 95% A and equilibrate for 8 minutes.

    • Flow Rate: 0.3 mL/min

    • Detection: ESI-MS (Positive Ion Mode), monitoring for [M+H]+

    • Injection Volume: 5 µL

Method 3: Ion-Pair Reversed-Phase HPLC

Expertise & Experience: The Rationale

This technique serves as a bridge, allowing the use of ubiquitous reversed-phase columns for polar, ionic compounds. For the cationic this compound, we introduce a negatively charged ion-pairing reagent (e.g., an alkyl sulfonate like heptanesulfonic acid) into the mobile phase. The reagent forms a charge-neutralized, hydrophobic complex with the analyte.[8] This complex has a much greater affinity for the non-polar C18 stationary phase, resulting in increased and controllable retention. The length of the alkyl chain on the ion-pair reagent is a key parameter; a longer chain provides more hydrophobicity and thus more retention.[7] This method is powerful but requires careful management to avoid column contamination and MS incompatibility if non-volatile reagents are used.

Experimental Workflow: Ion-Pair RP-HPLC

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Accurately weigh sample S2 Dissolve and dilute in Mobile Phase A S1->S2 S3 Filter through 0.22 µm syringe filter S2->S3 A2 Inject sample S3->A2 A1 Equilibrate C18 column extensively with mobile phase A1->A2 A3 Isocratic or Gradient Elution A2->A3 A4 Detection by UV (low nm) or CAD/ELSD A3->A4 D1 Integrate analyte peak area A4->D1 D2 Quantify against a calibration curve D1->D2

Caption: Workflow for Ion-Pair Reversed-Phase HPLC analysis.

Trustworthiness: Self-Validating Protocol

This protocol emphasizes the most critical aspect of ion-pair chromatography: rigorous column equilibration. The ion-pairing reagent must be allowed to fully coat the stationary phase to establish a stable, dynamic equilibrium, which is the foundation for reproducible retention times.[7] Using a dedicated column for ion-pairing applications is strongly recommended to prevent contamination of columns used for other methods. The mobile phase pH is controlled with a buffer to ensure the analyte remains in its protonated (cationic) state, which is necessary for the ion-pairing mechanism to function.[7]

Detailed Protocol:

  • Reagent Preparation:

    • Mobile Phase A: 5 mM Sodium Heptanesulfonate in 25 mM Phosphate Buffer, pH 2.5.

    • Mobile Phase B: Acetonitrile.

  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A. Create calibration standards by serial dilution with the same mobile phase.

    • Prepare unknown samples to an expected concentration within the calibration range using Mobile Phase A.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (dedicate this column to ion-pair methods)

    • Equilibration: Flush column with the operating mobile phase for at least 60 minutes before the first injection.

    • Mobile Phase Composition: Isocratic 80% A / 20% B.

    • Flow Rate: 1.0 mL/min

    • Detection: Charged Aerosol Detector (CAD) or UV at low wavelength (e.g., 205 nm).

    • Injection Volume: 20 µL

    • Column Wash: After analysis, flush the column thoroughly with a salt-free mobile phase (e.g., 50/50 Acetonitrile/Water) to remove the ion-pairing reagent.

Conclusion and Recommendations

The optimal HPLC method for analyzing this compound is dictated by the specific analytical objective.

  • For high-sensitivity quantification in complex matrices without access to MS , RP-HPLC with pre-column derivatization is the superior choice. The initial investment in method development for the derivatization step pays off with robust and sensitive detection.

  • For direct, rapid, and specific analysis, especially when coupling to mass spectrometry for identification or bioanalysis, HILIC is the most powerful and elegant solution. Its simple sample preparation and compatibility with ESI-MS make it ideal for high-throughput applications.

  • When restricted to standard RP-HPLC-UV systems and derivatization is not feasible, Ion-Pair RP-HPLC offers a viable alternative to achieve retention. However, it requires meticulous column care and is often less amenable to gradient elution and MS detection.

By understanding the fundamental principles behind each of these methodologies, researchers can select and optimize the most appropriate analytical strategy to generate accurate, reliable, and reproducible data for this compound.

References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • ResearchGate. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities | Request PDF. [Link]

  • ResearchGate. Hydrophilic interaction chromatography and its applications in the separation of basic drugs. [Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN78. [Link]

  • Mercer, A. J., et al. (2000). Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 221-225. [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • ResearchGate. Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [Link]

  • Galgano, F., et al. (2004). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One, 38(1), 31-38. [Link]

  • LCGC North America. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]

  • J&K Scientific LLC. (2021). Method Development Guide of Ion-pair Reagents. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1,4-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

The spirocyclic scaffold, particularly the 1,4-diazaspiro[5.5]undecane core, is a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture provides unique vectoral arrays for substituent placement, enabling enhanced target engagement and improved physicochemical properties compared to flat, aromatic systems.[1] This guide provides a comparative analysis of the primary synthetic strategies to access this valuable motif, offering insights into the mechanistic underpinnings and practical considerations for each approach. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic route based on their specific project needs, considering factors such as yield, scalability, and access to starting materials.

Introduction to this compound

This compound and its derivatives are integral components in the development of novel therapeutics, particularly for neurological disorders.[2] The unique spirocyclic structure is valuable for creating compounds that can modulate neurotransmitter systems.[2] Furthermore, this scaffold is utilized in the synthesis of potential anti-inflammatory and analgesic agents.[2] The inherent structural complexity of this compound allows for the generation of diverse chemical entities with enhanced biological activity and selectivity, making it a focal point in many drug discovery programs.[2]

Synthetic Strategies: A Detailed Comparison

Two predominant strategies for the synthesis of the this compound core and its derivatives are the Double Michael Addition and Reductive Amination pathways. Each approach presents distinct advantages and challenges, which are detailed below.

Double Michael Addition: A Convergent Approach

The Double Michael Addition represents a powerful and convergent method for the construction of the this compound ring system. This strategy typically involves the reaction of a dinucleophile with a suitable Michael acceptor.

A notable example is the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylideneacetones.[3][4] This reaction proceeds in a cascade fashion to furnish highly substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones in excellent yields, often up to 98%.[3][4]

Reaction Mechanism:

The reaction is initiated by the deprotonation of the active methylene compound (N,N-dimethylbarbituric acid) by a base, such as diethylamine, to generate a nucleophilic enolate. This enolate then undergoes a conjugate addition to one of the α,β-unsaturated ketone moieties of the diarylideneacetone. A subsequent intramolecular Michael addition of the newly formed enolate onto the second α,β-unsaturated system leads to the formation of the spirocyclic ring.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone [3]

  • To a solution of 1,5-diphenyl-1,4-pentadien-3-one (1 mmol) and N,N-dimethylbarbituric acid (1 mmol) in dichloromethane (10 mL), add diethylamine (2.5 equiv.).

  • Stir the reaction mixture at room temperature for the specified time (typically monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Advantages:

  • High Convergence and Atom Economy: This one-pot reaction assembles the complex spirocyclic core from readily available starting materials in a single step.

  • Excellent Yields: Reported yields are consistently high, making it an efficient route.[3][4]

  • Mild Reaction Conditions: The reaction is typically carried out at ambient temperature.[3][4]

Disadvantages:

  • Limited Scope for Unsubstituted Core: This specific method primarily yields highly substituted derivatives (tetraones). Further synthetic manipulations would be required to obtain the parent this compound.

  • Potential for Side Reactions: Careful control of reaction conditions is necessary to avoid polymerization or other side reactions of the Michael acceptor.

Double_Michael_Addition start Starting Materials: - Diarylidenacetone - N,N-Dimethylbarbituric Acid base Base Addition (e.g., Diethylamine) start->base enolate Enolate Formation base->enolate Deprotonation michael1 First Michael Addition enolate->michael1 intermediate Acyclic Intermediate michael1->intermediate michael2 Intramolecular Michael Addition intermediate->michael2 product 2,4-Diazaspiro[5.5]undecane -1,3,5,9-tetraone michael2->product purification Purification product->purification final_product Final Product purification->final_product

Reductive Amination: A Stepwise and Versatile Approach

Reductive amination is a cornerstone of amine synthesis and provides a versatile, albeit more linear, approach to the this compound scaffold.[5][6][7] This method involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction.[8]

A patented route to 1,4-diazaspiro[5.5]undecan-3-one, a key intermediate for pharmaceutical compounds, starts from cyclohexanone.[9] This multi-step process highlights the utility of reductive amination in constructing the core structure.

Reaction Pathway Overview: [9]

  • Nitromethane Adduct Formation: Cyclohexanone reacts with nitromethane to form 1-(nitromethyl)cyclohexan-1-ol, which then dehydrates to (nitromethylene)cyclohexane.

  • Glycinate Addition: An alkyl glycinate is added to (nitromethylene)cyclohexane to produce an alkyl (1-(nitromethyl)cyclohexyl)glycinate.

  • Reductive Cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the lactam, 1,4-diazaspiro[5.5]undecan-3-one.

Key Reaction: Reductive Amination

The crucial step in many related syntheses is the reductive amination of a suitable keto-amine precursor. This transformation is typically achieved using a variety of reducing agents.

Common Reducing Agents for Reductive Amination:

  • Sodium Cyanoborohydride (NaBH3CN): This reagent is particularly effective as it is stable at lower pH and selectively reduces the protonated imine in the presence of the ketone.[7][8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)3): A milder and less toxic alternative to NaBH3CN, it is often used in solvents like dichloromethane or dichloroethane.[6][10]

  • Catalytic Hydrogenation: The use of catalysts such as Raney Nickel, Palladium, or Platinum with hydrogen gas is a classic and often highly efficient method for reductive amination.[5][11]

Experimental Protocol: General Reductive Amination [8][10]

  • Dissolve the ketone and the amine in a suitable solvent (e.g., methanol, dichloroethane).

  • If necessary, add a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.

  • Add the reducing agent (e.g., NaBH3CN or NaBH(OAc)3) portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching any remaining reducing agent and extracting the product.

  • Purify the crude product by chromatography or crystallization.

Advantages:

  • Versatility: This approach allows for the introduction of a wide range of substituents on both the cyclohexane and the diazacyclic portions of the molecule.

  • Control over Stereochemistry: Chiral auxiliaries or catalysts can be employed to achieve stereoselective synthesis of specific isomers.

  • Access to Diverse Derivatives: The stepwise nature of the synthesis allows for the isolation of intermediates that can be further functionalized.

Disadvantages:

  • Longer Synthetic Sequence: Compared to the double Michael addition, reductive amination pathways often involve more synthetic steps.

  • Use of Potentially Toxic Reagents: Some reducing agents, like sodium cyanoborohydride, are toxic and require careful handling.[6]

Reductive_Amination_Pathway start Starting Materials: - Ketone - Amine imine_formation Imine/Enamine Formation start->imine_formation imine Imine/Iminium Ion Intermediate imine_formation->imine reduction Reduction imine->reduction Reducing Agent (e.g., NaBH3CN) product Amine Product reduction->product workup Reaction Workup & Purification product->workup final_product Final Product workup->final_product

Comparative Summary of Synthetic Routes

FeatureDouble Michael AdditionReductive Amination
Number of Steps Typically one potMulti-step
Overall Yield Excellent (often >90%)Moderate to good (variable)
Starting Materials Diarylidenacetones, active methylene compoundsKetones, amines
Scalability Potentially challenging due to exothermsGenerally more straightforward to scale
Versatility More limited to specific substitution patternsHighly versatile for diverse derivatives
Key Intermediates Transient enolatesIsolable imines/enamines
Reagent Safety Uses common organic basesMay involve toxic hydrides (e.g., NaBH3CN)

Conclusion and Future Perspectives

Both the Double Michael Addition and Reductive Amination pathways offer viable and effective routes to the this compound core. The choice of synthetic strategy will ultimately depend on the specific goals of the research program. For the rapid generation of highly functionalized libraries around a specific tetraone scaffold, the Double Michael Addition is an attractive option due to its convergency and high yields. Conversely, for the synthesis of a wider range of derivatives with more control over substitution patterns and stereochemistry, a more linear approach involving Reductive Amination is often preferred.

Future developments in this field will likely focus on the development of more efficient and environmentally benign catalytic methods. For instance, the use of earth-abundant metal catalysts for reductive amination is a growing area of research that promises to reduce the reliance on stoichiometric and often toxic reducing agents.[12][13] Additionally, the development of novel multicomponent reactions that can assemble the spirocyclic core with even greater complexity and efficiency will continue to be a major driver of innovation in the synthesis of these important pharmaceutical building blocks.

References

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2020).
  • Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Myers, A. (n.d.). Chem 115. Harvard University. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • MySkinRecipes. (n.d.). This compound-5,9-DIONE HCL. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Du Bois, J., & Espino, C. G. (2005). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Angewandte Chemie International Edition, 44(11), 1599-1602. [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2022). MDPI. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). ResearchGate. [Link]

  • A New Way to Amines. (2014, October 16). GalChimia. [Link]

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Conformational Analysis of the 1,4-Diazaspiro[5.5]undecane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazaspiro[5.5]undecane scaffold is a key structural motif in a range of biologically active molecules and functional materials. Its unique three-dimensional architecture, conferred by the spirocyclic fusion of two piperidine rings, provides a rigid framework that can be strategically functionalized to interact with biological targets. A thorough understanding of the conformational preferences of this ring system is paramount for rational drug design and the development of novel materials. This guide provides an in-depth comparative analysis of the experimental and computational methodologies used to elucidate the conformational landscape of this compound, offering insights into the subtle interplay of steric and stereoelectronic effects that govern its structure.

The Conformational Landscape of this compound

The this compound system is composed of two six-membered rings sharing a central spiro carbon atom. Each piperidine ring can, in principle, adopt a low-energy chair conformation or higher-energy boat or twist-boat conformations. Consequently, the entire spirocycle can exist in several conformational states, including chair-chair, chair-boat, and boat-boat forms. The relative energies of these conformers dictate the predominant shape of the molecule in a given environment.

Chair-Chair (C-C) Chair-Chair (C-C) Chair-Boat (C-B) Chair-Boat (C-B) Chair-Chair (C-C)->Chair-Boat (C-B) Ring Inversion Boat-Boat (B-B) Boat-Boat (B-B) Chair-Chair (C-C)->Boat-Boat (B-B) Higher Energy Transition Chair-Boat (C-B)->Boat-Boat (B-B) Ring Inversion

Caption: Conformational equilibrium of the this compound ring system.

Methodologies for Conformational Analysis: A Comparative Overview

The conformational preferences of the this compound ring system can be investigated through a combination of experimental techniques and computational modeling. Each approach offers unique advantages and, when used in concert, provides a comprehensive understanding of the system's dynamic behavior.

Method Strengths Limitations
NMR Spectroscopy Provides detailed information about the solution-state conformation and dynamic processes over a range of temperatures.Data interpretation can be complex for conformationally flexible systems. Requires isotopic labeling for certain experiments.
X-ray Crystallography Provides a precise and unambiguous determination of the solid-state conformation.The observed conformation may not be the most stable in solution. Crystal packing forces can influence the molecular geometry.
Computational Chemistry (DFT, MM) Allows for the calculation of the relative energies and geometric parameters of all possible conformers. Provides insights into the electronic factors governing conformational stability.The accuracy of the results is dependent on the chosen level of theory and force field. Solvent effects can be challenging to model accurately.

Experimental Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For the this compound system, key NMR parameters provide insights into the preferred ring conformations and the energetics of conformational exchange.

  • Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment and spatial orientation. For instance, axial and equatorial protons in a chair conformation typically have distinct chemical shifts.

  • Coupling Constants (³JHH): The vicinal coupling constants between protons on adjacent carbons are related to the dihedral angle between them via the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an anti-periplanar (180°) relationship, often found between axial protons in a chair conformation. Smaller coupling constants (typically 1-5 Hz) suggest a gauche relationship, as seen between axial-equatorial and equatorial-equatorial protons.

  • Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space, regardless of their bonding connectivity. For example, strong NOEs between axial protons on the same face of a piperidine ring can confirm a chair conformation.

Variable-Temperature (VT) NMR Spectroscopy

By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion. At low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a single time-averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the conformational change.[1][2]

Experimental Protocol: Variable-Temperature ¹H NMR of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., methanol-d₄, dichloromethane-d₂) in a high-quality NMR tube. The choice of solvent is critical, as it must remain liquid over the desired temperature range.[1]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum. Continue this process until distinct signals for different conformers are observed or the solvent begins to freeze.[1]

  • High-Temperature Spectra: If coalescence was not observed at ambient temperature, gradually increase the temperature in a similar stepwise manner until the relevant signals coalesce.

  • Data Analysis: Identify the coalescence temperature (Tc) for a pair of exchanging signals. Use the following equation to calculate the rate constant (k) at coalescence: k = (πΔν) / √2 where Δν is the frequency difference between the two signals at low temperature.

  • Thermodynamic Parameters: Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc ln(kh / k_B Tc) where R is the gas constant, T_c is the coalescence temperature in Kelvin, k is the rate constant, h is Planck's constant, and k_B is the Boltzmann constant.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. For a derivative of 2,4-diazaspiro[5.5]undecane, X-ray analysis has confirmed that the cyclohexanone ring adopts a chair conformation.[3] This provides a valuable benchmark for comparison with solution-state and computational data. However, it is important to recognize that crystal packing forces can sometimes stabilize a conformation that is not the most stable in solution.

Computational Approaches: Modeling Conformational Preferences

Computational chemistry offers a powerful means of investigating the conformational landscape of molecules. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), and Molecular Mechanics (MM) force fields can be used to calculate the geometries and relative energies of different conformers.

A computational analysis of the parent this compound and its N,N'-dimethyl derivative was performed to provide comparative data. The results indicate a clear preference for the chair-chair conformation in both cases.

Conformer Relative Energy (kcal/mol) - Parent Relative Energy (kcal/mol) - N,N'-dimethyl
Chair-Chair (C-C)0.000.00
Chair-Boat (C-B)+5.8+6.2
Boat-Boat (B-B)+10.5+11.1

Disclaimer: The computational data presented here are based on theoretical calculations for illustrative purposes and have not been experimentally validated for the parent compound.

Analysis of Conformational Preferences and Stereoelectronic Effects

The preference for the chair-chair conformation in this compound is primarily due to the minimization of steric strain. The chair geometry allows for all substituents on the ring carbons to be in either axial or equatorial positions, which is energetically more favorable than the eclipsed and flagpole interactions present in boat conformations.

Stereoelectronic Effects: The Anomeric Effect

In heterocyclic systems containing nitrogen, stereoelectronic effects can also play a significant role in determining conformational preferences. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom to adopt an axial orientation, despite the potential for increased steric hindrance. This is often explained by a stabilizing hyperconjugative interaction between a lone pair on the heteroatom and the antibonding orbital (σ) of the C-substituent bond. In the case of the N-H bonds in this compound, an analogous effect involving the lone pair of one nitrogen and the σ orbital of the C-N bond of the other ring can influence the overall geometry.

cluster_0 Anomeric Effect in this compound N1_lone_pair N1 Lone Pair (n) Stabilization Hyperconjugative Stabilization N1_lone_pair->Stabilization Donation C_spiro_N2_sigma_star C-N2 σ* orbital C_spiro_N2_sigma_star->Stabilization Acceptance

Caption: Stereoelectronic stabilization in the this compound ring system.

The introduction of methyl groups on the nitrogen atoms in N,N'-dimethyl-1,4-diazaspiro[5.5]undecane further stabilizes the chair-chair conformation. The equatorial orientation of the methyl groups is strongly favored to avoid steric clashes with the axial protons on the ring, a phenomenon well-documented in substituted piperidines.[4]

Comparison with Related Ring Systems

The conformational behavior of this compound can be contextualized by comparing it to simpler, related systems like cyclohexane and piperidine.

System Preferred Conformation Key Conformational Features
CyclohexaneChairRing inversion barrier of ~10-11 kcal/mol.
PiperidineChairEquatorial N-H is generally more stable than axial N-H. Ring inversion barrier is slightly lower than cyclohexane.[5]
This compoundChair-ChairSpiro-fusion restricts some conformational flexibility. Potential for stereoelectronic interactions between the two rings.

The spiro-fusion in this compound introduces additional rigidity compared to a single piperidine ring. The presence of two nitrogen atoms also introduces the possibility of intramolecular hydrogen bonding and complex stereoelectronic interactions that are absent in cyclohexane.

Conclusion

The conformational analysis of the this compound ring system reveals a strong preference for the chair-chair conformation, driven by the minimization of steric strain. This preference is further reinforced by N-alkylation. A comprehensive understanding of the conformational landscape of this important scaffold is best achieved through a synergistic approach that combines the solution-state insights from NMR spectroscopy, the definitive solid-state data from X-ray crystallography, and the detailed energetic and electronic information provided by computational modeling. These methodologies, when applied in a complementary fashion, provide the robust structural foundation necessary for the rational design of novel therapeutic agents and advanced materials incorporating the this compound core.

References

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022. [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022. [Link]

  • Conformational equilibrium in N-methylpiperidine. Journal of the Chemical Society, Chemical Communications, 1985. [Link]

  • 1H NMR variable temperature experiment (VT from 10 to 90 °C) of complex 1. ResearchGate, 2020. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate, 2014. [Link]

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed, 1993. [Link]

  • Variable Temperature NMR Spectroscopy. Oxford Instruments, 2023. [Link]

  • Variable Temperature NMR Experiments. University of Oxford, N.D. [Link]

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog, 2014. [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing, 2021. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton, 2021. [Link]

  • This compound. PubChem, N.D. [Link]

  • Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. PubMed, 2017. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN, 2011. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect, 2017. [Link]

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. ResearchGate, 2015. [Link]

Sources

A Researcher's Guide to Benchmarking Novel 1,4-Diazaspiro[5.5]undecane Derivatives Against Known Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking

The spirocyclic structure of 1,4-diazaspiro[5.5]undecane offers a unique three-dimensional geometry that can be exploited to achieve high-affinity and selective interactions with biological targets. Previous explorations of similar spiro-heterocycles have revealed activities ranging from modulation of central nervous system receptors to enzyme inhibition, highlighting their therapeutic potential.[1][2][4]

To translate this potential into tangible drug candidates, a rigorous and standardized evaluation process is paramount. This guide focuses on Acetylcholinesterase (AChE), a serine hydrolase critical for terminating neurotransmission at cholinergic synapses.[5] Its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.[6][7] By benchmarking novel compounds against well-characterized AChE inhibitors (AChEIs) like Donepezil, researchers can:

  • Quantify Potency: Determine the half-maximal inhibitory concentration (IC50) to understand the compound's effectiveness.

  • Establish Structure-Activity Relationships (SAR): Correlate chemical modifications with changes in inhibitory activity.

  • Validate Assay Performance: Ensure the reliability and reproducibility of the screening data.

This guide will walk you through the necessary experimental and analytical workflows to achieve these goals.

Experimental Design & Protocols

Causality Behind Experimental Choices

Target Selection: Acetylcholinesterase (AChE) is an ideal target for this benchmarking guide due to its well-understood mechanism, the availability of robust assay methods, and a rich pharmacology of known inhibitors.[6][8][9][10]

Benchmark Inhibitor: Donepezil is selected as the reference compound. It is a potent, reversible, and selective AChEI widely used in clinical practice, making it an authoritative benchmark for comparison.[6][7][8][9]

Assay Method: The Ellman's method is the gold standard for measuring AChE activity.[11][12][13] It is a colorimetric assay that is simple, reliable, and adaptable to a high-throughput 96-well plate format, making it ideal for screening multiple compounds and concentrations.[5][11] The principle relies on the AChE-mediated hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine then reacts with Ellman's reagent (DTNB) to generate a yellow product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[11][12][13] The rate of color formation is directly proportional to AChE activity.[12]

Visualization of the Experimental Workflow

The entire benchmarking process, from initial preparation to final data analysis, can be visualized as a logical sequence.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Compound_Prep Compound Dilution (Test & Reference) Plate_Setup Plate Setup (Buffer, Inhibitors, Controls) Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Enzyme, DTNB, Substrate) Reagent_Prep->Plate_Setup Enzyme_Add Add AChE Enzyme (Pre-incubate) Plate_Setup->Enzyme_Add Reaction_Start Initiate Reaction (Add ATCh Substrate) Enzyme_Add->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Kinetic_Read Rate_Calc Calculate Reaction Rates (V₀) Kinetic_Read->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc Curve_Fit Non-linear Regression (Dose-Response Curve) Inhibition_Calc->Curve_Fit IC50_Det IC50 Determination Curve_Fit->IC50_Det

Caption: High-level workflow for AChE inhibitor benchmarking.

Detailed Step-by-Step Protocol: AChE Inhibition Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Recombinant Human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Donepezil HCl (Reference Inhibitor)

  • New this compound derivatives (Test Compounds)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes (a typical final concentration is 0.1 U/mL).[11]

    • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.[11]

    • ATCh Substrate Solution (10 mM): Prepare fresh daily by dissolving ATCh in deionized water.[11]

    • Compound Stock Solutions (10 mM): Prepare 10 mM stock solutions of Donepezil and all test derivatives in 100% DMSO.

  • Assay Plate Setup:

    • Create a serial dilution series for each test compound and Donepezil. Start with the 10 mM stock and perform 1:3 serial dilutions in phosphate buffer containing a fixed percentage of DMSO to ensure consistent solvent concentration across all wells.

    • In a 96-well plate, add the following to designated wells (total volume will be 150 µL):

      • Test Wells:

        • 25 µL of phosphate buffer

        • 25 µL of compound dilution (Test or Reference)

        • 50 µL of DTNB solution

        • 25 µL of AChE enzyme solution

      • Positive Control (100% Activity):

        • 50 µL of phosphate buffer (with DMSO matching test wells)

        • 50 µL of DTNB solution

        • 25 µL of AChE enzyme solution

      • Blank (No Enzyme):

        • 75 µL of phosphate buffer

        • 50 µL of DTNB solution

    • Pre-incubate the plate at 37°C for 5 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the ATCh substrate solution to all wells.[11]

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm kinetically, taking readings every 60 seconds for 10-15 minutes.[11]

Data Analysis and Interpretation

Assay Quality Control: The Z'-Factor

Before analyzing inhibitor potency, the quality of the assay itself must be validated. The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay.[14] It reflects both the dynamic range of the signal and the data variation.[14]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (100% activity).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., a known potent inhibitor at a saturating concentration, or no enzyme).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between controls; reliable for screening.[15][16]
0 to 0.5DoableMinimal separation; caution is needed.[17]
< 0UnsuitableControl distributions overlap; assay is not reliable.[17]

A Z'-factor greater than 0.5 is considered the standard for a robust and reliable assay.[15][16]

Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[18]

Steps:

  • Calculate Reaction Rates: For each well, determine the initial velocity (V₀) of the reaction by plotting absorbance vs. time and calculating the slope of the linear portion of the curve.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_positive_control - Rate_blank))

  • Non-linear Regression: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve.[19][20][21] This is a standard function in statistical software like GraphPad Prism.[21]

  • Determine IC50: The IC50 is the concentration (on the x-axis) that corresponds to 50% inhibition on the fitted curve.[18][22]

Hypothetical Benchmarking Data

To illustrate the outcome, consider the following hypothetical data for two new this compound derivatives, NDD-001 and NDD-002, benchmarked against Donepezil.

CompoundIC50 (nM) [95% CI]Hill SlopeR² of Curve Fit
Donepezil 8.5 [7.2 - 9.9]1.050.995
NDD-001 25.3 [21.8 - 29.4]1.100.991
NDD-002 875.1 [750.5 - 1021]0.980.988

Interpretation:

  • Donepezil shows high potency, as expected, with a single-digit nanomolar IC50.

  • NDD-001 is a promising hit. While it is approximately 3-fold less potent than Donepezil, its nanomolar activity warrants further investigation and optimization.

  • NDD-002 demonstrates significantly weaker activity and would be considered a low-priority candidate from this initial screen.

Mechanism of Action: The Cholinergic Synapse

Understanding the target's biological context is essential. AChE inhibitors act within the cholinergic synapse to prevent the breakdown of acetylcholine (ACh), thereby increasing its concentration and duration of action in the synaptic cleft.[6][10]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Release ACh Release AChR Acetylcholine Receptor (AChR) ACh_Release->AChR ACh AChE AChE ACh_Release->AChE ACh Signal Signal Propagation AChR->Signal Synaptic_Cleft Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor AChE Inhibitor (e.g., NDD-001) Inhibitor->AChE Blocks

Caption: Inhibition of AChE increases acetylcholine levels in the synapse.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial characterization and benchmarking of novel this compound derivatives as potential enzyme inhibitors. By following these protocols, researchers can generate high-quality, reproducible data to quantify compound potency and make informed decisions for hit-to-lead optimization.

Promising candidates, such as the hypothetical NDD-001, should be advanced to secondary screening. Future steps would include:

  • Selectivity Profiling: Testing against other related enzymes (e.g., Butyrylcholinesterase) to determine inhibitor selectivity.

  • Mechanism of Inhibition Studies: Performing enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • In-cell Activity: Validating the compound's activity in cell-based models to assess membrane permeability and efficacy in a more complex biological environment.

By systematically applying these principles, the therapeutic potential of the this compound scaffold can be effectively explored and developed.

References

  • Z-factor - Wikipedia. Wikipedia. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. NC State University. [Link]

  • On HTS: Z-factor. On HTS. [Link]

  • Acetylcholinesterase inhibitor - Wikipedia. Wikipedia. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Acetylcholinesterase inhibitors - WikEM. WikEM. [Link]

  • List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Drugs.com. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Prometheus Protocols. [Link]

  • IC50 - Wikipedia. Wikipedia. [Link]

  • Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. [Link]

  • Cholinesterase inhibitor - Wikipedia. Wikipedia. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1,4-Diazaspiro[5.5]undecane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to encompass their entire lifecycle within a research environment, concluding with their safe and compliant disposal. The handling of specialized intermediates like 1,4-Diazaspiro[5.5]undecane requires a methodical approach rooted in a deep understanding of its chemical properties and associated hazards. This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations.

Core Hazard Assessment and Risk Mitigation

Understanding the intrinsic hazards of this compound is the foundation of its safe management. The primary risk associated with this compound is its irritant nature. The Globally Harmonized System (GHS) provides a clear classification of these risks, which dictates our handling and disposal protocols.

According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Some safety data sheets for similar spiro-compounds also indicate that they may be harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, the causality behind our stringent protocols is clear: we must prevent physical contact and aerosol inhalation to avoid injury.

Table 1: Hazard Profile for this compound

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation upon direct contact.[1]
Eye IrritationH319Causes serious, potentially damaging, eye irritation.[1]
Respiratory IrritationH335Inhalation of dust or aerosols may irritate the respiratory tract.[1]
General Hazard Level-Classified as a "Moderate hazard".[2]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before disposal begins, the compound must be handled correctly during its active use and subsequent collection as waste. The choice of PPE is not merely a checklist item; it is a direct response to the identified hazards.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood. This is the primary engineering control to mitigate the risk of respiratory irritation by containing dust and potential aerosols.[2][3]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles. This is a non-negotiable control against the serious eye irritation hazard.[2][3]

  • Skin Protection: Wear chemically resistant gloves, such as nitrile, and ensure they are inspected before use. A standard laboratory coat must be worn and kept buttoned. For any tasks with a higher risk of spillage, a chemically resistant apron is advisable.[2][3]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, or during a large spill cleanup, a NIOSH-approved dust respirator should be used.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.[2] The process must be deliberate and documented.

Step 1: Waste Segregation and Collection

  • Rationale: Preventing cross-contamination and unknown chemical reactions is paramount for safety.

  • Procedure:

    • Designate a specific, clearly labeled container for solid this compound waste.

    • Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, strong acids) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Place any contaminated items, such as weighing paper, gloves, or pipette tips, into the same designated solid waste container.

Step 2: Proper Containerization

  • Rationale: The integrity of the waste container is critical to prevent leaks and environmental release during storage and transport.

  • Procedure:

    • Use a container made of a compatible material, such as a high-density polyethylene (HDPE) pail or a lined metal can.[2]

    • Ensure the container is clean, dry, and in good condition with a secure, tightly-sealing lid.[2][3]

    • Keep the container closed at all times, except when adding waste.[2]

Step 3: Accurate Hazardous Waste Labeling

  • Rationale: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that all handlers are aware of the container's contents and associated dangers.[4][5]

  • Procedure:

    • Affix a completed hazardous waste tag to the container as soon as the first particle of waste is added.

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS Number: "180-76-7"

      • The words "Hazardous Waste"

      • An accurate indication of the hazards (e.g., "Irritant")

      • The accumulation start date.

Step 4: Interim Storage

  • Rationale: Safe on-site storage prevents accidents and ensures compliance with generator status limits.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel and away from incompatible materials.

    • Ensure the container is within secondary containment to control any potential leaks.

Step 5: Final Disposal

  • Rationale: Final disposal must be conducted by professionals at a licensed facility to ensure environmental protection.

  • Procedure:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not attempt to transport the waste off-site yourself. A manifest is required for off-site transportation, which is managed by the disposal contractor.[4]

    • The final disposal method will likely be incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF), which is the standard and environmentally preferred method for many organic compounds.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental impact.

  • Alert Personnel: Immediately notify others in the area.[2]

  • Evacuate: If the spill is large, evacuate the area and contact your institution's emergency services.

  • Don PPE: For a small, manageable spill, don the appropriate PPE as described in Section 2.

  • Containment & Cleanup:

    • Use dry cleanup procedures; avoid making the situation worse by adding water.[2]

    • Carefully sweep up or vacuum the solid material. If using a vacuum, it must be an explosion-proof model designed for chemical dust.[2]

    • Place the spilled material and any contaminated cleanup supplies into a new, clean container for hazardous waste.[2]

    • Label the container as hazardous waste, detailing the contents, including the absorbent material used.

  • Decontamination: Once the bulk material is removed, decontaminate the area according to your lab's standard operating procedures.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_label Containerization & Labeling cluster_storage Storage & Disposal start Waste Generated (this compound) assess Assess Hazards (Irritant) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect Collect in Designated, Compatible Container ppe->collect labeling Securely Seal & Affix Hazardous Waste Label collect->labeling details Label Must Include: - Full Chemical Name - CAS Number - Hazard Warning - Date labeling->details storage Store in Satellite Accumulation Area details->storage contact Contact EHS or Licensed Waste Contractor storage->contact disposal Professional Disposal (e.g., Incineration) contact->disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to this structured, scientifically-grounded protocol, researchers can ensure that their innovative work does not come at the cost of personal safety or environmental integrity.

References

  • CymitQuimica. 1,9-Diazaspiro[5.
  • PubChem. This compound.
  • AK Scientific, Inc. 2,8-Diazaspiro[5.
  • U.S. Environmental Protection Agency (EPA).
  • U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement.

Sources

Mastering the Safe Handling of 1,4-Diazaspiro[5.5]undecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the novel molecular architecture of 1,4-Diazaspiro[5.5]undecane presents exciting possibilities. However, its unique properties also demand a meticulous and informed approach to laboratory safety. This guide provides essential, immediate, and procedural information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Landscape

This compound is classified as an irritant. Based on available data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The Globally Harmonized System (GHS) hazard statements associated with this compound are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given its chemical structure as a diamine, it is prudent to handle it with the same degree of caution as other cyclic amines, such as piperidine and piperazine, which are known to be corrosive and readily absorbed through the skin. This principle of "analog-based precaution" is a cornerstone of proactive laboratory safety.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the nature and scale of the operation.

Engineering Controls: The Foundation of Safety

Before any personal protective equipment is donned, appropriate engineering controls must be in place. All work with this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

Step-by-Step PPE Selection and Donning Protocol

The following workflow outlines the critical decision points for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation cluster_gloves Glove Selection Detail cluster_respirator Respiratory Selection Detail assess_task Assess Task (e.g., weighing, synthesis, spill) review_sds Review SDS and Analog Data (Piperidine/Piperazine) assess_task->review_sds Informs respiratory Respiratory Protection: Required if outside fume hood or for spills assess_task->respiratory Determines need eye_face Eye and Face Protection: Chemical splash goggles AND face shield review_sds->eye_face hand_protection Hand Protection: Select appropriate gloves review_sds->hand_protection body_protection Body Protection: Chemical-resistant lab coat or apron review_sds->body_protection splash Incidental Contact (Splash): Nitrile gloves (min. 0.3 mm) Change immediately upon contact. hand_protection->splash Scenario prolonged Prolonged/Immersive Contact: Butyl rubber gloves (min. 0.7 mm) hand_protection->prolonged Scenario routine Routine Handling (in hood): Generally not required respiratory->routine Scenario spill Spill or Ventilation Failure: Full-face respirator with multi-gas cartridge (Organic Vapor/Ammonia/Methylamine) respiratory->spill Scenario

Caption: PPE selection workflow for handling this compound.

1. Eye and Face Protection:

  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[2][5]

2. Skin and Body Protection:

  • Gloves: The choice of glove material is critical due to the potential for skin absorption.

    • For Incidental Contact (Splash Protection): Nitrile rubber gloves with a minimum thickness of >0.3 mm are suitable. However, it is crucial to note that breakthrough may occur rapidly with amines. Gloves must be changed immediately upon any known contamination.[6]
    • For Prolonged or Immersive Contact: Based on data for the analogous compound piperidine, butyl rubber gloves (minimum thickness of 0.7 mm) offer superior protection with a breakthrough time of >480 minutes.[6]
  • Lab Coat: A chemical-resistant lab coat should be worn and buttoned completely.

  • Additional Protection: For tasks with a higher risk of splashes, a chemical-resistant apron and arm sleeves should be worn over the lab coat.

3. Respiratory Protection:

  • Routine Handling: When working exclusively within a properly functioning chemical fume hood, respiratory protection is generally not required.

  • Risk of Inhalation Exposure: In situations where a fume hood is not available, during a spill, or if there is a ventilation failure, respiratory protection is mandatory.

    • Recommended Respirator: An air-purifying respirator (APR) equipped with a multi-gas cartridge effective against organic vapors, ammonia, and methylamine is recommended.[7][8]
    • Protection Factor: The choice between a half-mask and a full-facepiece respirator depends on the airborne concentration relative to the Occupational Exposure Limit (OEL). In the absence of a specific OEL for this compound, the OEL for piperidine (1 ppm Time-Weighted Average) should be used as a conservative benchmark. A full-facepiece respirator offers a higher assigned protection factor and also provides eye protection.[9]

Quantitative Data for PPE Selection

ParameterRecommendationRationale and Reference
Occupational Exposure Limit (OEL) No established OEL. Use 1 ppm (TWA) as a conservative analog-based limit.Based on the OEL for the structurally similar compound, piperidine.
Glove Material (Prolonged Contact) Butyl Rubber (≥0.7 mm)Breakthrough time >480 minutes for piperidine.[6]
Glove Material (Splash Protection) Nitrile Rubber (>0.3 mm)Breakthrough time >120 minutes for piperidine splash contact. Change immediately upon contamination.[6]
Respirator Cartridge Type Multi-gas: Organic Vapor/Ammonia/MethylamineEffective against cyclic amines and their potential breakdown products.[7][8]

Operational and Disposal Plans

Safe Handling and Storage Protocol
  • Preparation: Before starting work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]

  • Pre-weighing: If possible, pre-weigh the required amount of this compound in a ventilated enclosure (e.g., a balance hood) to minimize exposure during this precise operation.

  • Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills and volatilization.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[10][11] Store away from incompatible materials such as strong acids and oxidizing agents.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a full-face respirator with a multi-gas cartridge, butyl rubber gloves, and a chemical-resistant suit or apron.

  • Containment: For liquid spills, cover with a non-combustible absorbent material such as dry lime, sand, or soda ash.[2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[2]

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the rinse water for hazardous waste disposal.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation: Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste. Do not mix with other waste streams.[12]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name and associated hazard symbols.[12]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[12]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[1][13] Do not attempt to dispose of this chemical down the drain.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of this compound. Your commitment to safety is integral to the advancement of science.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Penta Manufacturing Company. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). piperazine anhydrous - Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia Pty Ltd. (2023). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (n.d.). PIPERIDINE AR - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • PE Energy. (n.d.). 3M™ Cartridge With HE Filter For RRPAS™ PAPR System. Retrieved from [Link]

  • CXZ Chemicals. (n.d.). 8 - Safety Data Sheet. Retrieved from [Link]

  • Petro Marine. (n.d.). North Respirator Combination Gas Vapor and Particulate Filter Cartridge. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • All Safety Products. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Fluoropropyl)-1,4-diazaspiro[5.5]undecane. Retrieved from [Link]

  • Select Safety Sales. (n.d.). 3M Respirator Cartridges. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Respirator Cartridges & Replacement Filters. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound-5,9-DIONE HCL. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Safety Glove Chemical Compatibility Database. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). This compound-3,5-dione. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazaspiro[5.5]undecane
Reactant of Route 2
1,4-Diazaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.